4-Phenoxybenzoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-phenoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOZVQGGMFGGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28807-03-6 | |
| Record name | Benzoyl chloride, 4-phenoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28807-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0061828 | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-95-6 | |
| Record name | 4-Phenoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenoxybenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoyl chloride, 4-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenoxybenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHENOXYBENZOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCQ4UM7NR5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Phenoxybenzoyl chloride CAS number 1623-95-6 properties
An In-depth Technical Guide to 4-Phenoxybenzoyl Chloride (CAS 1623-95-6) for Advanced Chemical Synthesis
Introduction: Unveiling a Versatile Acylating Agent
This compound (CAS No. 1623-95-6) is a specialized acyl chloride derivative distinguished by a phenoxy group attached to the benzoyl chloride framework.[1] This structural feature imparts unique reactivity and steric properties, establishing the compound as a pivotal intermediate in advanced organic synthesis.[1] With a molecular formula of C₁₃H₉ClO₂ and a molecular weight of approximately 232.66 g/mol , it serves as a critical building block in the pharmaceutical, agrochemical, and materials science sectors.[1][2][3][4] Its most prominent role is as a key precursor in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][5] This guide offers an in-depth exploration of its properties, synthesis, reactivity, and safe handling, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in synthesis. The key characteristics of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 1623-95-6 | [1][2][4] |
| Molecular Formula | C₁₃H₉ClO₂ | [1][2][3][4][6] |
| Molecular Weight | 232.66 g/mol | [1][3][4][7] |
| IUPAC Name | This compound | [1][3] |
| Physical Form | Liquid | |
| Boiling Point | 136°C @ 3.2 mmHg; 183-185°C @ 22 Torr | [1][2] |
| Density | ~1.251 g/cm³ | [1] |
| Purity | Typically >95-97% | [8][9] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of this compound post-synthesis or prior to use.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides distinct signals for the aromatic protons. The protons on the benzoyl ring and the phenoxy ring will appear in the aromatic region (typically δ 7.0-8.2 ppm). The protons ortho to the carbonyl group are expected to be the most downfield-shifted due to the electron-withdrawing effect of the acyl chloride.[10]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon around δ 167.1 ppm.[10] Aromatic carbons will resonate in the typical range of δ 117-164 ppm, with the carbon attached to the oxygen (C-O) and the carbon of the carbonyl group (C=O) being readily identifiable.[10]
-
IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically found in the region of 1750-1800 cm⁻¹. Additional bands corresponding to C-O ether stretching and aromatic C=C and C-H vibrations will also be present.[11]
Synthesis and Purification Strategies
The preparation of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, 4-phenoxybenzoic acid. Industrial-scale synthesis may begin further upstream from diphenyl ether.
Laboratory-Scale Synthesis from 4-Phenoxybenzoic Acid
The primary laboratory method involves reacting 4-phenoxybenzoic acid with a chlorinating agent.[1] Thionyl chloride (SOCl₂) and oxalyl chloride are the reagents of choice due to the formation of gaseous byproducts (SO₂, HCl, CO, CO₂) that are easily removed from the reaction mixture.
-
Using Thionyl Chloride (SOCl₂): This involves refluxing 4-phenoxybenzoic acid with an excess of thionyl chloride. The reaction proceeds efficiently, often without a solvent, and the excess SOCl₂ can be removed by distillation.[1] A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added to facilitate the reaction.[12]
-
Using Oxalyl Chloride: This method is often preferred for its milder conditions. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0°C to room temperature).[10] A catalytic amount of DMF is crucial for this transformation.[10]
Caption: Synthesis of this compound from 4-phenoxybenzoic acid.
Industrial-Scale Synthesis and Purification
On an industrial scale, the synthesis often starts with diphenyl ether, which undergoes a Friedel-Crafts acylation to produce 4-phenoxyacetophenone.[1][5] This intermediate is then oxidized to 4-phenoxybenzoic acid, followed by the final chlorination step.[1][5]
Purification: For achieving high purity (>99%), vacuum distillation is considered the gold standard.[1] This method effectively separates the product from non-volatile impurities and residual starting material. For smaller scales or specific applications, low-temperature recrystallization from a non-polar solvent like hexane can also yield high-purity material.[1]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.
-
Reactions with Alcohols and Amines: It reacts with alcohols to form esters and with primary or secondary amines to form amides. These reactions are typically rapid and exothermic, often requiring cooling and the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Hydrolysis: The compound is highly sensitive to moisture. It reacts violently with water, hydrolyzing back to 4-phenoxybenzoic acid and releasing corrosive hydrogen chloride gas.[1][13][14] This necessitates strict anhydrous conditions during storage and handling.
-
Friedel-Crafts Acylation: As an acyl chloride, it can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones.
Caption: Key reactions of this compound with common nucleophiles.
Applications in Research and Drug Development
This compound is a versatile intermediate with significant applications:
-
Pharmaceutical Synthesis: Its most notable application is as a crucial building block for the anticancer drug Ibrutinib .[1] The synthesis involves coupling the 4-phenoxybenzoyl moiety with other heterocyclic structures. It is also used in the synthesis of various other biologically active molecules.[1][15][16]
-
Materials Science: It serves as a monomer precursor for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[1]
-
Organic Synthesis: It is widely used as a general acylating agent to introduce the 4-phenoxybenzoyl group into various organic molecules, enabling the construction of complex chemical architectures.[1][16]
Experimental Protocol: Synthesis of a 4-Phenoxybenzoate Ester
This protocol provides a representative procedure for the esterification of an alcohol using this compound, a common transformation in drug development workflows.
Objective: To synthesize an alkyl 4-phenoxybenzoate via nucleophilic acyl substitution.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Alcohol (e.g., ethanol, isopropanol) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice/water bath. Efficient stirring is critical.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled alcohol solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.
-
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood.[17] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[13][18] A face shield is recommended for larger quantities.[18]
-
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[13][14] Immediate medical attention is required upon contact.[13][14]
-
Water Reactivity: Reacts violently with water and moisture to liberate toxic and corrosive hydrogen chloride gas.[13][14] This reaction can cause pressure buildup in sealed containers.[19]
-
Inhalation: Vapors are irritating to the mucous membranes and upper respiratory tract.[17]
-
-
Handling: Use only in a well-ventilated area.[13] Avoid breathing vapors.[17] Keep away from water and incompatible materials.[13] All glassware and equipment must be thoroughly dried before use.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon).[13][14] Keep away from moisture.[14] Store in a designated corrosives area.[13]
-
Incompatible Materials: Water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[13]
References
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. (n.d.). PrepChem.com. [Link]
- Synthesis of Phenols from Benzoic Acids. (2019). Organic Syntheses Procedure. [Link]
- Method for synthesizing this compound, important intermediate of ibrutinib. (2016).
- SAFETY DATA SHEET - this compound. (2023). Fisher Scientific. [Link]
- This compound. (n.d.). CAS Common Chemistry. [Link]
- This compound | C13H9ClO2. (n.d.). PubChem - NIH. [Link]
- This compound. (n.d.). Amerigo Scientific. [Link]
- Improved process for the preparation of 4-amino-3-(4-phenoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine. (2017).
- 4-Phenylazobenzoyl chloride. (n.d.). SpectraBase. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 1623-95-6 [chemicalbook.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.no [fishersci.no]
- 15. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 16. chemimpex.com [chemimpex.com]
- 17. matrixscientific.com [matrixscientific.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
4-Phenoxybenzoyl chloride molecular weight and formula
An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Properties, Synthesis, and Applications
Abstract
This compound is an aromatic acyl chloride of significant interest in the fields of medicinal chemistry and polymer science. Characterized by its phenoxy group attached to a benzoyl chloride scaffold, this compound serves as a highly reactive and versatile intermediate in complex organic synthesis. Its primary utility is demonstrated as a critical building block in the manufacture of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor that has revolutionized the treatment of certain cancers. This guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed protocols for its synthesis, an analysis of its chemical reactivity, and a discussion of its principal applications. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals engaged in work involving this pivotal chemical intermediate.
Core Chemical Identity and Properties
A thorough understanding of a reagent begins with its fundamental chemical and physical characteristics. These properties dictate its handling, storage, reactivity, and application.
Key Identifiers
-
Chemical Name: this compound[1]
-
Synonyms: p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[1][2][3][4]
-
InChI Key: AOOZVQGGMFGGEE-UHFFFAOYSA-N[5]
Molecular Structure and Weight
The structure consists of a central benzene ring substituted with a chloride-bearing carbonyl group (benzoyl chloride) and a phenoxy group at the para (4) position. This combination of an electron-withdrawing acyl chloride and an electron-donating, sterically bulky phenoxy group defines its unique reactivity.
| Property | Value | Source |
| Molecular Weight | 232.66 g/mol | [1][2][5] |
| Monoisotopic Mass | 232.0291072 Da | [1] |
Physicochemical Properties
This compound is typically encountered as a liquid or a viscous oil under standard laboratory conditions.[5] Its physical properties are critical for process design, particularly in purification and scale-up operations.
| Property | Value | Conditions |
| Boiling Point | 136 °C | @ 3.2 mmHg[5] |
| 183-185 °C | @ 22 Torr[2] | |
| 331.4 °C | @ 760 mmHg[4] | |
| Density | ~1.25 g/cm³ | Predicted/Reported[4][5] |
| Physical Form | Liquid / Viscous Oil | Ambient Temperature[6] |
Reactivity and Chemical Behavior
The synthetic utility of this compound is derived from the high reactivity of the acyl chloride functional group.
Mechanism of Action: Nucleophilic Acyl Substitution
The core mechanism of action for this compound is nucleophilic acyl substitution.[5] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by nucleophiles such as amines, alcohols, and carbanions. The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group, to reform the carbonyl double bond. This reactivity is fundamental to its role in creating amide and ester linkages in larger molecules.[5]
Caption: General mechanism for this compound reactivity.
Key Reactions and Incompatibilities
-
Acylation: It readily reacts with amines to form amides and with alcohols to form esters.[5] This is its primary application in multi-step synthesis.
-
Hydrolysis: The compound reacts violently with water, hydrolyzing to the parent 4-phenoxybenzoic acid and releasing corrosive hydrogen chloride gas.[5][7][8] This necessitates handling under anhydrous conditions.
-
Incompatibilities: It is incompatible with strong bases, strong oxidizing agents, alcohols, and amines (except under controlled reaction conditions).[7][9]
Synthesis of this compound
The most prevalent and direct method for synthesizing this compound involves the chlorination of 4-phenoxybenzoic acid. The choice of chlorinating agent is a critical experimental parameter that influences reaction conditions, purity, and ease of workup.
Synthetic Strategy Overview
Two primary pathways are employed for its synthesis. The most direct route begins with 4-phenoxybenzoic acid. A longer, alternative route starts from the less functionalized diphenyl ether, proceeding through Friedel-Crafts acylation and subsequent oxidation before the final chlorination step.[5][10]
Caption: Workflow for the synthesis of this compound.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This is a classic and robust method often used for its efficiency and straightforward workup.
-
Principle: Thionyl chloride converts the carboxylic acid to the acyl chloride. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Step-by-Step Methodology:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenoxybenzoic acid.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 3-5 equivalents) as the solvent and reagent.[5]
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or FT-IR.[5]
-
After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude oil is this compound, which can be used directly or purified further by vacuum distillation.
-
Protocol 2: Chlorination using Oxalyl Chloride ((COCl)₂)
This method is often preferred for smaller-scale or more sensitive substrates as it can be performed under milder conditions.
-
Principle: Oxalyl chloride, in the presence of a catalytic amount of DMF, forms the highly reactive Vilsmeier reagent in situ, which is the active chlorinating species. This method avoids the high temperatures and strongly acidic conditions of SOCl₂.
-
Step-by-Step Methodology: [11]
-
Suspend 4-phenoxybenzoic acid (1 equiv.) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2 equiv.) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound.
-
Synthesis Validation
Trust in a synthetic protocol requires self-validation. Reaction completion should always be confirmed empirically.
-
FT-IR Spectroscopy: The most definitive method is to observe the disappearance of the broad O-H stretching band of the starting carboxylic acid (typically 2500–3000 cm⁻¹) and the appearance of the sharp, higher-frequency C=O stretching band of the acyl chloride (~1780-1800 cm⁻¹).[5]
-
Thin-Layer Chromatography (TLC): Monitor the consumption of the more polar 4-phenoxybenzoic acid starting material.[5]
Key Applications in Research and Development
This compound is not an end product but a high-value intermediate, primarily in the pharmaceutical sector.
Cornerstone Intermediate in Pharmaceutical Synthesis
The compound's ability to act as an efficient acylating agent makes it invaluable for constructing complex molecular architectures.[12] It allows for the introduction of the 4-phenoxyphenyl moiety, a common structural motif in biologically active molecules.
Case Study: The Role in Ibrutinib Synthesis
The most prominent application of this compound is as a key intermediate in the synthesis of Ibrutinib, an oral BTK inhibitor used to treat mantle cell lymphoma and chronic lymphocytic leukemia.[5][10] In the synthesis, this compound is used to acylate a pyrazole derivative, forming a crucial amide bond that becomes part of the final drug structure. This step highlights its importance in modern drug manufacturing.[6]
Caption: Role of this compound in Ibrutinib synthesis.
Applications in Polymer Chemistry
Beyond pharmaceuticals, this compound serves as a monomer precursor in the production of high-performance polymers, such as poly(ether ketone)s (PEKs), via Friedel-Crafts polyacylation reactions.[5] These polymers are valued for their thermal stability and mechanical strength.
Safety, Handling, and Storage
Due to its high reactivity and corrosive nature, strict safety protocols are mandatory when handling this compound.
-
Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][7] It reacts violently with water to liberate toxic and corrosive hydrogen chloride gas.[7][8]
-
Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, a face shield, and a lab coat.[7][13]
-
Handling: Handle under an inert atmosphere (nitrogen or argon) and use oven-dried glassware to prevent decomposition from atmospheric moisture.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7] It should be stored away from water, moisture, and incompatible materials like bases and alcohols.[7][9]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water.[7] Seek immediate medical attention.
-
Conclusion
This compound is a powerful synthetic intermediate whose value is defined by the targeted reactivity of its acyl chloride group. While its handling demands rigorous safety precautions due to its corrosive and water-reactive nature, its role as an essential building block, particularly in the synthesis of the life-saving drug Ibrutinib, underscores its profound importance in modern chemistry and pharmaceutical development. A comprehensive understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage its synthetic potential.
References
- PrepChem, "Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride," PrepChem.
- National Center for Biotechnology Information, "this compound | C13H9ClO2 | CID 74193," PubChem,
- Organic Syntheses, "Synthesis of Phenols from Benzoic Acids," Organic Syntheses Procedure,
- LookChem, "this compound | 1623-95-6," LookChem,
- Google Patents, "CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib," Google Patents,
- Fisher Scientific, "SAFETY DATA SHEET," Fisher Scientific,
- National Center for Biotechnology Information, "4-Phenylbenzoyl chloride | C13H9ClO | CID 84151," PubChem,
- Google Patents, "WO 2017/163257 A1," Google Patents,
- Shree Ganesh Remedies Limited, "4-Methoxybenzoyl chloride-100-07-2," Shree Ganesh Remedies Limited,
Sources
- 1. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1623-95-6 [chemicalbook.com]
- 3. This compound [drugfuture.com]
- 4. This compound | 1623-95-6 [chemnet.com]
- 5. benchchem.com [benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.no [fishersci.no]
- 9. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 10. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemimpex.com [chemimpex.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
4-Phenoxybenzoyl chloride IUPAC name and synonyms
An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Synthesis, Reactivity, and Applications
Introduction
This compound is an aromatic acyl chloride of significant interest in modern organic synthesis. Characterized by a benzoyl chloride scaffold substituted with a phenoxy group at the para position, this compound serves as a versatile and crucial intermediate. Its unique electronic and steric properties make it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, primary synthetic routes, key chemical reactions, and critical safety protocols, with a particular focus on its application in the pharmaceutical and materials science sectors. Notably, it is an indispensable precursor in the industrial synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[1] It also serves as a monomer for the production of high-performance polymers like polyetherketones (PEKs).[1]
Chemical Identity and Properties
Correctly identifying a chemical reagent is the foundation of any successful synthetic endeavor. The nomenclature and fundamental properties of this compound are summarized below.
Nomenclature and Identifiers
-
IUPAC Name : this compound[2]
-
Synonyms : p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[2][3]
Physicochemical Data
The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Weight | 232.66 g/mol | [1][2] |
| Physical Form | Liquid | [4] |
| Boiling Point | 136 °C @ 3.2 mmHg | [1] |
| Density | 1.251 g/cm³ | [1] |
| Purity | Typically >95% | [4][5] |
Synthesis of this compound
The synthesis of this compound can be achieved via two principal routes, depending on the availability of starting materials and the desired scale of production.
Route A: Direct Chlorination of 4-Phenoxybenzoic Acid
This is the most direct and common laboratory-scale method, involving the conversion of a carboxylic acid to an acyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride.
Causality of Reagent Choice:
-
Chlorinating Agent : Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are preferred reagents. Oxalyl chloride is often chosen for smaller-scale reactions as its byproducts (CO₂, CO, HCl) are all gaseous, simplifying purification.[6] Thionyl chloride is a cost-effective alternative for larger scales, with gaseous byproducts (SO₂ and HCl).[1]
-
Catalyst : A catalytic amount of N,N-dimethylformamide (DMF) is crucial. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, an electrophilic iminium salt, which is the active catalytic species that accelerates the conversion of the carboxylic acid.[6]
Caption: Workflow for the synthesis of this compound via direct chlorination.
Detailed Experimental Protocol (adapted from Organic Syntheses[6])
-
Setup : To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (connected to a scrubber), and a dropping funnel, add 4-phenoxybenzoic acid (7.07 g, 33.0 mmol).
-
Solvent Addition : Add anhydrous dichloromethane (DCM, 90 mL) to the flask, followed by a catalytic amount of DMF (0.174 mL).
-
Cooling : Cool the resulting slurry to 0 °C in an ice/water bath with stirring.
-
Reagent Addition : Add oxalyl chloride (4.19 mL, 49.5 mmol) dropwise via the dropping funnel over approximately 5 minutes. Vigorous gas evolution will be observed.
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.
-
Work-up : The reaction mixture is a clear solution. Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The crude this compound is obtained as an oil and can often be used directly in the next step without further purification.
Route B: Multi-step Synthesis from Diphenyl Ether
For industrial-scale production where cost-effectiveness is paramount, a multi-step synthesis starting from the inexpensive bulk chemical diphenyl ether is employed.[7]
Step 1: Friedel-Crafts Acylation Diphenyl ether is acylated with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst to form 4-phenoxyacetophenone. The choice of catalyst is critical for regioselectivity; zinc chloride (ZnCl₂) is reported to give excellent preference (≥98%) for the desired para-substituted product over the ortho-isomer.[1]
Step 2: Oxidation The intermediate 4-phenoxyacetophenone is then oxidized to 4-phenoxybenzoic acid. A common and effective method is the haloform reaction, using an oxidizing agent like sodium hypochlorite (bleach).[1][7]
Step 3: Acyl Chloride Formation The final step is the conversion of the synthesized 4-phenoxybenzoic acid to this compound, as described in Route A.[1]
Caption: Multi-step industrial synthesis pathway for this compound.
Key Chemical Reactions and Applications
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride functional group, making it an excellent acylating agent.
Nucleophilic Acyl Substitution
It readily reacts with a wide range of nucleophiles to form new carbonyl compounds.[1]
-
With Amines : Forms corresponding amides. This reaction is fundamental to its use in the synthesis of Ibrutinib.
-
With Alcohols : Forms corresponding esters.
-
With Water (Hydrolysis) : It hydrolyzes, often violently, in the presence of water or moisture to revert to 4-phenoxybenzoic acid.[1][8] This reactivity necessitates the use of anhydrous conditions during its storage and use.
Application in Pharmaceutical Synthesis: Ibrutinib
This compound is a critical building block for Ibrutinib (Imbruvica®), a life-saving drug for certain types of cancer. It is used to introduce the 4-phenoxyphenyl moiety into the drug's core structure, typically through the formation of an amide bond.[1][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | 1623-95-6 [sigmaaldrich.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to 4-Phenoxybenzoyl Chloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Phenoxybenzoyl chloride (CAS No: 1623-95-6), a pivotal chemical intermediate in modern organic synthesis. We will delve into its molecular structure, analyze the interplay of its functional groups, detail validated synthesis protocols, and explore its critical applications in pharmaceutical and materials science. This document is intended for researchers, chemists, and drug development professionals who utilize or intend to utilize this versatile reagent.
Molecular Architecture and Physicochemical Profile
Core Structure and Identifiers
This compound is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a phenoxy group at the para (4-) position. This unique arrangement of functional groups confers a distinct reactivity profile, making it a valuable building block.
The molecule consists of a central benzene ring to which a reactive acyl chloride group (-COCl) and a phenoxy group (-O-Ph) are attached. The ether linkage provides a degree of conformational flexibility, while the electron-withdrawing nature of the acyl chloride and the electronic effects of the phenoxy group influence the reactivity of the entire system.
Molecular Formula: C₁₃H₉ClO₂[1]
Molecular Weight: 232.66 g/mol [1][2]
IUPAC Name: this compound[1]
Synonyms: p-Phenoxybenzoyl chloride, Benzoyl chloride, 4-phenoxy-[1]
Caption: Figure 1: Chemical Structure of this compound.
Analysis of Functional Groups and Their Influence on Reactivity
The reactivity of this compound is dominated by three key functional groups:
-
Acyl Chloride Group (-COCl): This is the most reactive site on the molecule. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom. This makes it highly susceptible to nucleophilic attack, serving as an excellent acylating agent.[3]
-
Ether Linkage (-O-): The oxygen atom connects the two phenyl rings. Its lone pairs can donate electron density to the attached benzene ring, influencing its electronic properties. This linkage is generally stable under the conditions in which the acyl chloride reacts.
-
Aromatic Rings (Phenyl Groups): The two phenyl rings provide a rigid scaffold and contribute to the molecule's overall stability and lipophilicity. They can undergo electrophilic aromatic substitution, although the primary reaction pathway for this molecule involves the acyl chloride group.
Physicochemical Properties
The physical properties of this compound are summarized below. Its high boiling point is consistent with its molecular weight and aromatic character. It is crucial to note its reactivity with water, which dictates handling and storage procedures.
| Property | Value | Source |
| CAS Number | 1623-95-6 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.66 g/mol | [1] |
| Boiling Point | 136 °C at 3.2 mmHg | [4] |
| Density | 1.251 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Solubility | Reacts violently with water. Soluble in organic solvents like dichloromethane. | [5][6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
| Technique | Key Feature | Approximate Position | Rationale |
| FT-IR | C=O Stretch (Acyl Chloride) | ~1770 cm⁻¹ | The high frequency is characteristic of the highly electrophilic carbonyl in an acyl chloride.[4] |
| C-Cl Stretch | 750–850 cm⁻¹ | Confirms the presence of the acyl chloride group.[4] | |
| ¹H NMR | Aromatic Protons | δ 6.8–8.1 ppm | Complex multiplets corresponding to the nine protons on the two phenyl rings.[7] |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~167-170 ppm | The downfield shift is indicative of the electrophilic carbonyl carbon.[4][7] |
Synthesis and Chemical Reactivity
Established Synthesis Protocols
The synthesis of this compound is well-established, with common routes for both laboratory and industrial scales.
The most direct method involves the conversion of 4-phenoxybenzoic acid to the acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation.[3][4] The use of oxalyl chloride with a catalytic amount of DMF is often preferred for its clean reaction profile, as the byproducts (CO₂, CO, HCl) are gaseous.
Experimental Protocol: Synthesis via Oxalyl Chloride
-
Setup: To an oven-dried, 250 mL three-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-phenoxybenzoic acid (1 equiv., e.g., 7.07 g, 33.0 mmol).[7]
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 90 mL) to the flask.[7]
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, e.g., 0.174 mL) using a microliter syringe.[7]
-
Cooling: Cool the resulting mixture to 0 °C using an ice-water bath and stir for 5 minutes.[7]
-
Reagent Addition: Slowly add oxalyl chloride (1.5 equiv., e.g., 4.19 mL, 49.5 mmol) dropwise over approximately 3 minutes. Vigorous gas evolution will be observed.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or FT-IR (disappearance of the broad -OH stretch of the carboxylic acid at 2500–3000 cm⁻¹).[4]
-
Workup: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude this compound can be used directly or purified further.
For large-scale production, a multi-step synthesis starting from the readily available diphenyl ether is often employed. This process avoids the direct use of 4-phenoxybenzoic acid as the starting material.[8]
Caption: Figure 2: Industrial synthesis workflow for this compound.
This industrial route involves an initial Friedel-Crafts acylation of diphenyl ether to introduce an acetyl group, followed by oxidation to the carboxylic acid, and finally, chlorination to yield the target acyl chloride.[4][8]
Core Reactivity Profile: The Acylating Agent
The primary utility of this compound stems from its function as a potent acylating agent in nucleophilic acyl substitution reactions.
It readily reacts with a wide range of nucleophiles (Nu-H) to introduce the 4-phenoxybenzoyl moiety. Common examples include:
-
Reaction with Amines: Forms amides, a critical reaction in the synthesis of many pharmaceuticals.
-
Reaction with Alcohols: Forms esters, used in the creation of polymers and fine chemicals.
The reaction proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to regenerate the carbonyl.
Caption: Figure 3: General mechanism of Nucleophilic Acyl Substitution.
This compound reacts violently with water, hydrolyzing to form 4-phenoxybenzoic acid and hydrochloric acid.[4][6] This reactivity necessitates strict anhydrous conditions during storage and handling to maintain the compound's integrity.[6] This hydrolysis reaction is also a key consideration for workup procedures and purity analysis.
Key Applications in Scientific Research and Development
Cornerstone Intermediate in Ibrutinib Synthesis
The most prominent application of this compound is its role as a crucial intermediate in the synthesis of Ibrutinib.[4][8] Ibrutinib is an oral Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[8] this compound is used to introduce the 4-phenoxybenzoyl moiety, which is a key structural component of the final active pharmaceutical ingredient.
Monomer for High-Performance Polymers
In materials science, this compound serves as a monomer precursor for the synthesis of high-performance polymers like poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[4] These polymers are known for their excellent thermal stability and mechanical properties.
Analytical Control and Safe Handling Protocols
Quality Control: Differentiating Product from Byproducts
Ensuring the purity of this compound is critical, primarily by confirming the absence of its hydrolysis byproduct, 4-phenoxybenzoic acid.
| Analytical Technique | This compound | 4-Phenoxybenzoic Acid (Hydrolysis Product) |
| FT-IR (C=O Stretch) | ~1770 cm⁻¹ | 1680–1700 cm⁻¹ |
| Reverse-Phase HPLC | Longer retention time (e.g., ~8.7 min) | Shorter retention time (e.g., ~5.2 min) |
| Titrimetry | Can be quantified by titration with NaOH | Reacts with NaOH |
Table data is illustrative and depends on specific analytical conditions.[4]
Mandatory Safety Protocols
This compound is a hazardous chemical that requires strict safety protocols. It is corrosive and reacts violently with water, liberating toxic gas.[6][9]
| Hazard | Handling and Storage | Personal Protective Equipment (PPE) |
| Corrosive | Store in a tightly sealed container in a dry, cool, well-ventilated area.[6] | Wear chemical-resistant gloves, protective clothing, and a face shield.[10] |
| Reacts with Water | Store under an inert atmosphere. Keep away from moisture and water sources.[6][11] | Use in a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[12] |
| Toxic Fumes | Do not breathe vapors or mists.[6] | Use appropriate respiratory protection if ventilation is inadequate. |
Conclusion
This compound is a highly valuable and reactive intermediate in organic chemistry. Its unique structure, dominated by the electrophilic acyl chloride group, makes it an indispensable tool for acylation reactions. Its significance is underscored by its critical role in the synthesis of the life-saving drug Ibrutinib and its utility in creating advanced polymers. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- This compound | 1623-95-6. Benchchem. Link
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses. Link
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. Link
- Method for synthesizing this compound, important intermediate of ibrutinib.
- This compound - SAFETY D
- This compound | C13H9ClO2 | CID 74193.
- 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151.
- SAFETY DATA SHEET - 4,4'-Oxybis(benzoyl Chloride). TCI Chemicals. Link
- Material Safety Data Sheet (MSDS) - Anisoyl chloride. CDH Fine Chemical. Link
- SAFETY DATA SHEET - this compound. Fisher Scientific. Link
- 4-METHOXYBENZOYL CHLORIDE. CAMEO Chemicals, NOAA. Link
- Process for the preparation of ibrutinib intermediate.
- SAFETY DATA SHEET - 4-Fluorobenzoyl chloride. Thermo Fisher Scientific. Link
- This compound.
- This compound | 1623-95-6. ChemicalBook. Link
- Understanding the Synthesis and Applications of 4-Acetoxybenzoyl Chloride (CAS 27914-73-4). [Source Link Not Available]
Sources
- 1. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 9. fishersci.no [fishersci.no]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Profile of 4-Phenoxybenzoyl Chloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-phenoxybenzoyl chloride (C₁₃H₉ClO₂), a key intermediate in the synthesis of pharmaceuticals, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, and high-performance polymers.[1] An unambiguous understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established spectroscopic principles and supported by field-proven insights.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound, comprising a benzoyl chloride moiety linked to a phenoxy group at the para position, give rise to a distinct and interpretable spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key regions relevant to the spectroscopic analysis.
Caption: Molecular structure of this compound with key spectroscopic regions highlighted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a reactive species like this compound, careful sample preparation is crucial to prevent hydrolysis, which would lead to the formation of 4-phenoxybenzoic acid and complicate spectral interpretation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: In a glovebox or under an inert atmosphere, accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The use of an anhydrous solvent is critical.
-
Homogenization: Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aromatic region, corresponding to the nine protons on the two phenyl rings.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 - 8.07 | m | 2H | Protons ortho to the carbonyl group |
| 7.45 - 7.41 | m | 3H | Protons on the phenoxy ring |
| 7.28 - 7.23 | m | 2H | Protons on the phenoxy ring |
| 7.12 - 7.07 | m | 3H | Protons on the phenoxy ring |
| 7.03 - 6.98 | m | 3H | Protons meta to the carbonyl group |
Solvent: CDCl₃, Reference: TMS at 0 ppm.
¹³C NMR (Carbon NMR) Data
The proton-decoupled ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is a particularly diagnostic signal.
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | Carbonyl carbon (C=O) |
| 164.1 | Aromatic carbon |
| 154.5 | Aromatic carbon |
| 133.9 | Aromatic carbon |
| 130.3 | Aromatic carbon |
| 126.9 | Aromatic carbon |
| 125.1 | Aromatic carbon |
| 120.4 | Aromatic carbon |
| 117.1 | Aromatic carbon |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride.
Experimental Protocol: FT-IR Spectroscopy
Due to the moisture sensitivity of this compound, sample preparation for IR analysis must be conducted in a dry environment.
-
Sample Preparation (Thin Film): In a fume hood with low humidity or a glovebox, place a small drop of neat this compound onto a dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.
-
Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform film of the liquid between the plates.
-
Data Acquisition: Immediately place the salt plate assembly into the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plates should be run first.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1770 | Strong | C=O stretch (acyl chloride) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~850-750 | Strong | C-Cl stretch |
The high frequency of the carbonyl stretch (~1770 cm⁻¹) is characteristic of acyl chlorides and is a result of the electron-withdrawing effect of the chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation of identity.
Experimental Protocol: Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for analyzing relatively volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of this compound in a dry, volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS Analysis: Inject the sample into a GC-MS system. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization and Detection: In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Mass Spectral Data and Fragmentation
The molecular weight of this compound is 232.66 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232 (for the ³⁵Cl isotope) and 234 (for the ³⁷Cl isotope) in an approximate 3:1 ratio.
A key fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion.[1]
-
m/z 232/234 (M⁺): The molecular ion.
-
m/z 197: The base peak, corresponding to the [M-Cl]⁺ fragment (the 4-phenoxybenzoyl acylium ion). This ion is resonance-stabilized.
-
m/z 169: Loss of carbon monoxide (CO) from the acylium ion, resulting in the [M-Cl-CO]⁺ fragment.
-
m/z 77: Phenyl cation ([C₆H₅]⁺).
Summary and Conclusion
The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, while the characteristic high-frequency carbonyl stretch in the IR spectrum is a clear indicator of the acyl chloride functional group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acylium ion.
By leveraging these spectroscopic techniques and adhering to the provided experimental protocols, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their synthetic endeavors in pharmaceutical and materials science research.
References
- PubChem. This compound.
- Organic Syntheses.
- Royal Society of Chemistry. Preparing a sample for infrared spectroscopy. [Link]
- AZoM. The Ideal Samples for Analyzing Using Infrared Spectroscopy. [Link]
- ALWSCI. How To Prepare And Run An NMR Sample. [Link]
- University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]
- Chemguide.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Phenoxybenzoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Phenoxybenzoyl chloride (CAS No: 1623-95-6), a key intermediate in the synthesis of pharmaceuticals, such as the BTK inhibitor ibrutinib, and high-performance polymers.[1] This document offers a detailed interpretation of spectral data, elucidates the structural basis for observed chemical shifts and coupling patterns, and presents standardized protocols for sample preparation and data acquisition. By integrating experimental data with fundamental principles of NMR spectroscopy, this guide serves as an essential resource for researchers requiring definitive structural verification of this important chemical entity.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. For a molecule like this compound, which features multiple distinct aromatic systems and a highly reactive acyl chloride functional group, NMR provides critical information on the electronic environment of each proton and carbon atom. This allows for unequivocal confirmation of the compound's identity, purity, and isomeric integrity. The interpretation of these spectra relies on understanding how the molecule's functional groups—specifically the electron-withdrawing acyl chloride and the electron-donating phenoxy group—influence the magnetic shielding of adjacent nuclei.
The acyl chloride moiety generally deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the ether linkage of the phenoxy group introduces electron density into both aromatic rings, leading to characteristic shielding and deshielding patterns that are invaluable for signal assignment.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectra, the following standardized numbering system is used for this compound.
Figure 1: Molecular structure of this compound with atom numbering.
Experimental Protocol: Best Practices
The integrity of NMR data begins with meticulous sample preparation and standardized acquisition parameters.
Sample Preparation
-
Analyte Preparation : Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection : Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound.
-
Solvent Addition : Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Moisture Control (Critical) : this compound is an acyl chloride and is highly reactive with water. Ensure the NMR tube is oven-dried and the solvent is from a freshly opened or properly stored container to prevent hydrolysis to 4-phenoxybenzoic acid, which would lead to spurious peaks in the spectra.
-
Homogenization : Cap the tube and gently vortex or invert it until the sample is fully dissolved.
NMR Data Acquisition
-
Spectrometer : Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR : A standard single-pulse experiment is sufficient. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment (e.g., zgpg30) is standard. A sufficient number of scans (typically several hundred to a few thousand) is required due to the low natural abundance of the ¹³C isotope.
Sources
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 4-Phenoxybenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals such as ibrutinib. This document moves beyond a simple spectral data sheet to offer an in-depth interpretation of the vibrational modes of the molecule, grounded in the principles of physical organic chemistry and spectroscopic theory. We will explore the theoretical basis for the observed absorption bands, present detailed experimental protocols for sample preparation, and provide a thorough analysis of the expected spectrum, enabling researchers to confidently identify and assess the purity of this critical compound.
Introduction: The Significance of this compound
This compound is an advanced aromatic acyl chloride whose molecular architecture is distinguished by a benzoyl chloride moiety and a phenoxy group linked in a para configuration. This structure confers a unique combination of reactivity and stability, making it an indispensable building block in organic synthesis. Its most prominent role is as a crucial intermediate in the industrial production of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in oncology.
Given its role in pharmaceutical manufacturing, the unambiguous identification and stringent quality control of this compound are paramount. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique for this purpose. The IR spectrum provides a unique molecular fingerprint, allowing for the confirmation of the compound's identity and the detection of critical impurities, such as the corresponding carboxylic acid. This guide is designed to equip researchers and quality control specialists with the expertise to leverage IR spectroscopy effectively in their work with this compound.
Theoretical Framework: Understanding the Vibrational Landscape
The infrared spectrum of this compound is a rich tapestry of vibrational modes originating from its distinct functional groups: the acyl chloride, the diphenyl ether linkage, and the two phenyl rings. The position, intensity, and shape of the absorption bands are dictated by the bond strengths, atomic masses, and the electronic environment within the molecule.
A molecule with N atoms has 3N-6 fundamental vibrational modes (for a non-linear molecule). The key to interpreting the spectrum lies in identifying the characteristic group frequencies that are most diagnostic for the structure.
The Carbonyl (C=O) Stretching Vibration: A Tale of Two Effects
The most prominent and diagnostic absorption in the spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. For this compound, its frequency is governed by a delicate interplay of two opposing electronic effects:
-
The Inductive Effect (-I) of Chlorine: The highly electronegative chlorine atom withdraws electron density from the carbonyl carbon through the sigma bond. This inductive withdrawal shortens and strengthens the C=O bond, leading to an increase in the stretching frequency compared to a standard ketone. Aliphatic acyl chlorides typically show a strong C=O band in the range of 1810–1775 cm⁻¹.[1]
-
The Resonance Effect (+R) of the Phenyl Ring: The carbonyl group is in direct conjugation with the adjacent phenyl ring. This allows for delocalization of the pi electrons, which introduces more single-bond character into the carbonyl bond, thereby weakening it and lowering the stretching frequency. Conjugation typically lowers the carbonyl frequency by 20-30 cm⁻¹.
In this compound, these two effects are both at play. The result is a C=O stretching frequency that is higher than that of a typical aromatic ketone but lower than a saturated acyl chloride. A reported value for the C=O stretch in this compound is approximately 1770 cm⁻¹ . This high wavenumber is a hallmark of the acyl chloride functionality.
The Diphenyl Ether Moiety: Asymmetric C-O-C Stretching
The phenoxy group introduces vibrations associated with the C-O-C ether linkage. Diaryl ethers are characterized by a strong, asymmetric C-O-C stretching vibration. For diphenyl ether itself, this appears as a prominent band around 1240 cm⁻¹. A similar strong absorption is expected in the spectrum of this compound in the 1250-1200 cm⁻¹ region, providing clear evidence for the presence of the ether linkage.
Aromatic Ring Vibrations
Both phenyl rings in the molecule will give rise to a series of characteristic absorptions:
-
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).
-
C=C Stretching: The stretching of the carbon-carbon double bonds within the aromatic rings produces a series of medium to sharp bands in the 1600-1450 cm⁻¹ region. Key absorptions are expected near 1600 cm⁻¹ and 1500 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are diagnostic of the substitution pattern on the phenyl rings. For this compound, we expect patterns indicative of para-disubstitution on one ring and monosubstitution on the other.
Experimental Protocols: Acquiring a High-Quality Spectrum
Due to the reactive nature of acyl chlorides (which readily hydrolyze in the presence of atmospheric moisture), proper sample preparation is critical for obtaining an accurate and reproducible IR spectrum. This compound is a solid at room temperature, making solid-state sampling techniques the most appropriate.
Workflow for IR Spectrum Acquisition
The general workflow for obtaining the IR spectrum of a solid sample like this compound is outlined below.
Caption: Decision workflow for quality control using key IR spectral features.
Conclusion
Infrared spectroscopy is an indispensable analytical tool for the characterization of this compound. By understanding the contributions of the acyl chloride, diphenyl ether, and aromatic functionalities to the vibrational spectrum, researchers can confidently verify the identity, structure, and purity of this important pharmaceutical intermediate. The strong, high-frequency carbonyl absorption at approximately 1770 cm⁻¹ serves as the primary diagnostic peak, while the absence of a broad O-H band and a lower-frequency carbonyl peak confirms the absence of the hydrolyzed carboxylic acid impurity. The protocols and interpretive guidance provided herein offer a robust framework for the successful application of IR spectroscopy in both research and quality control environments.
References
- Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022-09-24).
- Chemguide. An introduction to acyl chlorides (acid chlorides).
- Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Kintek Solution. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74193, this compound.
- Oregon State University. The C=O Stretch. (2018-09-22).
- Shimadzu. KBr Pellet Method.
Sources
Mass spectrometry (MS) fragmentation of 4-Phenoxybenzoyl chloride
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Phenoxybenzoyl Chloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₁₃H₉ClO₂), a critical intermediate in the synthesis of pharmaceuticals, such as the BTK inhibitor ibrutinib, and high-performance polymers.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, reaction monitoring, and quality control. We will explore the compound's fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, grounding the discussion in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.
Introduction and Molecular Overview
This compound is an aromatic acyl chloride featuring a benzoyl chloride core linked to a phenoxy group via an ether bond. Its molecular structure dictates a unique fragmentation pattern, offering a wealth of information for its unambiguous identification. Understanding these pathways is paramount for distinguishing it from related impurities and starting materials.
-
Molecular Formula: C₁₃H₉ClO₂
-
Monoisotopic Mass: 232.0291 Da
-
Average Molecular Weight: 232.66 g/mol [3]
-
Chemical Structure:
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) at a standard energy of 70 eV imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation. This "fingerprint" is invaluable for structural confirmation and library matching. The fragmentation of this compound is governed by the relative strengths of its bonds and the stability of the resulting fragment ions.
The Molecular Ion (M•⁺)
The initial event in EI-MS is the removal of an electron to form the molecular ion (M•⁺). Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion will appear as a characteristic doublet:
-
m/z 232: The M•⁺ peak corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 234: The M+2 peak corresponding to the ³⁷Cl isotope, with a relative intensity of approximately one-third of the m/z 232 peak.
The presence of this 3:1 isotopic pattern is a definitive first check for a monochlorinated compound.
Primary and Subsequent Fragmentation Pathways
The fragmentation cascade is initiated at the most labile sites within the molecular ion. For this compound, this involves the acyl chloride group and the ether linkage.
-
Formation of the 4-Phenoxybenzoyl Cation (m/z 197): The most favorable initial fragmentation is the cleavage of the C-Cl bond, which is weaker than the C-C or C-O bonds of the aromatic systems. This results in the loss of a chlorine radical (Cl•) and the formation of the highly stable 4-phenoxybenzoyl acylium ion at m/z 197 . This is often the base peak or a very abundant ion in the spectrum.
-
Ether Bond Cleavage and Formation of Benzoyl Cation (m/z 105): The acylium ion at m/z 197 can undergo further fragmentation. Cleavage of the ether C-O bond results in the loss of a neutral phenoxy radical (•O-C₆H₅) to form the benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is a classic and highly characteristic fragment for nearly all benzoyl derivatives.[4]
-
Formation of the Phenyl Cation (m/z 77): The benzoyl cation (m/z 105) readily loses a neutral molecule of carbon monoxide (CO), a very stable small molecule, to form the phenyl cation (C₆H₅⁺) at m/z 77 .[4] The transition from m/z 105 to m/z 77 is a hallmark of the benzoyl moiety.
-
Alternative Ether Cleavage (m/z 93): An alternative, though typically less favored, fragmentation of the m/z 197 ion involves a rearrangement and cleavage that leads to the formation of the phenoxy cation (C₆H₅O⁺) at m/z 93 through the loss of a neutral benzoyl radical.
-
Fragmentation of Aromatic Rings: The phenyl cation (m/z 77) can further fragment by losing acetylene (C₂H₂), leading to a characteristic ion at m/z 51 .
The overall proposed fragmentation pathway under EI is visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key EI Fragment Ions
The table below summarizes the expected key ions in the EI mass spectrum.
| m/z Ratio | Proposed Structure/Formula | Neutral Loss | Significance |
| 232/234 | [C₁₃H₉³⁵ClO₂]•⁺ / [C₁₃H₉³⁷ClO₂]•⁺ | - | Molecular Ion (M•⁺), confirms chlorine presence. |
| 197 | [C₁₃H₉O₂]⁺ | Cl• | Acylium ion, often the base peak. Confirms loss of Cl. |
| 105 | [C₇H₅O]⁺ | C₆H₅O• | Benzoyl cation, characteristic of the benzoyl core. |
| 93 | [C₆H₅O]⁺ | C₇H₄O• | Phenoxy cation, indicates the phenoxy moiety. |
| 77 | [C₆H₅]⁺ | CO (from m/z 105) | Phenyl cation, confirms the benzoyl substructure. |
| 51 | [C₄H₃]⁺ | C₂H₂ (from m/z 77) | Characteristic fragment of an aromatic ring. |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique typically coupled with liquid chromatography (LC). Its utility for analyzing this compound directly is complicated by the compound's high reactivity.
The Challenge of Hydrolysis
Acyl chlorides are highly susceptible to hydrolysis, reacting readily with protic solvents (like water or methanol in LC mobile phases) to form the corresponding carboxylic acid—in this case, 4-phenoxybenzoic acid.[1] Therefore, unless operating under strictly anhydrous conditions, ESI-MS analysis will predominantly detect ions corresponding to this hydrolysis product. This is a critical experimental consideration; observing the carboxylic acid can be an indirect confirmation of the acyl chloride's presence in the original sample.
Fragmentation of the Hydrolysis Product: 4-Phenoxybenzoic Acid
Analysis of 4-phenoxybenzoic acid (C₁₃H₁₀O₃, MW = 214.22 g/mol ) via ESI-MS/MS provides clear, diagnostic fragmentation.
-
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for carboxylic acids.
-
Precursor Ion: The deprotonated molecule, [M-H]⁻, appears at m/z 213 .
-
Major Fragment: Upon collisional activation (MS/MS), the most characteristic fragmentation is the loss of carbon dioxide (CO₂), a facile decarboxylation reaction. This results in a prominent product ion at m/z 169 ([M-H-CO₂]⁻), corresponding to the phenoxyphenyl anion.[5]
-
Caption: ESI-MS/MS fragmentation of the 4-phenoxybenzoate anion.
-
Positive Ion Mode ([M+H]⁺):
-
Precursor Ion: The protonated molecule, [M+H]⁺, appears at m/z 215 .
-
Major Fragments: Fragmentation typically involves the loss of water (H₂O) to yield the acylium ion at m/z 197 , identical to the one observed in EI-MS. A subsequent loss of carbon monoxide (CO) can lead to an ion at m/z 169 .
-
Experimental Protocols
GC-MS Protocol for EI Analysis
This protocol is designed for the direct analysis of the intact acyl chloride.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity, anhydrous dichloromethane or hexane. Acyl chlorides are moisture-sensitive, so minimizing exposure to air is crucial.
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, then ramp at 20°C/min to 300°C and hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
LC-MS/MS Protocol for ESI Analysis (of Hydrolysis Product)
This protocol is optimized for the analysis of the 4-phenoxybenzoic acid hydrolysis product.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 acetonitrile:water mixture. The hydrolysis will occur in situ. Further dilute as needed for sensitivity.
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Key MS/MS Transition (MRM): Monitor the transition from precursor ion m/z 213 to product ion m/z 169.
-
Parameter Optimization: Optimize collision energy (typically -15 to -25 eV) and declustering potential to maximize the signal for the 213 -> 169 transition.
Conclusion
The mass spectrometric analysis of this compound reveals distinct fragmentation patterns dependent on the ionization technique employed. Under high-energy EI, the molecule produces a rich spectrum characterized by the loss of chlorine (Cl•), followed by cleavages around the ether linkage to produce hallmark benzoyl (m/z 105) and phenyl (m/z 77) cations. Under ESI conditions, the molecule's reactivity dictates the analysis, with the readily formed hydrolysis product, 4-phenoxybenzoic acid, providing a clear diagnostic signature via decarboxylation ([M-H]⁻ at m/z 213 → m/z 169) in negative ion mode. These well-defined fragmentation pathways provide scientists with robust and reliable methods for the structural confirmation and analysis of this important chemical intermediate.
References
- PubChem. 4-Phenylbenzoyl chloride.
- NIST. Benzoyl chloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]
- Organic Syntheses.
- PubChem. This compound.
- Bisphenol A Information & Resources.
- LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]
- NIST. Benzoyl chloride, 4-methoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
- Chemistry LibreTexts.
- NIST. Benzyl chloride. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Google Patents.
- PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]
- PubMed Central. Studies on the Processes of Electron Capture and Clustering of Benzyl Chloride by Ion Mobility Spectrometry. [Link]
- Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. [Link]
- Amerigo Scientific. This compound. [Link]
- NIST. Benzene, 1-bromo-4-phenoxy-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Theoretical properties and computational analysis of 4-Phenoxybenzoyl chloride
An In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 4-Phenoxybenzoyl Chloride
Abstract
This compound (4-PBCl), a bifunctional aromatic compound, serves as a cornerstone intermediate in the synthesis of high-value organic molecules. Its unique structure, featuring a reactive acyl chloride moiety and a stable phenoxy group, makes it indispensable in diverse fields, most notably in the development of advanced pharmaceuticals and high-performance polymers. This technical guide provides a comprehensive exploration of 4-PBCl, intended for researchers, chemists, and drug development professionals. We will dissect its fundamental molecular profile, detail its spectroscopic signature for unambiguous identification, present a validated framework for its computational analysis using modern theoretical methods, and provide field-proven protocols for its synthesis and safe handling. This document is structured to serve not as a rigid template, but as a dynamic, in-depth resource grounded in authoritative data and practical expertise.
Part 1: Molecular Profile and Physicochemical Properties
This compound, registered under CAS Number 1623-95-6, is an acyl chloride derivative characterized by a phenoxy substituent at the para position of the benzoyl chloride scaffold.[1] This substitution confers unique steric and electronic properties that govern its reactivity and utility.
Core Identification
A precise understanding of a molecule's identity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1623-95-6 | [1][2][3] |
| Molecular Formula | C₁₃H₉ClO₂ | |
| Molecular Weight | 232.66 g/mol | [2][4] |
| Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl | [2] |
| InChI Key | AOOZVQGGMFGGEE-UHFFFAOYSA-N | [2][3] |
graph "4_Phenoxybenzoyl_chloride" { layout=neato; node [shape=plaintext]; edge [style=bold];// Benzoyl chloride part C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_CO [label="C", pos="2.5,0!"]; O_CO [label="O", pos="3.2,-0.5!"]; Cl [label="Cl", pos="3.2,0.5!"]; // Phenoxy part O_ether [label="O", pos="-1.5,0!"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; // Define positions for the benzoyl ring C1 [pos="0,0!"]; C2 [pos="0.7,-1.2!"]; C3 [pos="2.1,-1.2!"]; C4 [pos="2.8,0!"]; C5 [pos="2.1,1.2!"]; C6 [pos="0.7,1.2!"]; // Define positions for the phenoxy ring C7 [pos="-2.8,0!"]; C8 [pos="-3.5,-1.2!"]; C9 [pos="-4.9,-1.2!"]; C10 [pos="-5.6,0!"]; C11 [pos="-4.9,1.2!"]; C12 [pos="-3.5,1.2!"]; // Edges for benzoyl ring and acyl chloride C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- Cl; // Edge for ether linkage C1 -- O_ether; // Edges for phenoxy ring O_ether -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
}
Caption: 2D structure of this compound.
Physicochemical Data
The physical properties of 4-PBCl are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source |
| Physical Form | Liquid | [3] |
| Boiling Point | 136 °C @ 3.2 mmHg | [1] |
| 183-185 °C @ 22 Torr | ||
| Density | ~1.25 g/cm³ | [5] |
| Purity | Typically >95% | [3][4] |
Chemical Reactivity
As an acyl chloride, the chemistry of 4-PBCl is dominated by the electrophilic carbonyl carbon.
-
Nucleophilic Acyl Substitution : It readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters, respectively.[1] This reactivity is the basis for its use as a synthetic building block.
-
Hydrolysis : 4-PBCl reacts violently with water and is sensitive to moisture.[6][7] In the presence of water, it hydrolyzes to form 4-phenoxybenzoic acid.[1] This necessitates handling under anhydrous conditions.
Part 2: Spectroscopic and Spectrometric Characterization
Unambiguous characterization is essential for confirming the identity and purity of 4-PBCl. The following section details its signature spectroscopic profile and provides generalized protocols for data acquisition.
Caption: General workflow for spectroscopic analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data from a 400 MHz instrument in CDCl₃ provides a clear signature.[9]
¹H NMR Data (400 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.10 - 8.07 | m | 2H (Aromatic, ortho to COCl) |
| 7.45 - 7.41 | m | 2H (Aromatic) |
| 7.28 - 7.23 | m | 1H (Aromatic) |
| 7.12 - 7.07 | m | 2H (Aromatic) |
| 7.03 - 6.98 | m | 2H (Aromatic, ortho to O-Ph) |
¹³C NMR Data (151 MHz, CDCl₃) [9]
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 167.1 | Carbonyl Carbon (C=O) |
| 164.1 | Aromatic C (para to COCl) |
| 154.5 | Aromatic C (para to O-Ph) |
| 133.9 | Aromatic C (ortho to COCl) |
| 130.3 | Aromatic C |
| 126.9 | Aromatic C (ipso to COCl) |
| 125.1 | Aromatic C |
| 120.4 | Aromatic C |
| 117.1 | Aromatic C (ortho to O-Ph) |
-
Sample Preparation : Accurately weigh 10-20 mg of 4-PBCl and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[10]
-
Transfer : Transfer the solution into a 5 mm NMR tube.
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz). For ¹H NMR, 16 scans are typically sufficient.[10]
-
Processing : Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction.
-
Analysis : Integrate the ¹H signals and assign peaks based on chemical shift and multiplicity, comparing them to reference data.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Key FT-IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1770 | Strong | C=O Stretch (Acyl Chloride)[10] |
| ~1600 | Medium | Aromatic C=C Stretch[10] |
| ~1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~870 | Strong | C-Cl Stretch |
-
Sample Preparation : As 4-PBCl is a liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition : Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Background Scan : Acquire a background spectrum of the empty sample compartment or the clean salt plates.
-
Sample Scan : Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]
-
Data Processing : The instrument software will automatically generate the final transmittance or absorbance spectrum. Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure.
Expected Mass Spectrum Data (Electron Ionization)
-
Molecular Ion [M]⁺ : A peak corresponding to the molecular weight should be observed at m/z ≈ 232. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak at m/z ≈ 234 with about one-third the intensity of the [M]⁺ peak is expected.
-
Key Fragment : A prominent peak at m/z = 203, corresponding to the loss of the chlorine atom ([M-Cl]⁺).
-
Sample Preparation : Prepare a dilute solution of 4-PBCl in a volatile organic solvent (e.g., dichloromethane or acetonitrile).
-
Introduction : Introduce the sample into the mass spectrometer via a suitable inlet, such as a direct insertion probe or through a gas chromatograph (GC-MS).
-
Data Acquisition : Set the instrument parameters. For Electron Ionization (EI), a standard electron energy of 70 eV is used. Scan a mass range of m/z 40-400.[8]
-
Analysis : Identify the molecular ion peak cluster ([M]⁺ and [M+2]⁺) and analyze the fragmentation pattern to confirm the structure.
Part 3: A Framework for Computational Analysis
Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological interactions of molecules like 4-PBCl. This section outlines validated workflows for Density Functional Theory (DFT) calculations and molecular docking simulations.
Geometry Optimization and Electronic Properties via DFT
DFT is a robust method for calculating the electronic structure of molecules, allowing for the prediction of geometry, reactivity descriptors, and spectroscopic properties.[11][12]
Caption: Workflow for Density Functional Theory (DFT) analysis.
-
Structure Generation : Build the 3D structure of 4-PBCl using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial geometry cleanup using a simple force field (e.g., MMFF94).
-
Input File Preparation : Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Method : Specify the DFT functional, such as the widely used B3LYP.
-
Basis Set : Select a suitable basis set, like 6-31G(d), which provides a good balance of accuracy and computational cost for organic molecules.
-
Keywords : Include keywords for geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true energy minimum.
-
-
Execution : Submit the calculation to a workstation or high-performance computing cluster.
-
Result Validation : After the calculation completes, verify that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.
-
Analysis :
-
Geometry : Measure key bond lengths and dihedral angles to understand the molecule's conformation.
-
Electronic Properties : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand regions of nucleophilicity and electrophilicity.
-
Electrostatic Potential (ESP) : Map the ESP onto the electron density surface to identify positive (electrophilic) and negative (nucleophilic) regions. The area around the carbonyl carbon will show a strong positive potential, confirming its high reactivity.
-
Molecular Docking Simulation
As 4-PBCl is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, a molecular docking study can be used to predict how ibrutinib (the final product derived from 4-PBCl) binds to the BTK active site.[1][13]
Caption: Workflow for molecular docking simulation.
-
Receptor Preparation :
-
Download the crystal structure of BTK from the Protein Data Bank (RCSB PDB).
-
Using software like AutoDockTools or Chimera, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).
-
-
Ligand Preparation :
-
Obtain the 3D structure of the ligand (e.g., ibrutinib) from a database like PubChem.[13]
-
Assign atomic charges and define the rotatable bonds.
-
-
Docking Execution :
-
Use a docking program like AutoDock Vina.[13]
-
Define the docking search space (the "grid box") to encompass the known active site of the receptor protein.
-
Execute the docking simulation. The program will generate multiple possible binding poses for the ligand within the active site.
-
-
Results Analysis :
-
Binding Affinity : Analyze the predicted binding affinities (reported in kcal/mol) for the top-ranked poses. More negative values suggest stronger binding.[13][14]
-
Binding Pose : Visualize the best-scoring pose in the context of the protein's active site using molecular graphics software (e.g., PyMOL, Discovery Studio).
-
Interactions : Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and the crucial covalent bond that ibrutinib forms with Cys-481 in BTK, which validates the docking result against known mechanisms.
-
Part 4: Synthesis and Safe Handling
Synthesis Protocol
The conversion of 4-phenoxybenzoic acid to 4-PBCl is a standard procedure. The following protocol is adapted from a reliable Organic Syntheses procedure, which utilizes oxalyl chloride for a clean conversion.[9]
-
Setup : To an oven-dried, three-necked flask equipped with a stir bar and under an argon atmosphere, add 4-phenoxybenzoic acid (1.0 equiv).
-
Solvent : Add anhydrous dichloromethane (DCM) to the flask.
-
Catalyst : Add a catalytic amount of N,N-dimethylformamide (DMF) via syringe.
-
Cooling : Cool the reaction mixture to 0 °C using an ice/water bath.
-
Reagent Addition : Slowly add oxalyl chloride (1.5 equiv) dropwise via syringe. Gas evolution (CO₂, CO) will be observed.
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup : Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
-
Product : The crude this compound is obtained as an oil or low-melting solid and is typically used in the next step without further purification.[9][15]
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 4-PBCl.[6][7]
-
Corrosivity : 4-PBCl is corrosive and can cause severe skin burns and serious eye damage.[6][7]
-
Reactivity : It reacts violently with water, liberating toxic hydrogen chloride gas.[6][7] It is also incompatible with strong bases, acids, and oxidizing agents.[6]
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood.[16] Ensure a safety shower and eyewash station are readily accessible.[16]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][7] The storage environment must be free from moisture.
-
Spills : In case of a spill, absorb with an inert, dry material (e.g., vermiculite, dry sand) and place in a suitable container for disposal. Do not use water.
Conclusion
This compound is a fundamentally important chemical intermediate whose utility is rooted in its distinct structural and electronic properties. A comprehensive understanding of its molecular profile, spectroscopic characteristics, and reactivity is paramount for its effective and safe use in research and development. The computational workflows presented here offer a powerful predictive tool for exploring its properties and guiding the design of new molecules. By integrating rigorous theoretical analysis with proven experimental protocols, researchers can fully leverage the synthetic potential of this versatile compound in the pursuit of novel pharmaceuticals and advanced materials.
References
- Benchchem. This compound | 1623-95-6. URL: https://www.benchchem.com/product/b168053
- Sigma-Aldrich. This compound | 1623-95-6. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/lif372157933
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74193, this compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenoxybenzoyl-chloride
- ChemicalBook. This compound | 1623-95-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3235326.htm
- Acros Organics. This compound - SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/03436
- ChemWhat. This compound | 1623-95-6. URL: https://www.
- Matrix Scientific. Safety Data Sheet - this compound. URL: https://www.
- Fisher Scientific. SAFETY DATA SHEET - this compound. URL: https://www.fishersci.co.
- ChemNet. This compound. URL: https://www.chemnet.com/cas/en/1623-95-6/4-Phenoxybenzoyl-chloride.html
- National Center for Biotechnology Information. PubChem Compound Summary for CID 84151, 4-Phenylbenzoyl chloride. URL: https://pubchem.ncbi.nlm.nih.gov/compound/84151
- PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. URL: https://www.prepchem.com/synthesis-of-4-4-phenoxyphenoxy-benzoyl-chloride
- CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS - 4-Methoxy Benzoyl Chloride. URL: https://www.cdhfinechemical.com/images/product/msds/2565_msds.pdf
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids. URL: http://www.orgsyn.org/demo.aspx?prep=v98p0234
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzoyl chloride. URL: https://www.thermofisher.com/sds?productCode=A13251
- Google Patents. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. URL: https://patents.google.
- Amanote Research. Density Functional Theory Study on Conformers of Benzoylcholine Chloride. URL: https://amanote.com/research/10-1155-2013-369342
- Google Patents. WO 2017/163257 A1 - An improved process for the preparation of ibrutinib intermediate. URL: https://patents.google.
- Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2. URL: https://www.ganeshremedies.com/4-methoxybenzoyl-chloride.html
- National Center for Biotechnology Information. Integrated network toxicology, machine learning and molecular docking reveal the mechanism of benzopyrene-induced periodontitis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11155059/
- Eurasian Chemical Communications. Synthesis, characterization, density functional theory (DFT) calculation and antibacterial activities of five-coordinate complexes of some first-row transition metals containing a benzoyl thiourea derivative. URL: https://www.echemcom.com/article_111305.html
- Asian Journal of Green Chemistry. Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate. URL: https://ajgreenchem.com/article_189913.html
- National Center for Biotechnology Information. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4701389/
- Benchchem. Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. URL: https://www.benchchem.com/blog/spectroscopic-and-spectrometric-characterization-of-4-chloromethylbenzoyl-chloride-a-technical-guide
- ResearchGate. (PDF) Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. URL: https://www.researchgate.net/publication/375239999_Docking_study_and_molecular_dynamic_approach_to_predicting_the_activity_of_4-4-methoxybenzoyloxy-3-methoxycinnamic_acid_against_COX-1_enzyme
- NIST. Benzoyl chloride, 4-chloro- in the NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C122010&Type=IR-SPEC&Index=1
- Pharmacy Education. Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. URL: https://pharmacyeducation.fip.
- MedCrave online. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. URL: https://medcraveonline.com/MOJPS/MOJPS-09-00326.pdf
- Journal of Liquid Chromatography & Related Technologies. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-120025287
- Benchchem. Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide. URL: https://www.benchchem.com/blog/spectroscopic-profile-of-4-nitrobenzoyl-chloride-a-technical-guide
- Sigma-Aldrich. 4-Methoxybenzoyl chloride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123521
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1623-95-6 [sigmaaldrich.com]
- 4. This compound | 1623-95-6 [chemicalbook.com]
- 5. This compound | 1623-95-6 [chemnet.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.no [fishersci.no]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (PDF) Density Functional Theory Study on Conformers of [research.amanote.com]
- 12. echemcom.com [echemcom.com]
- 13. Integrated network toxicology, machine learning and molecular docking reveal the mechanism of benzopyrene-induced periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. matrixscientific.com [matrixscientific.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide on the Electronic Effects of the Phenoxy Group in 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenoxybenzoyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity and utility are profoundly influenced by the electronic character of the phenoxy substituent. This guide provides a comprehensive analysis of the dual electronic effects—inductive and resonance—of the phenoxy group and their consequential impact on the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. We will explore the mechanistic underpinnings of these effects, supported by spectroscopic data and synthetic protocols, to offer a complete scientific narrative for professionals in chemical and pharmaceutical development.
Introduction: The Significance of this compound
This compound serves as a critical building block in modern organic synthesis. Notably, it is a key intermediate in the production of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[1][2] Its application also extends to the synthesis of poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[1] The unique reactivity of this molecule, which allows it to readily react with nucleophiles to form stable amide and ester linkages, is central to its utility.[1] Understanding the electronic landscape of this compound is therefore paramount for optimizing reaction conditions and designing novel synthetic pathways.
The Duality of Electronic Effects: Inductive vs. Resonance
The phenoxy group (C₆H₅O-) exerts two primary electronic effects on the benzoyl chloride ring: the inductive effect (-I) and the resonance effect (+R). These effects operate simultaneously but in opposition, influencing the electron density distribution across the molecule and ultimately dictating the reactivity of the acyl chloride.
The Inductive Effect (-I): Through-Sigma Bond Polarization
The oxygen atom of the phenoxy group is highly electronegative. This inherent property leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bond framework.[3][4] This polarization, known as the negative inductive effect (-I), decreases the electron density on the attached phenyl ring, making it more electron-deficient. This effect is transmitted through the sigma bonds of the benzoyl portion of the molecule, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.
Diagram: Inductive Effect of the Phenoxy Group
Caption: Inductive withdrawal of electrons by the electronegative oxygen.
The Resonance Effect (+R): Pi-System Delocalization
Conversely, the lone pairs of electrons on the phenoxy oxygen can be delocalized into the π-system of the attached benzene ring.[5] This donation of electron density is termed the positive resonance effect (+R) or mesomeric effect. This delocalization increases the electron density at the ortho and para positions of the ring. Since the benzoyl chloride group is at the para position, this effect directly counteracts the inductive withdrawal. The resonance effect tends to decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. Generally, for substituents like the methoxy and phenoxy groups, the resonance effect is more dominant than the inductive effect.[3][5]
Diagram: Resonance Structures of the Phenoxy Group
Caption: Resonance delocalization of oxygen's lone pairs into the ring.
Net Electronic Effect and Reactivity
The overall electronic influence of the phenoxy group is a delicate balance of its opposing inductive and resonance effects. While the +R effect generally outweighs the -I effect, leading to an overall electron-donating character, the presence of the strongly electron-withdrawing benzoyl chloride moiety modifies this. The net result is a nuanced modulation of the carbonyl carbon's electrophilicity. Compared to an unsubstituted benzoyl chloride, the phenoxy group in the para position in this compound will slightly decrease the reactivity towards nucleophiles due to the dominant resonance donation. However, it is still a highly reactive acylating agent.
Experimental Protocols for Synthesis and Analysis
To empirically validate the structure and electronic properties of this compound, the following protocols are standard in the field.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reaction of 4-phenoxybenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][6]
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-phenoxybenzoic acid (1 equivalent).
-
Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or toluene.[7]
-
Chlorinating Agent: Add thionyl chloride (SOCl₂) (typically 1.5-3 equivalents) dropwise to the suspension at 0 °C.[1][6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6][8]
-
Reaction: The mixture is then refluxed for 2-6 hours under a nitrogen atmosphere.[1][8] The progress of the reaction can be monitored by FT-IR, observing the disappearance of the broad -OH stretch of the carboxylic acid (around 2500–3000 cm⁻¹).[1]
-
Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. The crude product is often a viscous oil or a low-melting solid.[7]
-
Purification: The product can be purified by vacuum distillation or by recrystallization from a non-polar solvent like hexane.[8]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized this compound and for inferring its electronic characteristics.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Aromatic protons in the range of δ 6.8–8.1 ppm.[1][6] | The chemical shifts of the protons on the benzoyl ring are influenced by the electronic effects of the phenoxy group and the carbonyl chloride. |
| ¹³C NMR | Carbonyl carbon signal around δ 167-170 ppm.[1][6] | The chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. Comparison with benzoyl chloride can reveal the net electronic effect of the phenoxy group. |
| FT-IR | Strong C=O stretching frequency around 1770 cm⁻¹.[1] C-Cl stretch between 750–850 cm⁻¹.[1] | The position of the carbonyl stretch provides information about the bond strength, which is related to the electronic density. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the compound. | Confirms the molecular weight of the synthesized product. |
Applications in Drug Development and Beyond
The well-defined reactivity of this compound makes it a valuable reagent in the synthesis of complex molecules.
-
Pharmaceuticals: As mentioned, it is a crucial intermediate for Ibrutinib.[1] Its ability to form robust amide bonds is leveraged in the construction of this and other bioactive molecules.
-
Polymers: In materials science, it is a monomer used in the synthesis of high-performance polymers like PEKs, which are known for their thermal stability and chemical resistance.[1]
-
Agrochemicals: It is also used in the synthesis of certain pesticides and herbicides.[1]
Conclusion
The electronic properties of the phenoxy group in this compound are a classic example of the interplay between inductive and resonance effects in organic chemistry. A thorough understanding of these principles is essential for chemists and researchers to effectively utilize this versatile building block in the synthesis of a wide array of valuable compounds. The protocols and data presented in this guide provide a solid foundation for the practical application and further study of this compound in both academic and industrial settings.
References
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride - PrepChem.com. (URL: [Link])
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google P
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])
- Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])
- 7.4: Acid-base Properties of Phenols - Chemistry LibreTexts. (URL: [Link])
- WO 2017/163257 Al - Googleapis.com. (URL: )
- resonance and induction tutorial. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Phenoxybenzoyl Chloride in Different Solvents
Abstract
4-Phenoxybenzoyl chloride is a pivotal intermediate in the synthesis of advanced polymers, pharmaceuticals, and other fine chemicals. Its high reactivity, a characteristic trait of acyl chlorides, necessitates a thorough understanding of its solubility and stability to ensure optimal reaction conditions, maximize yields, and maintain safety. This technical guide provides a comprehensive overview of the solubility and stability of this compound in a range of common organic solvents. We delve into the chemical principles governing its behavior in different solvent classes, present qualitative solubility data, and offer detailed, field-proven experimental protocols for researchers to determine precise solubility and monitor stability under their specific laboratory conditions. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Introduction to this compound
This compound (C₁₃H₉ClO₂) is an aromatic acyl chloride characterized by a phenoxy group at the para position of the benzoyl chloride moiety.[1] This structural feature imparts unique electronic and steric properties that are leveraged in various synthetic applications, most notably in the production of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] The acyl chloride functional group is a potent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and water.[1] This high reactivity, while synthetically useful, also presents significant challenges related to the compound's handling, storage, and stability in solution.
A critical aspect of working with this compound is the selection of an appropriate solvent. The solvent not only dictates the solubility of the reagent but also profoundly influences its stability and reactivity. An inappropriate solvent choice can lead to rapid degradation, formation of impurities, and ultimately, failure of the synthetic protocol. This guide aims to provide a detailed understanding of the interplay between this compound and various organic solvents, enabling researchers to make informed decisions for their experimental designs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol [1] |
| Appearance | White to light beige crystalline solid or liquid |
| Boiling Point | 136 °C at 3.2 mmHg[1] |
| Density | 1.251 g/cm³[1] |
Solubility of this compound
The solubility of this compound is governed by the principle of "like dissolves like." Its aromatic structure suggests good solubility in non-polar and polar aprotic solvents. However, due to its high reactivity, quantitative solubility data in the public domain is scarce. The following table provides a qualitative summary of its solubility in various common organic solvents. It is imperative to use anhydrous solvents to prevent degradation.[1]
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Rationale and Remarks |
| Aprotic Non-Polar | Toluene | Soluble | Good compatibility with the aromatic rings. Often used in its synthesis.[2] |
| Hexane/Heptane | Sparingly Soluble | The large, polarizable aromatic structure has limited affinity for non-polar aliphatic solvents. | |
| Aprotic Polar | Dichloromethane (DCM) | Soluble | A common solvent for reactions involving this compound due to its inertness and ability to dissolve the compound.[1][3] |
| Tetrahydrofuran (THF) | Soluble | Another suitable solvent for reactions, though peroxide-free THF should be used to avoid unwanted side reactions.[1] | |
| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that can be used, but its reactivity should be considered for long-term storage. | |
| N,N-Dimethylformamide (DMF) | Soluble | While it dissolves the compound, DMF can act as a catalyst and may promote side reactions or degradation over time.[1] It can also form a complex with acyl chlorides. | |
| Protic | Water | Reactive | Reacts violently to form 4-phenoxybenzoic acid and hydrochloric acid.[1] |
| Alcohols (e.g., Methanol, Ethanol) | Reactive | Reacts to form the corresponding esters.[1] |
Stability of this compound
The stability of this compound is a critical consideration for its storage and use in synthesis. The primary degradation pathway is hydrolysis, which is catalyzed by moisture and protic solvents.
Hydrolytic Instability
The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The presence of even trace amounts of water will lead to the formation of 4-phenoxybenzoic acid and hydrochloric acid.
Reaction Scheme:
C₁₃H₉ClO₂ + H₂O → C₁₃H₁₀O₃ + HCl
This reaction is often autocatalytic due to the production of HCl. Therefore, it is crucial to store and handle this compound under strictly anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
Thermal and Photochemical Stability
This compound can also degrade at elevated temperatures. It is recommended to store the compound at refrigerated temperatures (2-8 °C) to minimize thermal decomposition.[1] Exposure to light can also promote degradation, so it should be stored in amber or opaque containers.[1]
Solvent-Dependent Stability
-
Aprotic Solvents: In anhydrous aprotic solvents such as dichloromethane and toluene, this compound is relatively stable, making these ideal choices for conducting reactions.
-
Protic Solvents: As mentioned, protic solvents like water and alcohols are incompatible and will lead to rapid degradation.
-
Polar Aprotic Solvents: While soluble in polar aprotic solvents like DMF, long-term stability may be compromised. DMF can facilitate nucleophilic substitution reactions and should be used with caution, particularly for prolonged reaction times or storage.[1]
Experimental Protocols
The following section provides detailed experimental protocols for determining the solubility and monitoring the stability of this compound.
Protocol for Determining the Solubility of this compound
This gravimetric method is designed to determine the solubility of this compound in a given anhydrous solvent at a specific temperature. All operations should be performed in a fume hood under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks, pipettes)
-
Temperature-controlled shaker or stir plate
-
Analytical balance
-
Syringe with a PTFE filter
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed, oven-dried vial. Record the mass of the compound.
-
Solvent Addition: Add a known volume of the anhydrous solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for 24-48 hours.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours.
-
Filtration and Weighing: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter. Transfer the supernatant to a pre-weighed, oven-dried flask and record the mass of the solution.
-
Solvent Evaporation: Remove the solvent from the flask under reduced pressure (rotoevaporation).
-
Final Weighing: Dry the flask containing the solid residue to a constant weight and record the final mass.
Calculation:
-
Mass of dissolved solute: (Final mass of flask + residue) - (Initial mass of empty flask)
-
Mass of solvent: (Mass of solution) - (Mass of dissolved solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
Protocol for Monitoring the Stability of this compound by HPLC
This method allows for the quantification of this compound and its primary degradation product, 4-phenoxybenzoic acid, over time.
Materials:
-
This compound
-
HPLC-grade anhydrous solvent for the stability study
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Volumetric flasks and pipettes
HPLC Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Trifluoroacetic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and 4-phenoxybenzoic acid in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: In a sealed vial, dissolve a known concentration of this compound in the anhydrous solvent to be tested.
-
Time-Course Analysis: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Quenching (Optional but Recommended): Immediately dilute the aliquot in the mobile phase to stop any further degradation.
-
HPLC Analysis: Inject the prepared standards and time-course samples into the HPLC system.
-
Data Analysis: Construct calibration curves for this compound and 4-phenoxybenzoic acid. Use these curves to determine the concentration of each compound in the time-course samples. Plot the concentration of this compound as a function of time to determine its stability profile.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is paramount for its effective and safe use in organic synthesis. This guide has outlined its qualitative solubility in a range of organic solvents, emphasizing its high solubility in aprotic solvents and its reactive nature towards protic solvents. The primary degradation pathway is hydrolysis, which can be mitigated by using anhydrous solvents and storing the compound under inert and refrigerated conditions. The provided experimental protocols offer robust methods for researchers to determine the precise solubility in their solvent systems of choice and to monitor the stability of this compound over time. By adhering to these guidelines, scientists can optimize their reaction conditions, improve product purity, and ensure the success of their synthetic endeavors.
References
- Organic Syntheses.
- Google Patents.
- Chemguide. An introduction to acyl chlorides (acid chlorides). [Link]
Sources
Whitepaper: The Hydrolysis of 4-Phenoxybenzoyl Chloride—A Mechanistic and Kinetic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Phenoxybenzoyl chloride is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals like ibrutinib and high-performance polymers.[1] Its utility is intrinsically linked to its reactivity, governed by the electrophilic nature of the acyl chloride functional group. However, this reactivity also makes it highly susceptible to hydrolysis, a process that can compromise synthesis yields and product purity.[1][2] This guide provides a comprehensive analysis of the hydrolysis of this compound, delving into the competing reaction mechanisms, the kinetics of the transformation, and the experimental methodologies required for its quantitative study.
Introduction: The Duality of Reactivity
This compound (C₁₃H₉ClO₂) is an aromatic acyl chloride characterized by a benzoyl chloride core substituted with a phenoxy group at the para-position.[1][3] This structure confers a high degree of reactivity, making it an excellent acylating agent. The carbonyl carbon is rendered highly electrophilic by the adjacent electron-withdrawing oxygen and chlorine atoms, making it a prime target for nucleophilic attack.[4]
However, this same electrophilicity makes the compound acutely sensitive to moisture, readily undergoing hydrolysis to form the corresponding carboxylic acid.[2][4] Understanding the principles that govern this hydrolysis is paramount for chemists who must handle this reagent, design robust synthetic protocols, and optimize reaction conditions to mitigate this undesired side reaction. This document serves as a technical deep-dive into the mechanistic pathways and kinetic profile of this critical transformation.
The overall hydrolysis reaction is as follows:
Caption: Overall Hydrolysis Reaction.
The Mechanistic Dichotomy: Addition-Elimination vs. Ionization
The solvolysis of benzoyl chlorides is not governed by a single, universal mechanism. Instead, it exists on a mechanistic spectrum, influenced profoundly by the electronic nature of ring substituents and the properties of the solvent.[5][6] Two primary pathways are considered for the hydrolysis of this compound: the bimolecular nucleophilic acyl substitution (Addition-Elimination) and a unimolecular S_N_1-like ionization pathway.
The Bimolecular Nucleophilic Acyl Substitution Pathway (A_N + D_N)
This pathway is the canonical mechanism for acyl chloride hydrolysis in nucleophilic solvents like water. It is a two-step process involving the formation of a tetrahedral intermediate.
-
Nucleophilic Attack: A water molecule, acting as the nucleophile, attacks the electrophilic carbonyl carbon. This is typically the rate-determining step.
-
Tetrahedral Intermediate Formation: A transient, tetrahedral intermediate is formed.
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A final, rapid proton transfer to a solvent molecule yields 4-phenoxybenzoic acid and a hydronium ion.
This mechanism is favored by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the carbonyl carbon, and by strongly nucleophilic solvents.[7]
Caption: Bimolecular Nucleophilic Acyl Substitution Pathway.
The S_N_1-like Ionization Pathway
In solvents that are highly ionizing but weakly nucleophilic (e.g., hexafluoroisopropanol), an alternative unimolecular mechanism can become dominant.[6] This pathway involves the formation of a key acylium ion intermediate.
-
Ionization: The carbon-chlorine bond heterolytically cleaves in the rate-determining step to form a resonance-stabilized acylium ion and a chloride ion.
-
Nucleophilic Capture: The planar acylium ion is rapidly attacked by a water molecule from either face.
-
Deprotonation: A final deprotonation step yields the carboxylic acid product.
This S_N_1-like mechanism is strongly favored by electron-donating substituents on the aromatic ring, as they can stabilize the positive charge of the acylium ion intermediate through resonance.[5][6] The 4-phenoxy group is considered moderately electron-donating by resonance, suggesting that this pathway could contribute to the overall reaction, particularly in less nucleophilic solvent systems.
Caption: S_N_1-like Ionization Pathway.
Reaction Kinetics: A Quantitative Perspective
Studying the kinetics of the hydrolysis provides invaluable insight into the reaction mechanism and the factors that control its rate.
Rate Law and Reaction Order
In a typical experimental setup where water is the solvent and therefore present in vast excess, the concentration of water remains effectively constant. Under these conditions, the reaction follows pseudo-first-order kinetics .[8]
The rate law is expressed as: Rate = kobs [this compound]
Where kobs is the observed pseudo-first-order rate constant.
Factors Influencing the Rate of Hydrolysis
-
Solvent Effects: Solvent properties are arguably the most powerful tool for diagnosing the hydrolysis mechanism. The Grunwald-Winstein equation is often applied to correlate the rate constant with solvent ionizing power (Y) and solvent nucleophilicity (N).[5][9]
-
Polarity (Ionizing Power): Increasing the polarity of the solvent (e.g., by increasing the water content in an acetone-water mixture) will stabilize the polar transition state of both mechanisms, leading to an increased reaction rate.[10] A high sensitivity to solvent ionizing power (a large 'm' value in the Grunwald-Winstein equation) is indicative of significant charge separation in the transition state, leaning towards an S_N_1 mechanism.[9]
-
Nucleophilicity: A strong dependence on solvent nucleophilicity (a large 'l' value) points towards a mechanism where the solvent is directly involved in the rate-determining step, such as the bimolecular pathway.[6]
-
-
pH Effects: The identity of the nucleophile changes dramatically with pH. At neutral pH, water is the nucleophile. At high pH (e.g., > 5), the hydroxide ion (OH⁻) becomes the dominant nucleophile. As OH⁻ is significantly more nucleophilic than water, the rate of hydrolysis increases dramatically and becomes first-order with respect to the hydroxide ion concentration.[11]
-
Temperature Effects: The reaction rate increases with temperature, as described by the Arrhenius equation. Determining the rate constants at various temperatures allows for the calculation of activation parameters (ΔH‡ and ΔS‡), which can further elucidate the nature of the transition state. For instance, unimolecular reactions (S_N_1) often have entropies of activation that are close to zero or slightly positive, whereas bimolecular reactions (A_N + D_N) typically have large, negative entropies of activation, reflecting the increased order in the transition state.[9]
Illustrative Kinetic Data
The following table presents representative kinetic data for the hydrolysis of a substituted benzoyl chloride in an aqueous solvent system. This data is illustrative and serves to demonstrate the expected trends.
| Solvent System (v/v Acetone:Water) | Temperature (°C) | kobs (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 90:10 | 25.0 | 1.2 x 10⁻⁴ | 65.2 | -85 |
| 80:20 | 25.0 | 4.5 x 10⁻⁴ | 62.1 | -89 |
| 70:30 | 25.0 | 1.8 x 10⁻³ | 59.8 | -92 |
| 80:20 | 35.0 | 1.1 x 10⁻³ | 62.1 | -89 |
| 80:20 | 45.0 | 2.6 x 10⁻³ | 62.1 | -89 |
Analysis: The data shows a clear increase in the rate constant (kobs) as the proportion of water in the solvent increases, highlighting the role of solvent polarity and nucleophilicity. The large negative entropy of activation (ΔS‡) is consistent with a bimolecular mechanism being the dominant pathway under these conditions.
Experimental Protocol: Measuring Hydrolysis Kinetics
A robust and reproducible protocol is essential for accurate kinetic measurements. The conductimetric method is highly suitable for this reaction as the hydrolysis produces ionic species (H₃O⁺ and Cl⁻), leading to a measurable increase in the conductivity of the solution over time.[6]
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of the desired solvent mixtures (e.g., 80:20 v/v acetone:water). Ensure high-purity solvents are used.
-
Prepare a concentrated stock solution of this compound in anhydrous acetone. The concentration should be chosen such that upon dilution into the reaction cell, the final concentration is in the millimolar range.
-
-
Instrumentation Setup:
-
Calibrate a conductivity meter with standard solutions.
-
Use a thermostatted reaction cell to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Run Execution:
-
Pipette a precise volume of the solvent mixture into the thermostatted reaction cell and allow it to thermally equilibrate.
-
Place the conductivity probe into the solvent and begin stirring at a constant rate.
-
Initiate the reaction by injecting a small, precise volume of the this compound stock solution into the cell with rapid mixing.
-
Immediately begin recording conductivity readings at set time intervals (e.g., every 10 seconds) for a duration equivalent to at least 3-4 reaction half-lives.
-
-
Data Analysis:
-
The pseudo-first-order rate constant, kobs, is determined by fitting the conductivity-time data to a first-order integrated rate law.
-
Plot ln(Λ∞ - Λt) versus time, where Λt is the conductivity at time t and Λ∞ is the conductivity at infinite time (after the reaction is complete).
-
The slope of the resulting straight line is equal to -kobs.
-
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The hydrolysis of this compound is a mechanistically nuanced reaction whose outcome is dictated by a delicate balance of substituent electronics and solvent properties. While a bimolecular addition-elimination pathway is predominant in typical aqueous environments, contributions from an S_N_1-like ionization mechanism cannot be disregarded, especially in less nucleophilic media. A quantitative understanding of the reaction kinetics, obtained through rigorous experimental protocols, is essential for any scientist or developer working with this versatile but moisture-sensitive reagent. By controlling factors such as solvent composition, temperature, and pH, the rate of this undesirable side reaction can be effectively managed, ensuring the successful application of this compound in complex chemical syntheses.
References
- Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. (1999). Journal of the Chemical Society, Perkin Transactions 2.
- Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689–4691.
- Brown, R. K., & Nelson, R. G. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 26.
- Kevill, D. N., D'Souza, M. J., & Bentley, T. W. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(4), 3554–3566.
- This compound. (n.d.). PubChem.
- Bentley, T. W., & Jones, R. O. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(25), 10437–10444.
- Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(7), 1111.
- Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. RSC Advances, 12(5), 2661-2677.
- Various Authors. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Quora.
- 4-Phenylbenzoyl chloride. (n.d.). PubChem.
- The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. YouTube.
- Zhang, Y., & Ritter, T. (2019). Synthesis of Phenols from Benzoic Acids. Organic Syntheses, 96, 46-60.
- Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts.
- Butler, A. R. (1970). Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. Journal of the Chemical Society B: Physical Organic, 858-861.
- Which benzoyl chloride undergoes hydrolysis faster in water? (2024). Reddit.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarworks.uni.edu [scholarworks.uni.edu]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and in-depth scientific context for the synthesis of 4-phenoxybenzoyl chloride from 4-phenoxybenzoic acid. This conversion is a fundamental step in the synthesis of various high-value organic molecules, including pharmaceuticals like the BTK inhibitor ibrutinib and advanced polymer precursors.[1] This document explores the two primary and most effective methods for this transformation: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The guide is structured to provide not just procedural steps but also a deep understanding of the underlying reaction mechanisms, the rationale for specific experimental choices, and critical safety considerations.
Introduction: The Significance of this compound
This compound is a crucial acyl chloride derivative featuring a phenoxy group attached to the benzoyl chloride framework.[1] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its primary applications lie in the pharmaceutical industry as a key building block for complex active pharmaceutical ingredients (APIs) and in materials science for the production of high-performance polymers like poly(ether ketone)s (PEKs).[1]
The conversion of the relatively stable 4-phenoxybenzoic acid into the highly reactive this compound is achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. This transformation "activates" the carbonyl group, making it highly susceptible to nucleophilic attack, thereby facilitating the formation of esters, amides, and other carbonyl derivatives.[2][3]
Mechanistic Insights: Activating the Carboxyl Group
The conversion of a carboxylic acid to an acyl chloride is an energetically "uphill" reaction that requires a reagent to transform the poor leaving group (-OH) into a much better one.[4][5] Both thionyl chloride and oxalyl chloride excel at this by creating highly reactive intermediates.
The Thionyl Chloride (SOCl₂) Pathway
The reaction between 4-phenoxybenzoic acid and thionyl chloride proceeds through a chlorosulfite intermediate. The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[2]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 4-phenoxybenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[6][7]
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Ion Release: A chloride ion is expelled.
-
Nucleophilic Acyl Substitution: The released chloride ion then acts as a nucleophile, attacking the carbonyl carbon.[2][6]
-
Product Formation: The intermediate collapses, releasing the final this compound, sulfur dioxide, and hydrogen chloride.[2][6]
Caption: Mechanism of Acyl Chloride formation using Thionyl Chloride.
The Oxalyl Chloride ((COCl)₂) and Catalytic DMF Pathway
Oxalyl chloride is another highly effective reagent for this conversion, often favored for its milder reaction conditions. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF).[1][8]
Mechanism with DMF Catalyst:
-
Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier reagent (chloro(dimethylamino)methyleniminium chloride).[9] This is the true activating agent.
-
Reaction with Carboxylic Acid: The 4-phenoxybenzoic acid reacts with the Vilsmeier reagent.
-
Intermediate Formation: A reactive O-acyl-iminium intermediate is formed.
-
Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of this intermediate.
-
Product Formation and Catalyst Regeneration: The intermediate collapses to yield this compound, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst.[4][5][9] The gaseous byproducts make for a clean reaction.[8]
Caption: Catalytic cycle with Oxalyl Chloride and DMF.
Experimental Protocols
Anhydrous (water-free) conditions are critical for the success of these reactions to prevent the hydrolysis of the chlorinating agents and the desired acyl chloride product back to the carboxylic acid.[1] All glassware should be oven-dried, and anhydrous solvents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This method is robust and widely used, particularly for larger-scale preparations. Excess thionyl chloride can be used as both the reagent and the solvent, or the reaction can be run in an inert solvent like toluene.[10]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Phenoxybenzoic Acid | 214.22 | 21.4 g | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 30 mL (excess) | ~4.2 |
| Toluene (anhydrous) | - | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (e.g., a bubbler with mineral oil or a scrubber with a dilute NaOH solution) to neutralize the evolved HCl and SO₂ gases.
-
Reagent Addition: Under an inert atmosphere, add 4-phenoxybenzoic acid (21.4 g) to the flask.
-
Solvent/Reagent Addition: Add excess thionyl chloride (30 mL) and a few drops of DMF.[11]
-
Reaction: Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 4-6 hours.[1][10] Reaction completion can be monitored by the cessation of gas evolution or by FT-IR (disappearance of the broad O-H stretch of the carboxylic acid).[1]
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Caution: Perform this in a well-ventilated fume hood.
-
To ensure complete removal of residual SOCl₂, add anhydrous toluene (2 x 50 mL) and evaporate it under reduced pressure each time.[10]
-
-
Purification: The resulting crude this compound is often a viscous oil or low-melting solid and is typically of sufficient purity to be used directly in the next step.[12] For higher purity, vacuum distillation or recrystallization from a non-polar solvent like hexane can be performed.[1]
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This is often the preferred laboratory-scale method due to its milder conditions and the clean, gaseous nature of its byproducts.[8]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Phenoxybenzoic Acid | 214.22 | 7.07 g | 1.0 |
| Oxalyl Chloride ((COCl)₂) | 126.93 | 4.19 mL | 1.5 |
| Dichloromethane (DCM, anhydrous) | - | 90 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.174 mL | Catalytic |
Procedure:
-
Setup: To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-phenoxybenzoic acid (7.07 g).[12]
-
Solvent and Catalyst: Add anhydrous dichloromethane (90 mL) followed by a catalytic amount of DMF (0.174 mL) via a syringe.[12]
-
Cooling: Cool the stirred suspension to 0°C using an ice-water bath.[12]
-
Reagent Addition: Add oxalyl chloride (4.19 mL) dropwise to the reaction mixture over approximately 3-5 minutes.[12] Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.
-
Workup:
Safety and Handling
Both thionyl chloride and oxalyl chloride are highly corrosive, toxic, and react violently with water.[13][14][15]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[14][16]
-
Handling: These reagents are moisture-sensitive. Handle under an inert atmosphere. They release toxic gases (HCl, SO₂) upon contact with water or moist air.[13]
-
Spills: Neutralize small spills with a dry absorbent material like sand or sodium bicarbonate. Avoid using water.
-
Waste Disposal: Quench excess reagent carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate or calcium hydroxide). This is an exothermic reaction that will release gas. Dispose of all chemical waste according to institutional guidelines.
Conclusion
The synthesis of this compound from 4-phenoxybenzoic acid is a well-established and critical transformation in organic chemistry. The choice between the thionyl chloride and oxalyl chloride methods often depends on the scale of the reaction and the sensitivity of the substrate to harsh conditions. The oxalyl chloride/DMF method offers milder conditions suitable for laboratory-scale synthesis, while the thionyl chloride method is a cost-effective and robust option for larger quantities. By understanding the underlying mechanisms and adhering strictly to safety protocols, researchers can reliably produce this valuable synthetic intermediate with high yield and purity.
References
- Reagent Guide. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03). [Link]
- Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
- Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. (2019-06-05). [Link]
- Rzepa, H. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012-05-25). [Link]
- Organic Syntheses.
- YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024-04-01). [Link]
- College of Saint Benedict and Saint John's University.
- Chemistry LibreTexts. 5.9: Getting Towed Uphill. (2022-10-04). [Link]
- Google Patents.
- Google P
- Wikipedia. Oxalyl chloride. [Link]
- YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. (2022-02-21). [Link]
- New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY. [Link]
- International Labour Organization. ICSC 1409 - THIONYL CHLORIDE. [Link]
- PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 4. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. prepchem.com [prepchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. westliberty.edu [westliberty.edu]
- 14. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. nj.gov [nj.gov]
Application Notes and Protocols for Acylation Reactions Using 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Acylation with 4-Phenoxybenzoyl Chloride
Acylation reactions are fundamental transformations in organic synthesis, enabling the introduction of an acyl group (R-C=O) into a molecule.[1] Among the diverse array of acylating agents, this compound stands out as a versatile and valuable reagent. Its structure, featuring a phenoxy group at the para-position of the benzoyl chloride, imparts unique electronic and steric properties that are highly advantageous in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[2]
This specialized acyl chloride is a key intermediate in the synthesis of numerous compounds, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, a significant therapeutic agent in cancer treatment.[3] The phenoxybenzoyl moiety is a common scaffold in biologically active molecules and high-performance polymers like polyether ketones (PEKs).[2] The reactivity of the acyl chloride group allows for efficient bond formation with a variety of nucleophiles, including amines, alcohols, and aromatic rings, leading to the formation of amides, esters, and aryl ketones, respectively.[2][4]
This document provides a comprehensive guide to performing acylation reactions using this compound, with a focus on two primary applications: the N-acylation of amines to form amides and the Friedel-Crafts acylation of arenes to generate aryl ketones. The protocols detailed herein are designed to be robust and reproducible, offering insights into reaction mechanisms, optimization strategies, and safety considerations.
I. N-Acylation of Amines with this compound
The reaction of this compound with primary or secondary amines is a highly efficient method for the synthesis of N-substituted 4-phenoxybenzamides. These amides are prevalent in medicinal chemistry due to their favorable pharmacological properties.[5]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the chloride leaving group, resulting in the formation of the stable amide bond. The presence of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct.
Sources
Application Notes and Protocols: 4-Phenoxybenzoyl Chloride as a Key Intermediate in the Synthesis of Ibrutinib
Introduction
Ibrutinib, an orally administered Bruton's tyrosine kinase (BTK) inhibitor, has emerged as a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.[1] Its mechanism of action involves the irreversible inhibition of BTK, a crucial enzyme in the B-cell receptor signaling pathway, thereby impeding the proliferation and survival of malignant B-cells. The chemical synthesis of ibrutinib is a multi-step process, with the strategic selection of intermediates playing a pivotal role in the overall efficiency, scalability, and purity of the final active pharmaceutical ingredient (API).
This comprehensive guide focuses on the critical role of 4-phenoxybenzoyl chloride as a key intermediate in several prominent synthetic routes to ibrutinib. We will provide detailed protocols, in-depth scientific rationale, and robust analytical methods for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this important therapeutic agent.
Synthetic Strategy Overview: The Central Role of this compound
The 4-phenoxyphenyl moiety is a core structural component of the ibrutinib molecule. Introducing this group early in the synthesis via a stable and reactive intermediate like this compound is an efficient and widely adopted strategy. This acyl chloride serves as a versatile building block for constructing the pyrazolopyrimidine core of ibrutinib.
The general synthetic workflow involving this compound can be visualized as follows:
Figure 1: General workflow for ibrutinib synthesis highlighting the role of this compound.
Part 1: Synthesis and Characterization of this compound
The preparation of high-purity this compound is the foundational step in this synthetic pathway. The most common and efficient method involves the chlorination of 4-phenoxybenzoic acid.
Synthesis Protocol: 4-Phenoxybenzoic Acid to this compound
Rationale for Reagent Selection:
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): Both are excellent chlorinating agents for converting carboxylic acids to acyl chlorides. Thionyl chloride is often favored in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. Oxalyl chloride is a milder reagent and its byproducts (CO, CO₂, and HCl) are also gaseous, but it is generally more expensive.
-
Catalytic N,N-dimethylformamide (DMF): DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane): The reaction must be conducted under anhydrous conditions as this compound is highly reactive towards water and will hydrolyze back to the carboxylic acid.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet, add 4-phenoxybenzoic acid (1 equivalent).
-
Solvent Addition: Add anhydrous toluene or dichloromethane (DCM) to the flask to create a slurry.[2][3]
-
Catalyst Addition: Under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the reaction mixture.[4]
-
Chlorinating Agent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5 equivalents) dropwise to the stirred suspension.[3][4]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (for toluene, ~110 °C; for DCM, ~40 °C). The reaction time can range from 0.5 to 4 hours.[2][3]
-
In-Process Control (Reaction Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The disappearance of the 4-phenoxybenzoic acid spot indicates reaction completion. Alternatively, FT-IR can be used to monitor the disappearance of the broad -OH stretch of the carboxylic acid (around 2500–3000 cm⁻¹).[5]
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.[3]
-
To ensure complete removal of residual chlorinating agent, co-evaporate the residue with anhydrous toluene (2 x volumes).[6]
-
The resulting crude this compound is often obtained as a viscous oil or low-melting solid and can be used directly in the next step without further purification.[3] For higher purity, vacuum distillation or low-temperature recrystallization from hexane can be performed.[7]
-
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Conditions | Rationale/Reference |
| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | Efficient conversion of carboxylic acid to acyl chloride.[2][5] |
| Solvent | Anhydrous Toluene or Dichloromethane | Provides a reaction medium and must be anhydrous to prevent hydrolysis.[2][3] |
| Catalyst | N,N-dimethylformamide (catalytic) | Accelerates the reaction via formation of the Vilsmeier reagent.[4] |
| Temperature | 0-5 °C (addition), then reflux | Controls the initial exothermic reaction and then drives the reaction to completion.[3][4] |
| Reaction Time | 0.5 - 4 hours | Monitored by TLC or FT-IR for completion.[2] |
| Purification | Distillation of excess reagents, optional vacuum distillation or recrystallization | Removes volatile impurities and byproducts.[7] |
| Expected Yield | >95% (crude) | High-yielding conversion. |
Characterization of this compound
FT-IR Spectroscopy:
-
C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1770-1815 cm⁻¹. This is a key diagnostic peak distinguishing it from the starting carboxylic acid (C=O stretch typically at 1680-1710 cm⁻¹).
-
C-O-C stretch (ether): A characteristic absorption band is expected around 1240 cm⁻¹.
-
Aromatic C-H and C=C stretches: Peaks in the regions of 3030-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.2 ppm) corresponding to the nine aromatic protons. The protons on the benzoyl ring will be shifted downfield compared to those on the phenoxy ring due to the electron-withdrawing effect of the acyl chloride group.
¹³C NMR Spectroscopy (CDCl₃, 100 MHz):
-
C=O (acyl chloride): A characteristic downfield signal is expected around δ 167-170 ppm.
-
Aromatic Carbons: Multiple signals are expected in the region of δ 115-165 ppm.
Part 2: Ibrutinib Synthesis Commencing from this compound
The highly reactive this compound is an excellent electrophile for the subsequent Knoevenagel-type condensation with malononitrile, a crucial step in building the core structure of ibrutinib.
Synthesis Protocol: Knoevenagel-type Condensation
Rationale for Experimental Choices:
-
Malononitrile: The active methylene group of malononitrile is readily deprotonated to form a nucleophilic carbanion.
-
Base (e.g., Diisopropylethylamine (DIPEA) or Sodium Hydride): A non-nucleophilic organic base like DIPEA is often used to deprotonate the malononitrile without competing in the reaction.[6] Stronger bases like sodium hydride can also be employed.
-
Solvent (e.g., Toluene, Tetrahydrofuran): An aprotic solvent is required to prevent side reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve malononitrile (1.0-1.2 equivalents) in anhydrous toluene or tetrahydrofuran (THF).[6][8]
-
Base Addition: Cool the solution to 0-5 °C and add the base (e.g., DIPEA, 2.0 equivalents) dropwise.[4]
-
Addition of this compound: To this mixture, slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent, maintaining the temperature at 0-5 °C.[4]
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 16-24 hours, or until the reaction is complete as monitored by TLC.[4]
-
Work-up and Purification:
-
Quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl).[4]
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Figure 2: Simplified mechanism of the Knoevenagel-type condensation.
Subsequent Steps to Ibrutinib
The product from the Knoevenagel-type condensation undergoes a series of transformations to yield ibrutinib. These steps are often complex and are detailed in various patents. A generalized overview includes:
-
Methylation: The enol intermediate from the condensation is often methylated, for example, with dimethyl sulfate.[8]
-
Pyrazole Cyclization: The methylated intermediate is then reacted with a hydrazine derivative to form the pyrazole ring.[8]
-
Pyrimidine Cyclization: The pyrazole intermediate is cyclized with a reagent like formamide to construct the pyrimidine ring, forming the core pyrazolopyrimidine structure.[8]
-
Introduction of the Chiral Piperidine Moiety: The chiral (R)-3-aminopiperidine derivative is introduced, often through a nucleophilic substitution or a Mitsunobu reaction in alternative routes.
-
Final Acrylation: The final step involves the acylation of the piperidine nitrogen with acryloyl chloride or a related reagent to install the pharmacophoric acrylamide group, yielding ibrutinib.[9]
Purification of Intermediates and Final Product:
-
Column Chromatography: Silica gel column chromatography is frequently employed to purify intermediates and the final ibrutinib product. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexane.[3][10]
-
Recrystallization: Recrystallization is used to obtain highly pure crystalline material. The choice of solvent is critical and is determined empirically for each intermediate and the final product.
Part 3: Analytical Methods for In-Process Control and Final Product Characterization
Robust analytical methods are essential for monitoring reaction progress, assessing the purity of intermediates, and ensuring the quality of the final ibrutinib API.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse analytical technique for both in-process control and final purity determination of ibrutinib and its intermediates.
Table 2: Representative HPLC Method Parameters for Ibrutinib Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 Reverse-phase (e.g., 150 x 4.6 mm, 3.5 µm) | [5][11] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). | [11][12] |
| Flow Rate | 1.0 mL/min | [12] |
| Column Temperature | 30-40 °C | [12] |
| Detection | UV at ~260 nm | [11] |
| Injection Volume | 10-20 µL | [13] |
A validated, stability-indicating HPLC method is crucial for separating ibrutinib from process-related impurities and degradation products.[2][5]
Spectroscopic Methods
NMR and FT-IR spectroscopy , as detailed in section 1.2, are invaluable for the structural elucidation and confirmation of intermediates and the final ibrutinib product.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying ibrutinib and its metabolites, as well as for characterizing impurities.[12]
Part 4: Safety and Handling of this compound
As a reactive acyl chloride, this compound requires careful handling.
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: It reacts violently with water, releasing toxic hydrogen chloride gas.
-
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.
-
Conclusion
This compound is a pivotal intermediate in the efficient and scalable synthesis of ibrutinib. Its strategic use allows for the early introduction of the 4-phenoxyphenyl moiety, a key structural feature of the final drug molecule. This guide has provided detailed protocols for the synthesis and subsequent utilization of this compound, along with the necessary analytical methods for characterization and in-process control. By understanding the rationale behind the experimental choices and adhering to safe handling practices, researchers and drug development professionals can effectively employ this intermediate in their ibrutinib synthesis campaigns.
References
- Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors. (n.d.). Taylor & Francis.
- Process for preparing ibrutinib and its intermediates. (n.d.). TREA.
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. (n.d.). Google Patents.
- WO2017134588A1 - Process for the preparation of ibrutinib. (n.d.). Google Patents.
- Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses.
- A High-Throughput Clinical Laboratory Methodology for the Therapeutic Monitoring of Ibrutinib and Dihydrodiol Ibrutinib. (2022). MDPI.
- Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison. (2025). ResearchGate.
- Stability Indicating Method Development and Validation for Separation of Process Related Impurities and Characterization of Unknown Impurities of Tyrosine Kinase Inhibitor Ibrutinib Using QbD Approach by RP-HPLC, NMR Spectroscopy and ESI-MS. (2020). Oxford Academic.
- WO 2017/163257 A1. (n.d.). Googleapis.com.
- Ibrutinib intermediate and preparation method thereof. (n.d.). Eureka | Patsnap.
- This compound | C13H9ClO2 | CID 74193. (n.d.). PubChem.
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. (n.d.). PrepChem.com.
- CN107674079B - Synthesis method of ibrutinib. (n.d.). Google Patents.
- CN104557945A - Synthesis method of ibrutinib. (n.d.). Google Patents.
- US20160264584A1 - Method for Preparing Ibrutinib. (n.d.). Google Patents.
- CN103626774A - Preparation method of Ibrutinib. (n.d.). Google Patents.
- WO2017039425A1 - A method for preparation of ibrutinib precursor. (n.d.). Google Patents.
- A Review on Various Analytical Methods of Ibrutinib. (n.d.). Jetir.org.
- Exploring the analytical method development for ibrutinib: A review. (2025). ResearchGate.
- WO2017074265A1 - Process for preparing ibrutinib and its intermediates. (n.d.). Google Patents.
- KR20180063339A - Method for preparing ibrutinib and its intermediates. (n.d.). Google Patents.
- Development and Validation of a Chromatographic Method for Ibrutinib Determination in Human and Porcine Skin. (2024). MDPI.
Sources
- 1. jetir.org [jetir.org]
- 2. academic.oup.com [academic.oup.com]
- 3. WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents [patents.google.com]
- 4. Separation and purification method of ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. US20160264584A1 - Method for Preparing Ibrutinib - Google Patents [patents.google.com]
- 9. Process for preparing ibrutinib and its intermediates | TREA [trea.com]
- 10. WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ipindexing.com [ipindexing.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Friedel-Crafts Acylation with 4-Phenoxybenzoyl Chloride
Abstract
This comprehensive guide provides an in-depth exploration of the Friedel-Crafts acylation reaction utilizing 4-phenoxybenzoyl chloride. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond standard procedures to explain the underlying principles governing this powerful C-C bond-forming reaction. We will dissect the reaction mechanism, analyze critical process parameters, provide detailed, validated protocols, and offer a practical troubleshooting guide. The significance of this chemistry is highlighted through its application in the synthesis of key pharmaceutical intermediates and advanced materials.
Introduction: The Significance of Acylated Aromatics
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, provides a direct and efficient pathway to synthesize aryl ketones.[1] These structural motifs are not merely synthetic intermediates; they are prevalent in pharmaceuticals, agrochemicals, and high-performance polymers. Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction offers superior control, circumventing issues of carbocation rearrangement and poly-substitution due to the deactivating nature of the introduced acyl group.[2][3][4][5]
Within the diverse arsenal of acylating agents, This compound stands out for its utility in constructing complex molecular architectures.[6] Its structure, featuring a diaryl ether linkage, introduces a flexible yet bulky moiety that is crucial in the design of bioactive molecules and specialized polymers. A prime example of its importance is its role as a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor widely used in oncology.[6][7]
This guide will provide the foundational knowledge and practical protocols necessary to successfully employ this compound in your synthetic endeavors.
Dissecting the Reaction: Mechanism and Rationale
A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined, multi-step pathway.
Step 1: Generation of the Electrophile (Acylium Ion) The reaction is initiated by the activation of this compound with a Lewis acid, most commonly aluminum trichloride (AlCl₃). The Lewis acid coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic, resonance-stabilized acylium ion .[4][8][9][10] This ion's stability is a key reason why, unlike in Friedel-Crafts alkylations, no carbocation rearrangements are observed.[5]
Step 2: Nucleophilic Attack by the Aromatic Ring The electron-rich π-system of the aromatic substrate acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.[3][8]
Step 3: Restoration of Aromaticity & Product-Catalyst Complexation A weak base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromatic system and yields the final aryl ketone product, regenerating the AlCl₃ catalyst in the process.[1][8]
A Critical Insight: The Role of Stoichiometry A common point of failure in experimental design is the use of sub-stoichiometric amounts of the Lewis acid. The ketone product is itself a Lewis base and readily forms a stable complex with the AlCl₃ catalyst.[1][11] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is required to drive the reaction to completion. This stable complex is subsequently hydrolyzed during the aqueous workup to release the final product.[1]
Caption: The three-step mechanism of Friedel-Crafts acylation.
Designing the Experiment: A Guide to Key Parameters
Optimizing a Friedel-Crafts acylation requires careful consideration of several interconnected variables. The logical flow below can guide experimental design.
Caption: Logical workflow for designing a Friedel-Crafts acylation experiment.
-
Substrate Selection : The nature of the aromatic substrate is paramount.
-
Activated Arenes : Rings bearing electron-donating groups (EDGs) such as alkoxy (-OR), alkyl (-R), or phenoxy (-OPh) are excellent substrates. They readily undergo acylation, often under mild conditions.[12] Examples include anisole, toluene, and diphenyl ether.
-
Deactivated Arenes : Substrates with strong electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), or carbonyl groups are generally unsuitable for Friedel-Crafts acylation as they render the ring too electron-poor to attack the acylium ion.[4][11]
-
-
Lewis Acid Catalyst : Aluminum trichloride (AlCl₃) is the most common and potent catalyst. However, its high reactivity demands strictly anhydrous conditions, as it reacts violently with water.[2][11] Other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[13]
-
Solvent Choice : The solvent must be inert to the strong Lewis acid and capable of dissolving the reactants.
-
Chlorinated Solvents : Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are widely used due to their good solvent properties and relative inertness.[14]
-
Other Solvents : Carbon disulfide (CS₂) and nitrobenzene are also employed. Nitrobenzene, being highly polar, can sometimes influence reaction rates and regioselectivity but presents toxicity and purification challenges.[15]
-
-
Temperature Control : Temperature is a critical tool for controlling the reaction rate. Most acylations are initiated at a low temperature (e.g., 0 °C) to manage the initial exotherm, especially during the addition of the Lewis acid, and then allowed to warm to room temperature or heated to reflux to ensure completion.[2][11]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound and its subsequent use in a Friedel-Crafts acylation reaction.
Protocol 1: Synthesis of this compound (Acylating Agent)
This procedure converts the commercially available carboxylic acid into the more reactive acyl chloride.
-
Reagents & Materials :
-
4-Phenoxybenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic, ~0.02 equiv, if using oxalyl chloride)
-
Dichloromethane (DCM), anhydrous (if using oxalyl chloride)
-
Round-bottom flask with reflux condenser and gas outlet (for SOCl₂) or a three-necked flask with an addition funnel (for oxalyl chloride)
-
Magnetic stirrer and heating mantle
-
-
Procedure (using Thionyl Chloride) :
-
In a fume hood, charge a round-bottom flask with 4-phenoxybenzoic acid (e.g., 10.0 g, 46.7 mmol).
-
Carefully add thionyl chloride (e.g., 34 mL, 467 mmol). Caution: Thionyl chloride is corrosive and lachrymatory.
-
Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.[14][16]
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).
-
The resulting pale yellow oil or solid is crude this compound, which is often of sufficient purity to be used directly in the next step.[14]
-
Protocol 2: Friedel-Crafts Acylation of Diphenyl Ether
This protocol details the synthesis of 4,4'-bis(phenoxy)benzophenone, a valuable monomer for polyetherketone synthesis.
-
Reagents & Materials :
-
Diphenyl ether (1.0 equiv)
-
Anhydrous aluminum trichloride (AlCl₃) (1.1 equiv)
-
This compound (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet
-
Ice-water bath
-
Standard workup and purification equipment
-
-
Procedure :
-
Set up the three-necked flask under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried.
-
Charge the flask with diphenyl ether (e.g., 7.95 g, 46.7 mmol) and anhydrous DCM (e.g., 120 mL). Stir until dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add anhydrous AlCl₃ (e.g., 6.8 g, 51.4 mmol) portion-wise over 15-20 minutes. Maintain the temperature below 10 °C.
-
In the dropping funnel, prepare a solution of this compound (e.g., 10.8 g, 46.7 mmol) in anhydrous DCM (e.g., 80 mL).
-
Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until TLC analysis indicates the consumption of starting material.[14]
-
Work-up : Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by pouring it onto a stirred mixture of crushed ice (approx. 400 g) and concentrated HCl (approx. 40 mL). Caution: This is a highly exothermic process that evolves HCl gas. Perform in a well-ventilated fume hood.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 100 mL).
-
Combine all organic layers and wash sequentially with water (1 x 150 mL), saturated sodium bicarbonate solution (1 x 150 mL), and brine (1 x 150 mL).[2][14]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 4,4'-bis(phenoxy)benzophenone as a colorless solid.[14]
-
Data Summary and Expected Outcomes
The success of a Friedel-Crafts acylation is highly dependent on the electronic nature of the aromatic substrate. The following table provides a qualitative guide to expected reactivity and conditions.
| Aromatic Substrate | Relative Reactivity | Typical Conditions | Major Product(s) |
| Anisole | Very High (Activated) | AlCl₃ (1.1 eq), DCM, 0 °C to RT | 4-Methoxy-4'-phenoxybenzophenone (major, para-isomer)[12] |
| Toluene | High (Activated) | AlCl₃ (1.1 eq), DCM, 0 °C to RT | 4-Methyl-4'-phenoxybenzophenone (major, para-isomer)[17] |
| Diphenyl Ether | Moderate (Activated) | AlCl₃ (1.1 eq), DCM, RT to Reflux | 4,4'-bis(phenoxy)benzophenone[14] |
| Benzene | Moderate (Baseline) | AlCl₃ (1.1 eq), Benzene (solvent), RT | 4-Phenoxybenzophenone |
| Chlorobenzene | Low (Deactivated) | Harsher conditions may be needed | 4-Chloro-4'-phenoxybenzophenone (major, para-isomer)[12] |
| Nitrobenzene | Very Low (Deactivated) | Reaction generally fails[11] | No reaction |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: AlCl₃ was exposed to moisture. | Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure all glassware and solvents are rigorously dried.[2][11] |
| 2. Deactivated Substrate: The aromatic ring has electron-withdrawing groups. | This reaction is likely not feasible. Consider an alternative synthetic route.[11] | |
| 3. Insufficient Catalyst: Used catalytic instead of stoichiometric amounts. | Repeat the reaction using at least 1.1 equivalents of AlCl₃ to account for product complexation.[1][11] | |
| Dark, Tarry Mixture | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition and side reactions. | Maintain proper temperature control, especially during the addition of AlCl₃. Start at 0 °C.[11] |
| 2. Impure Reagents: Impurities in the starting materials can polymerize. | Purify the acyl chloride and aromatic substrate before use.[11] | |
| Multiple Products / Isomers | 1. Isomeric Acylation: For substituted arenes, ortho and para isomers are possible. | Para substitution is generally favored due to sterics.[12][17] Purification by chromatography or recrystallization is necessary to isolate the desired isomer. |
References
- PrepChem.com. (n.d.). Synthesis of 4,4'-bis(phenoxy)benzophenone.
- The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube.
- Wikipedia. (2024). Friedel–Crafts reaction.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride.
- Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube.
- Slideshare. (n.d.). Friedel crafts acylation.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation.
- PG.CHEMEASY. (2019, December 10). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Liverpool. (n.d.). Friedel–Crafts acylation reactions using metal triflates in ionic liquid.
- Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Masoudi, W. A. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(34), 20938-20964.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel crafts acylation | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. prepchem.com [prepchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Amides from 4-Phenoxybenzoyl Chloride and Amines
Introduction: The Significance of the Amide Bond and the 4-Phenoxybenzamide Scaffold
The amide bond is a cornerstone of organic chemistry and is particularly prominent in medicinal chemistry and drug development. The prevalence of the amide functional group in numerous pharmaceuticals underscores its importance. The synthesis of amides from acyl chlorides and amines, a classic transformation known as the Schotten-Baumann reaction, remains a widely utilized and robust method. This reaction involves the nucleophilic acyl substitution of an amine with an acyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
The 4-phenoxybenzamide scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. Derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes such as steroid-5α-reductase and STE20/SPS1-related proline/alanine-rich kinase (SPAK), highlighting their therapeutic potential. Furthermore, N-phenylbenzamide derivatives have shown promise as antiviral agents, for instance, against Enterovirus 71. The synthesis of these molecules often relies on the efficient formation of an amide bond between 4-phenoxybenzoyl chloride and a suitable amine.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of amides from this compound and various amines. It delves into the reaction mechanism, offers detailed experimental protocols, and provides insights into reaction optimization and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from this compound and an amine proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically carried out under Schotten-Baumann conditions.
Step 1: Nucleophilic Attack The reaction commences with the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate.
Step 2: Collapse of the Tetrahedral Intermediate The unstable tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Step 3: Deprotonation A base, such as pyridine, triethylamine, or an inorganic base like sodium hydroxide, deprotonates the positively charged nitrogen atom to yield the final amide product and the corresponding ammonium salt. The presence of the base is crucial to drive the reaction to completion by neutralizing the HCl generated.
Caption: Mechanism of amide synthesis from this compound and an amine.
General Experimental Protocol
This section outlines a general procedure for the synthesis of N-substituted 4-phenoxybenzamides. The specific quantities and reaction parameters may need to be optimized for different amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Amine (e.g., Aniline, Benzylamine) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), 1M | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | ACS Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
Application Notes & Protocols: Strategic Esterification of Alcohols Using 4-Phenoxybenzoyl Chloride
Preamble: The Strategic Importance of the 4-Phenoxybenzoyl Moiety
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the choice of acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the physicochemical properties of the final product. 4-Phenoxybenzoyl chloride stands out as a premier reagent for introducing the 4-phenoxybenzoate ester, a structural motif valued for its unique combination of rigidity, lipophilicity, and electronic characteristics. This moiety is a key component in various high-value molecules, including liquid crystals and pharmaceutical intermediates such as those for the synthesis of Ibrutinib.[1]
The use of an acyl chloride, such as this compound, provides a significant thermodynamic driving force for esterification, rendering the reaction highly favorable and often rapid.[2][3] Unlike equilibrium-limited reactions such as Fischer esterification, acylation with an acid chloride is typically irreversible, ensuring high conversion rates under mild conditions. This guide provides a comprehensive overview of the mechanistic underpinnings, strategic considerations, and detailed protocols for the successful esterification of a diverse range of alcohols using this versatile reagent.
Mechanistic Insight: The Role of Catalysis in Driving Acyl Transfer
The esterification of an alcohol with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the alcohol's hydroxyl group on the highly electrophilic carbonyl carbon of the acyl chloride. This process generates a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the desired ester along with a stoichiometric amount of hydrogen chloride (HCl).
The generated HCl is acidic and can, in some cases, promote unwanted side reactions or hydrolysis of the ester product.[2] Therefore, a base is almost universally employed to neutralize the HCl, driving the reaction to completion. The choice of base, however, is not merely for acid scavenging; it fundamentally alters the reaction mechanism and rate.
-
Non-Nucleophilic Bases (e.g., Triethylamine, Et₃N): These bases primarily function as proton sponges, sequestering the HCl as it is formed. They do not directly participate in the activation of the acyl chloride.
-
Nucleophilic Catalysts (e.g., Pyridine, DMAP): These bases, particularly 4-(dimethylamino)pyridine (DMAP), serve a dual role.[4][5] They not only scavenge HCl but also act as potent acyl transfer catalysts.[6] DMAP, being a superior nucleophile to the alcohol, first attacks the this compound to form a highly reactive N-acylpyridinium salt.[6][7] This intermediate is significantly more electrophilic than the parent acyl chloride, making it highly susceptible to attack by even sterically hindered or poorly nucleophilic alcohols. This catalytic cycle dramatically accelerates the rate of esterification.[7][8]
Caption: Catalytic cycle of DMAP in the esterification of an alcohol.
Experimental Design & Strategic Considerations
Designing a successful esterification protocol requires careful consideration of the substrate, catalyst, solvent, and reaction conditions.
Substrate Reactivity Profile
The steric and electronic nature of the alcohol substrate significantly impacts its reactivity.
-
Primary Alcohols: Highly reactive, often proceed to completion with simple bases like pyridine or triethylamine.
-
Secondary Alcohols: Moderately reactive. While they can be acylated with standard bases, reactions are often sluggish. The use of a DMAP catalyst is highly recommended to ensure efficient conversion.[8]
-
Tertiary Alcohols: Generally unreactive under standard conditions due to severe steric hindrance.[9][10] Specialized, more forceful methods may be required, though these often lead to elimination side products.
-
Phenols: Nucleophilicity is lower than aliphatic alcohols, but they are readily acylated, often benefiting from DMAP catalysis.
Selection of Base and Catalyst
The choice of base is the most critical parameter for optimizing the reaction.
| Base/Catalyst | pKa of Conjugate Acid | Primary Role | Typical Use Case |
| Pyridine | ~5.2 | Nucleophilic Catalyst & HCl Scavenger | General purpose, effective for primary and some secondary alcohols.[4][5] |
| Triethylamine (Et₃N) | ~10.7 | HCl Scavenger | Used when a non-nucleophilic base is desired, often as the stoichiometric base alongside catalytic DMAP. |
| 4-DMAP | ~9.7 | Potent Nucleophilic Catalyst | The catalyst of choice for hindered secondary alcohols, phenols, or to accelerate sluggish reactions.[6][7][11] |
Solvent and Reaction Conditions
-
Solvent: Anhydrous aprotic solvents are required to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) is a common choice due to its excellent solvent properties and relative inertness.[4][5] Other options include tetrahydrofuran (THF), diethyl ether, and toluene.
-
Temperature: Reactions are typically initiated at 0 °C to control the initial exothermic release upon addition of the acyl chloride, then allowed to warm to room temperature.
-
Stoichiometry: A slight excess of the acyl chloride (1.1-1.2 equivalents) is often used to ensure complete consumption of the valuable alcohol substrate. The base is typically used in a corresponding slight excess (1.2-1.5 equivalents). When using catalytic DMAP, 0.05-0.2 equivalents are sufficient, along with a stoichiometric amount of a non-nucleophilic base like Et₃N.
Experimental Protocols
Safety Precautions: this compound is corrosive and a lachrymator. All manipulations must be performed in a certified chemical fume hood.[12] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
Caption: General experimental workflow for ester synthesis.
Protocol 1: Standard Esterification of a Primary Alcohol (Benzyl Alcohol)
This protocol is suitable for reactive, non-hindered primary alcohols.
Materials:
-
Benzyl alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 equiv) and anhydrous DCM.
-
Add anhydrous pyridine (1.5 equiv) and stir the solution for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x, to remove pyridine), saturated aqueous NaHCO₃ (1x, to remove any remaining acid), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl 4-phenoxybenzoate.
Protocol 2: DMAP-Catalyzed Esterification of a Hindered Secondary Alcohol ((-)-Menthol)
This protocol demonstrates the power of DMAP for acylating less reactive substrates.
Materials:
-
(-)-Menthol (1.0 equiv)
-
This compound (1.2 equiv)
-
Anhydrous Triethylamine (Et₃N) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water, Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (-)-menthol (1.0 equiv), triethylamine (1.5 equiv), and DMAP (0.1 equiv).
-
Add anhydrous DCM and stir until all solids dissolve.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours). Monitor for completion by TLC or LC-MS.
-
Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to afford the pure menthyl 4-phenoxybenzoate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Alcohol is sterically hindered. 2. Insufficiently active catalyst. 3. Reagents or solvent contain water. | 1. Switch from pyridine/Et₃N to DMAP catalysis (Protocol 2). 2. Increase reaction temperature or time. 3. Ensure all glassware is dry and solvents are anhydrous. |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature too high, causing decomposition. 2. Hydrolysis of acyl chloride back to carboxylic acid. | 1. Maintain cooling during addition of acyl chloride. 2. Use anhydrous conditions meticulously. The resulting carboxylic acid can be removed with a NaHCO₃ wash. |
| Product Hydrolyzes During Workup | Highly acidic or basic workup conditions for a prolonged period. | Minimize contact time with aqueous acidic/basic solutions. Ensure neutralization with a final brine wash. |
| Difficulty Removing Base/Catalyst | Insufficient aqueous washing. | For pyridine, use multiple washes with dilute acid (e.g., 1 M HCl or 5% CuSO₄). For DMAP/Et₃N, ensure thorough washing. |
References
- New Class of Pyridine Catalyst Having a Conformation Switch System: Asymmetric Acylation of Various sec-Alcohols. The Journal of Organic Chemistry - ACS Publications.
- What are the roles of pyridine and DCM in the acylation of an alcohol?. Stack Exchange.
- the-pyridine-catalysed-acetylation-of-phenols-and-alcohols-by-acetic-anhydride. Bohrium.
- The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. ResearchGate.
- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Synthesis and preparation process of 4-phenoxybenzoic acid. Patsnap.
- Method for synthesizing this compound, important intermediate of ibrutinib. Google Patents.
- Ester synthesis by esterification. Organic Chemistry Portal.
- Ester synthesis by acylation. Organic Chemistry Portal.
- Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation. NINGBO INNO PHARMCHEM CO.,LTD..
- Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate.
- Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. YouTube.
- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Google Patents.
- Catalyst-free esterification of acid chlorides with alcohols in continuous flow. ResearchGate.
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses.
- Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Organic Chemistry Portal.
Sources
- 1. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of High-Performance Poly(ether ketone) (PEK) via Self-Condensation of 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Poly(ether ketone)s
Poly(aryl ether ketone)s (PAEKs) represent a class of high-performance semi-crystalline thermoplastics renowned for their exceptional properties. Among these, Poly(ether ketone) (PEK) and its close relative Poly(ether ether ketone) (PEEK) are distinguished by their remarkable thermal stability, with PEEK exhibiting a glass transition temperature (Tg) of approximately 143°C and a melting temperature (Tm) around 343°C, outstanding mechanical strength, and robust chemical resistance.[1] These characteristics make them indispensable in demanding sectors such as aerospace, automotive, medical implants, and electronics.[2][3]
The synthesis of these polymers can be broadly categorized into two primary routes: nucleophilic aromatic substitution and electrophilic Friedel-Crafts acylation. This document focuses on the electrophilic pathway, specifically the homopolymerization of 4-phenoxybenzoyl chloride to yield PEK. This method, a classic example of Friedel-Crafts polycondensation, offers a direct route to PEK, forming the polymer backbone through the creation of ketone linkages.[4]
The Chemistry: Friedel-Crafts Polycondensation of this compound
The self-condensation of this compound is a quintessential electrophilic aromatic substitution reaction. The process is catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
The reaction mechanism unfolds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the this compound monomer. This polarization weakens the C-Cl bond, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactive intermediate in the polymerization process.
-
Electrophilic Attack: The electron-rich phenoxy group of another monomer molecule acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para position of the phenoxy ring due to steric hindrance and electronic activation, leading to the formation of a new carbon-carbon bond and a ketone linkage. This step results in a non-aromatic carbocation intermediate, often referred to as a sigma complex.
-
Rearomatization and Catalyst Regeneration: A base, typically the [AlCl₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly formed ketone group. This restores the aromaticity of the ring, releasing HCl as a byproduct and regenerating the AlCl₃ catalyst to continue the propagation of the polymer chain.
A crucial aspect of this polymerization is that the formed ketone product forms a stable complex with the Lewis acid catalyst. Consequently, a stoichiometric amount of the catalyst is generally required.[5]
Diagram of the Polymerization Mechanism
Caption: Mechanism of PEK Synthesis via Friedel-Crafts Polycondensation.
Experimental Protocols
Protocol 1: Synthesis of the Monomer - this compound
This protocol details the conversion of 4-phenoxybenzoic acid to its corresponding acyl chloride, a necessary precursor for the polymerization.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Phenoxybenzoic acid | 214.22 | 7.07 g | 33.0 mmol |
| Oxalyl chloride | 126.93 | 4.19 mL (5.95 g) | 49.5 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 90 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.174 mL | Catalytic |
Procedure:
-
Reactor Setup: To an oven-dried 250 mL three-necked flask equipped with a magnetic stir bar, a vacuum/argon inlet, and glass stoppers, add 4-phenoxybenzoic acid (7.07 g).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (90 mL) followed by a catalytic amount of DMF (0.174 mL) via a microliter syringe.
-
Cooling: Cool the resulting suspension to 0°C using an ice/water bath and stir for 5 minutes.
-
Acyl Chloride Formation: Slowly add oxalyl chloride (4.19 mL) dropwise over approximately 3 minutes. Vigorous gas evolution (CO and CO₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (approx. 25°C) and stir for 16 hours. The suspension will gradually turn into a pale-yellow solution.
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to yield crude this compound, which can be used in the subsequent polymerization step without further purification.
Protocol 2: Synthesis of Poly(ether ketone) (PEK) Homopolymer
This protocol outlines the self-condensation of this compound to produce PEK.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 232.66 | 23.27 g | 100 mmol |
| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 14.67 g | 110 mmol |
| o-Dichlorobenzene (ODCB), anhydrous | 147.00 | 300 mL | - |
| Methanol | 32.04 | ~500 mL | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Reactor Setup: In a nitrogen-purged, oven-dried 500 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add anhydrous aluminum chloride (14.67 g).
-
Solvent Addition: Add anhydrous o-dichlorobenzene (150 mL) to the flask and stir to create a suspension.
-
Monomer Addition: In a separate dry flask, dissolve this compound (23.27 g) in anhydrous o-dichlorobenzene (150 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes at room temperature.
-
Polymerization: After the addition is complete, slowly heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. As the polymerization proceeds, the viscosity of the solution will increase, and a polymer/catalyst complex will precipitate.
-
Quenching: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, slowly and carefully pour the viscous reaction mixture into a blender containing 500 mL of cold methanol to quench the reaction and break up the polymer-catalyst complex.
-
Purification:
-
Filter the precipitated polymer and wash it thoroughly with fresh methanol.
-
Resuspend the polymer in deionized water and stir for 1 hour to remove any remaining salts. Filter and repeat this water washing step two more times.
-
Finally, wash the polymer with methanol again to aid in drying.
-
-
Drying: Dry the purified PEK polymer in a vacuum oven at 120°C overnight to a constant weight.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of PEK.
Data Presentation: Properties of Poly(ether ketone)s
The properties of the resulting PEK polymer are highly dependent on the molecular weight achieved during polymerization. For comparison, typical properties of the closely related PEEK are presented below. The properties of PEK are expected to be in a similar range.
| Property | Typical Value for PEEK | Reference |
| Glass Transition Temperature (Tg) | ~143 °C | [1] |
| Melting Temperature (Tm) | ~343 °C | [1] |
| Tensile Strength | 90 - 100 MPa | [1] |
| Young's Modulus | 3.6 GPa | [1] |
| Density | 1.32 g/cm³ | [1] |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating through a series of checks and expected observations:
-
Monomer Synthesis: The successful formation of this compound is indicated by the complete dissolution of the starting carboxylic acid and the characteristic pale-yellow color of the solution.[6]
-
Polymerization: A successful polymerization is marked by a noticeable increase in the viscosity of the reaction mixture and the precipitation of the polymer-catalyst complex.
-
Purification: The repeated washing steps are crucial for removing the catalyst and any unreacted monomers. The neutrality of the filtrate after water washing confirms the removal of acidic byproducts.
-
Final Product: The final product should be a fine, off-white to pale beige powder. The yield and the intrinsic viscosity of the polymer can be measured to assess the efficiency of the polymerization.
Conclusion and Field-Proven Insights
The synthesis of PEK via the Friedel-Crafts self-condensation of this compound is a robust method for producing this high-performance polymer. The key to obtaining a high molecular weight polymer lies in the purity of the monomer and the anhydrous conditions of the reaction. The presence of moisture can lead to the hydrolysis of the acyl chloride and the deactivation of the Lewis acid catalyst, ultimately terminating the polymer chain growth.
Researchers should pay meticulous attention to the drying of glassware, solvents, and the handling of the hygroscopic aluminum chloride. The quenching and purification steps are equally critical to ensure the removal of catalyst residues, which can affect the thermal stability and final properties of the polymer. The protocols and principles outlined in this document provide a solid foundation for the successful synthesis and further exploration of poly(ether ketone)s in various research and development applications.
References
- SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. (2018). Fibre Chemistry, 49(6), 414-419.
- Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. (2025).
- Synthesis and Characterization of Thermally Stable Photoactive PEEK Polymers. (2019). International Journal of Engineering Science and Invention (IJESI), 8(08), 53-61.
- WO2011004164A2 - Method for preparing poly (ether ketone ketones). (2011).
- Synthesis, properties, and applications of PEEK-based biomaterials. (2022). Taylor & Francis eBooks.
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. (2016).
- Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses.
- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. (2025). Benchchem.
- EP3438085A1 - Process for producing polyether ketone ketone. (2019).
- Polyether ether ketone. (n.d.). In Wikipedia.
Sources
Revolutionizing Synthesis: Microwave-Assisted Protocols for 4-Phenoxybenzoyl Chloride Derivatives
Introduction: Beyond the Bunsen Burner - A Paradigm Shift in Synthetic Chemistry
In the relentless pursuit of efficiency and sustainability, modern chemistry has embraced technologies that challenge the dogmas of conventional synthesis. Microwave-assisted organic synthesis (MAOS) stands at the forefront of this revolution, offering a transformative approach to chemical reactions.[1][2] Unlike the slow, inefficient heat transfer of a traditional oil bath, microwave irradiation directly and uniformly energizes polar molecules within a reaction mixture.[3][4] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction.[1][4] The rapid, in-core heating leads to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[5][6] This efficiency not only saves valuable research time but also significantly reduces energy consumption, aligning with the principles of green chemistry.[1][2]
4-Phenoxybenzoyl chloride, a versatile acyl chloride, serves as a crucial intermediate in the synthesis of a wide array of valuable compounds, from pharmaceuticals like the BTK inhibitor ibrutinib to high-performance poly(ether ketone)s (PEKs).[7] Its phenoxy moiety imparts unique electronic and steric properties, making its derivatives attractive targets in drug discovery and materials science. This guide provides detailed application notes and robust protocols for the microwave-assisted synthesis of esters, amides, and benzophenones using this compound, empowering researchers to harness the full potential of this powerful synthetic tool.
Core Principles of Microwave-Assisted Synthesis with this compound
The efficacy of MAOS hinges on the dielectric properties of the reactants and the solvent. Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[4][8] This volumetric heating is a key advantage over conventional methods, which rely on slower conductive heating from the vessel walls and can result in temperature gradients and the formation of byproducts.[6]
For reactions involving this compound, its polar carbonyl group and the ether linkage contribute to efficient microwave absorption. The choice of a polar solvent is crucial for effective energy transfer. Solvents with high dielectric constants and dissipation factors (tan δ), such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), ethanol, and acetonitrile, are excellent choices for microwave synthesis.[4][8] However, even in less polar solvents, the presence of polar reactants or catalysts can be sufficient to drive the reaction.
Application Note I: Accelerated Esterification of this compound
The esterification of acyl chlorides is a fundamental transformation in organic synthesis. Microwave irradiation dramatically accelerates this process, often leading to higher yields and purities in a fraction of the time required by conventional methods.[5] This protocol details the microwave-assisted esterification of this compound with a generic primary alcohol.
Causality of Experimental Choices:
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its moderate polarity, which allows for efficient heating under microwave irradiation. It also has a relatively low boiling point, simplifying product isolation.
-
Base: Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.
-
Microwave Parameters: The temperature is set to 100°C, a temperature easily and rapidly achieved in a sealed microwave vial, to significantly accelerate the reaction rate. The ramp time ensures a controlled increase in temperature, preventing thermal runaway. The hold time is significantly shorter than conventional methods due to the rapid heating.
Experimental Protocol: Microwave-Assisted Esterification
Reactants:
-
This compound (1.0 equiv)
-
Primary Alcohol (e.g., ethanol, butanol) (1.2 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the primary alcohol (1.2 equiv) and pyridine (1.5 equiv) in anhydrous DCM (5 mL).
-
Add this compound (1.0 equiv) to the solution.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 10 minutes, with a 2-minute ramp time.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Quench the reaction by adding 1 M HCl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Product | Time (min) | Yield (%) |
| 1 | Ethanol | Ethyl 4-phenoxybenzoate | 10 | >95 |
| 2 | n-Butanol | n-Butyl 4-phenoxybenzoate | 10 | >95 |
| 3 | Benzyl Alcohol | Benzyl 4-phenoxybenzoate | 15 | >90 |
Note: Yields are based on analogous microwave-assisted esterification reactions and may vary depending on the specific alcohol and purification method.
Application Note II: Rapid Amidation with this compound
Amide bond formation is a cornerstone of medicinal chemistry and drug development.[9] Microwave-assisted amidation offers a rapid and efficient alternative to traditional coupling methods, which often require long reaction times and coupling reagents that can generate significant waste.[8] This protocol outlines a general procedure for the microwave-assisted synthesis of N-substituted amides from this compound.
Causality of Experimental Choices:
-
Solvent-Free/Minimal Solvent: For many amidation reactions, a solvent-free approach or the use of a minimal amount of a high-boiling polar solvent like DMF is highly effective under microwave irradiation. This enhances the concentration of reactants and accelerates the reaction.
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HCl byproduct without competing with the primary or secondary amine nucleophile.
-
Microwave Parameters: A higher temperature of 120-150°C is often employed for amidation to overcome the activation energy barrier, especially with less reactive amines. The short reaction time is a hallmark of microwave-assisted amide synthesis.
Experimental Protocol: Microwave-Assisted Amidation
Reactants:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) (optional, 2-3 mL)
Procedure:
-
In a 10 mL microwave reaction vial with a magnetic stir bar, combine the amine (1.1 equiv) and DIPEA (1.5 equiv). If the amine is a solid, add a minimal amount of anhydrous DMF (2-3 mL).
-
Add this compound (1.0 equiv) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 140°C for 5-15 minutes, with a 3-minute ramp time.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic solution with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure amide.
Visualization: Amidation Workflow
Caption: Workflow for microwave-assisted amidation.
Application Note III: Efficient Friedel-Crafts Acylation for Benzophenone Synthesis
The Friedel-Crafts acylation is a classic carbon-carbon bond-forming reaction to produce aryl ketones.[10] Microwave irradiation can significantly enhance the efficiency of this reaction, particularly for intramolecular cyclizations.[1][3] This protocol describes the synthesis of a substituted benzophenone via the microwave-assisted Friedel-Crafts acylation of an aromatic substrate with this compound.
Causality of Experimental Choices:
-
Catalyst: Aluminum chloride (AlCl₃) is the traditional and highly effective Lewis acid catalyst for Friedel-Crafts acylation. It activates the acyl chloride to form the electrophilic acylium ion.
-
Solvent: A non-polar, microwave-transparent solvent like 1,2-dichloroethane (DCE) is often used to avoid direct heating of the solvent, allowing for more selective heating of the polar reactants and catalyst complex.
-
Microwave Parameters: A moderate temperature of 80-100°C is typically sufficient to promote the reaction without causing decomposition of the starting materials or product. The reaction time is significantly reduced compared to conventional heating.
Experimental Protocol: Microwave-Assisted Friedel-Crafts Acylation
Reactants:
-
This compound (1.0 equiv)
-
Aromatic Substrate (e.g., anisole, diphenyl ether) (1.0-1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a dry 10 mL microwave reaction vial containing a magnetic stir bar, add anhydrous AlCl₃ (1.2 equiv) and anhydrous DCE (3 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous DCE (2 mL) to the cooled suspension with stirring.
-
Add the aromatic substrate (1.0-1.2 equiv) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 90°C for 20 minutes with a 5-minute ramp time.
-
After cooling, carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired benzophenone derivative.
Visualization: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Safety Considerations in Microwave Chemistry
While MAOS is a powerful and generally safe technique, it is imperative to adhere to strict safety protocols.[11]
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and can be extremely dangerous.[11]
-
Pressure Monitoring: Always use sealed reaction vessels that are certified for the pressures that may be generated at the reaction temperature. Modern microwave reactors have built-in pressure monitoring to prevent over-pressurization.
-
Solvent Choice: Be aware of the potential for solvent decomposition at high temperatures. For example, chlorinated solvents can produce HCl and toxic phosgene.[4]
-
Exothermic Reactions: Exercise caution with highly exothermic reactions. Start with small-scale reactions and use a slower temperature ramp to maintain control.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion: A Greener, Faster Future for Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering unparalleled speed, efficiency, and control. The application of this technology to reactions involving this compound opens up new avenues for the rapid and sustainable synthesis of valuable esters, amides, and benzophenones. By understanding the fundamental principles of microwave heating and adhering to the robust protocols outlined in this guide, researchers can significantly enhance their synthetic capabilities and contribute to a greener, more efficient future for chemical research and development.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: [Link])
- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (URL: [Link])
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI. (URL: [Link])
- Microwave chemistry - Wikipedia. (URL: [Link])
- Theory of Microwave Heating for Organic Synthesis - CEM Corpor
- Comparison of microwave heating versus conventional heating 18 - ResearchG
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - ACS Public
- What are the advantages of using a microwave in green synthesis? - Quora. (URL: [Link])
- Synthesis of 4,4'-bis(phenoxy)benzophenone - PrepChem.com. (URL: [Link])
- This compound | C13H9ClO2 | CID 74193 - PubChem - NIH. (URL: [Link])
- Microwave assisted organic synthesis (MAOS). (URL: [Link])
- Microwave-Assisted Esterification: A Discovery-Based Microscale Labor
- Safety Considerations for Microwave Synthesis - CEM Corpor
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: [Link])
- Microwave-assisted green organic synthesis. (URL: [Link])
- Synthesis of benzophenone - Organic Syntheses Procedure. (URL: [Link])
- Microwave assisted organic synthesis. (URL: [Link])
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride - PrepChem.com. (URL: [Link])
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google P
Sources
- 1. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Microwave Irradiation on Friedel-Crafts Diphenylmethylation of Arenes [scirp.org]
- 7. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. uwlax.edu [uwlax.edu]
Application Notes & Protocols: Acylation with 4-Phenoxybenzoyl Chloride
Introduction: The Significance of the 4-Phenoxybenzoyl Moiety
The 4-phenoxybenzoyl chloride reagent is a highly valuable building block in modern organic and medicinal chemistry. Its derivatization, primarily through Friedel-Crafts acylation, introduces the 4-phenoxybenzophenone core structure into target molecules. This diaryl ketone motif is a privileged scaffold found in numerous biologically active compounds and advanced materials. Its applications range from potent enzyme inhibitors in drug discovery to high-performance polymers.
This guide provides a comprehensive overview of the experimental setup for acylation reactions using this compound. It details the underlying mechanistic principles, offers a step-by-step protocol for a model reaction, outlines analytical characterization techniques, and provides essential safety and troubleshooting advice.
The Chemistry: Mechanism of Friedel-Crafts Acylation
The cornerstone of this transformation is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution.[1][2] The reaction's success hinges on the generation of a highly reactive electrophile, the acylium ion, which then attacks an electron-rich aromatic ring.[3]
The Causality Behind the Mechanism:
-
Activation of the Acyl Chloride: A strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), is required.[1][3][4] The Lewis acid coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group.[1][4]
-
Formation of the Acylium Ion: The polarized C-Cl bond breaks, and the chlorine atom formally transfers to the Lewis acid, forming a tetrachloroaluminate complex (AlCl₄⁻). This generates a resonance-stabilized acylium ion (R-C≡O⁺), which is the key electrophile in the reaction.[3][5] This ion's stability prevents the carbocation rearrangements that can plague Friedel-Crafts alkylations.[6]
-
Electrophilic Attack: The electron-rich π-system of the aromatic substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a positively charged intermediate known as a sigma complex or arenium ion.[7]
-
Regeneration of Aromaticity: The AlCl₄⁻ complex, or another weak base, abstracts a proton from the carbon bearing the new acyl group.[5] The electrons from the C-H bond collapse back into the ring, restoring its aromaticity and yielding the final ketone product.[5][8]
-
Product Complexation: The ketone product, being a moderate Lewis base, readily forms a stable complex with the AlCl₃ catalyst.[6] This is a crucial point: it means that AlCl₃ is not a true catalyst in this reaction and must be used in stoichiometric or even excess amounts.[6] This complex is broken during the aqueous workup step to liberate the final product.[6][9]
Diagram 1: Mechanism of Friedel-Crafts Acylation
Caption: Friedel-Crafts Acylation Workflow.
Experimental Design and Optimization
The success of the acylation is highly dependent on carefully chosen parameters. Anhydrous (dry) conditions are absolutely critical, as both aluminum chloride and the acyl chloride react violently with water, which would deactivate the catalyst and hydrolyze the starting material.[10][11]
| Parameter | Recommended Choice | Rationale & Field Insights |
| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ is the most common and effective Lewis acid for this transformation due to its high activity.[1][4] It must be a fine, free-flowing powder. Clumped or discolored AlCl₃ may indicate hydration and will have poor reactivity. |
| Stoichiometry | 1.1 - 1.2 equivalents of AlCl₃ | A stoichiometric amount is necessary because the product ketone complexes with AlCl₃, sequestering it from the catalytic cycle.[6] A slight excess ensures the reaction goes to completion. |
| Substrate | Electron-rich aromatics (e.g., Anisole, Diphenyl ether) | The reaction works best with activated aromatic rings. Anisole (methoxybenzene) is an excellent model substrate. Deactivated rings (e.g., nitrobenzene) are much less reactive and may require harsher conditions.[5] |
| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon Disulfide (CS₂) | These solvents are inert to the reaction conditions and effectively dissolve the reagents. DCM is often preferred for its volatility, which simplifies removal post-reaction. The solvent must be rigorously dried before use. |
| Temperature | 0 °C to Room Temperature | The initial addition of reagents is highly exothermic and should be performed at 0 °C (ice bath) to control the reaction rate and prevent side reactions.[9] After the initial addition, the reaction can often be allowed to warm to room temperature to proceed to completion.[12] |
Detailed Protocol: Synthesis of 4-Methoxy-4'-phenoxybenzophenone
This protocol details the acylation of anisole with this compound. All operations should be conducted in a well-ventilated fume hood, and all glassware must be oven- or flame-dried immediately before use to ensure anhydrous conditions.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (conc. and dilute, e.g., 3M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar, addition funnel, reflux condenser, and drying tube (e.g., CaCl₂)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.1 eq.).
-
Add 50 mL of anhydrous DCM to the flask.
-
Fit the flask with an addition funnel and a drying tube. Cool the entire apparatus to 0 °C in an ice-water bath.[12]
-
-
Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.0 eq.) and anisole (1.0 eq.) in 30 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the solution dropwise to the stirred AlCl₃ suspension over 30-40 minutes. It is critical to maintain the internal temperature below 5-10 °C. The reaction is exothermic, and bubbling (evolving HCl gas) will be observed.[9]
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like Hexanes:Ethyl Acetate (e.g., 4:1).
-
-
Workup and Isolation:
-
Upon completion, cool the reaction mixture back down to 0 °C in an ice bath.
-
Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice (approx. 100 g) and concentrated HCl (approx. 20 mL).[12] Caution: This quenching process is highly exothermic and releases large amounts of HCl gas. Perform this step slowly in the back of the fume hood.
-
Stir the quenched mixture until all the ice has melted and the orange/red product-catalyst complex has been fully hydrolyzed, typically resulting in a lighter-colored slurry or two liquid phases.[9]
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.[9]
-
Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers sequentially with:
-
1 x 50 mL of 3M HCl
-
1 x 50 mL of water
-
1 x 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid)
-
1 x 50 mL of brine (to aid in removal of water)
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
-
Purification:
-
Remove the DCM solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to yield the pure 4-methoxy-4'-phenoxybenzophenone.
-
Analytical Characterization Workflow
Confirming the identity and purity of the final product is a critical final step. A multi-technique approach is recommended.
Diagram 2: Analytical Workflow for Product Characterization
Caption: Post-synthesis Analytical Workflow.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. For 4-methoxy-4'-phenoxybenzophenone, one would expect to see characteristic signals for the methoxy group (~3.9 ppm) and distinct aromatic proton signals corresponding to the three different phenyl environments.[13]
-
FT-IR Spectroscopy: Infrared spectroscopy will clearly show the presence of the key functional group. A strong, sharp absorption band between 1650-1700 cm⁻¹ is indicative of the diaryl ketone (C=O) carbonyl stretch.[14][15]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass of the target compound.[16][17]
Safety Precautions and Troubleshooting
| Hazard | Mitigation Measures |
| Anhydrous Aluminum Chloride (AlCl₃) | Highly corrosive and reacts violently with water, releasing HCl gas.[18][19] Handle in a fume hood, wear gloves, safety glasses, and a lab coat.[18][20] Avoid all contact with moisture.[18][21] Use a Class D fire extinguisher or dry sand for fires; DO NOT USE WATER .[18] |
| This compound | Acyl chlorides are corrosive and lachrymatory. They also react with moisture. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE). |
| Dichloromethane (DCM) | Volatile and a suspected carcinogen. All handling must be done in a fume hood. |
| Quenching Procedure | Extremely exothermic and evolves large volumes of corrosive HCl gas. Add the reaction mixture to ice/acid very slowly with efficient stirring and cooling. Ensure the fume hood sash is lowered. |
Common Troubleshooting:
| Issue | Probable Cause | Solution |
| Low or No Yield | Inactive (hydrated) AlCl₃ or wet solvent/glassware. | Use fresh, anhydrous AlCl₃ from a sealed container. Rigorously dry all solvents and glassware before use. |
| Deactivated aromatic substrate. | Ensure the substrate is sufficiently electron-rich for the reaction conditions. | |
| Formation of Byproducts | Reaction temperature was too high. | Maintain strict temperature control (0 °C) during the addition of reagents. |
| Difficult Emulsion during Workup | Formation of aluminum hydroxides at the interface. | Ensure the aqueous layer is sufficiently acidic during the quench and initial extraction. Adding more dilute HCl can help break up emulsions. |
References
- sathee jee. Friedel Crafts Reaction. Vertex AI Search.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
- ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Bennet, J. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Journal of Chemical Education. (n.d.). A Discovery-Based Friedel–Crafts Acylation Experiment: Student-Designed Experimental Procedure. ACS Publications.
- Chegg. (2020). Solved Friedel-Crafts acylation of benzene 1. Anhydrous. Chegg.com.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Princeton EHS.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. umich.edu.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Carl ROTH.
- Quora. (2019). Why is anhydrous AlCl3 used in the Friedel Craft reaction, not aqueous AlCl3? Quora.
- Redox. (2022). Safety Data Sheet Aluminium Chloride. Redox.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Aluminum chloride, anhydrous, granules, 99%. Cole-Parmer.
- Quora. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
- Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Knockhardy Publishing. (n.d.). FRIEDEL-CRAFTS REACTIONS - AN OVERVIEW. Knockhardy.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Slideshare. (n.d.). Friedel crafts acylation. Slideshare.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. Google Patents.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal.
- Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange.
- International Journal of ChemTech Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. ResearchGate.
- PrepChem.com. (n.d.). Synthesis of 4,4'-bis(phenoxy)benzophenone. PrepChem.com.
- Google Patents. (n.d.). GB2103604A - Preparing of p-phenoxy-benzoyl compounds. Google Patents.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones - EP 0128693 A2. Googleapis.com.
- Google Patents. (n.d.). US6984760B2 - Acylation of aromatic compounds. Google Patents.
- ResearchGate. (2025). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. ResearchGate.
- ResearchGate. (n.d.). ms parameters for the detection of benzophenone derivatives (mrm transitions, collision energy). ResearchGate.
- Technology Networks. (2024). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Technology Networks.
- ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. knockhardy.org.uk [knockhardy.org.uk]
- 3. byjus.com [byjus.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Friedel crafts acylation | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Solved Friedel-Crafts acylation of benzene 1. Anhydrous | Chegg.com [chegg.com]
- 11. quora.com [quora.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. carlroth.com [carlroth.com]
- 20. redox.com [redox.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Catalysts for enhancing 4-Phenoxybenzoyl chloride reactivity (e.g., DMAP)
Application Note & Protocol Guide
Topic: Enhancing the Reactivity of 4-Phenoxybenzoyl Chloride with Nucleophilic Catalysts: A Deep Dive into DMAP-Mediated Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming Reactivity Hurdles in Advanced Synthesis
This compound is a critical intermediate in modern organic synthesis, most notably as a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1] While its acyl chloride group provides inherent reactivity for forming ester and amide bonds, this reactivity can be insufficient when faced with sterically hindered or electronically deactivated nucleophiles, such as complex alcohols and amines often encountered in late-stage pharmaceutical synthesis.[2] Uncatalyzed reactions may require harsh conditions, leading to side product formation and degradation of sensitive functional groups.
To overcome these challenges, chemists employ nucleophilic catalysts to dramatically accelerate the rate of acylation. Among these, 4-(Dimethylamino)pyridine (DMAP) has emerged as a preeminent catalyst, capable of increasing reaction rates by orders of magnitude compared to uncatalyzed or base-mediated reactions.[3][4][5] This guide provides a detailed exploration of the mechanism behind DMAP's efficacy, practical protocols for its application with this compound, and expert insights into optimizing these crucial transformations.
The Engine of Acceleration: The DMAP Catalytic Cycle
The remarkable catalytic power of DMAP is not due to its basicity, but rather its function as a "hypernucleophilic" catalyst.[6] The electron-donating dimethylamino group at the 4-position of the pyridine ring pushes electron density into the ring, making the pyridine nitrogen exceptionally nucleophilic.[5][7] The catalytic cycle proceeds through a distinct nucleophilic pathway, which is significantly more favorable than a simple base-catalyzed mechanism.[8][9]
The mechanism involves three key stages:
-
Formation of the Acylpyridinium Intermediate: DMAP initiates the cycle by performing a nucleophilic attack on the electrophilic carbonyl carbon of this compound. This displaces the chloride leaving group and forms a highly reactive N-acylpyridinium salt.[5][10] This intermediate is the cornerstone of DMAP's catalytic power, as it is a far more potent acylating agent than the starting acyl chloride.[6][7]
-
Acyl Transfer to the Nucleophile: The alcohol or amine nucleophile, which may be unreactive towards the original acyl chloride, readily attacks the activated carbonyl of the N-acylpyridinium salt.
-
Catalyst Regeneration: The transfer of the acyl group forms the desired ester or amide product and releases DMAP. A stoichiometric auxiliary base, such as triethylamine (Et₃N) or pyridine, is typically included in the reaction. Its role is not to catalyze the reaction directly but to neutralize the hydrogen chloride (HCl) generated during the cycle, thereby regenerating the free, catalytically active form of DMAP and preventing the formation of unreactive hydrochloride salts.[11][12]
Caption: The nucleophilic catalytic cycle of DMAP in the acylation of a substrate with this compound.
Catalyst Selection: DMAP and Its Alternatives
While DMAP is a powerful and versatile catalyst, the choice of catalyst can be tailored to specific reaction needs. Understanding the alternatives is key to robust process development.
| Catalyst | Relative Reactivity | Key Advantages | Key Disadvantages |
| 4-(Dimethylamino)pyridine (DMAP) | Very High (10⁴-10⁵ x Pyridine)[3][13] | Broad substrate scope, high efficiency even for hindered alcohols, mild conditions.[6][14] | Highly toxic and readily absorbed through skin[4]; can be difficult to remove during workup. |
| Pyridine | Low | Inexpensive, acts as both catalyst and base. | Very slow for hindered substrates, often requires high temperatures. |
| 1-Methylimidazole (MI) | High | Less toxic than DMAP, effective for hindered alcohols.[2][15] | May be less effective than DMAP for the most challenging substrates. |
| Tributylphosphine (Bu₃P) | High | Effective Lewis base catalyst.[16] | Air-sensitive, unpleasant odor, potential for side reactions. |
| Scandium(III) triflate (Sc(OTf)₃) | Very High | Extremely powerful Lewis acid catalyst.[16] | Expensive, can promote side reactions with acid-labile groups.[2] |
Experimental Protocols
Safety First: this compound is corrosive, causes burns, and reacts violently with water to release toxic gas.[17] 4-Dimethylaminopyridine (DMAP) is highly toxic, can be fatal if swallowed, inhaled, or absorbed through the skin.[4][18] All operations must be conducted in a certified fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves, is mandatory.
Protocol 1: General DMAP-Catalyzed Esterification of an Alcohol
This protocol describes a general procedure for the esterification of a primary or secondary alcohol with this compound.
Materials:
-
Alcohol (1.0 equiv.)
-
This compound (1.2 equiv.)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)
-
Triethylamine (Et₃N, 1.5 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere additions
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv.), DMAP (0.1 equiv.), and anhydrous CH₂Cl₂. Stir the mixture until all solids dissolve.
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution via syringe and stir for 2-3 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.2 equiv.) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the stirred, cooled reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove DMAP and triethylamine, followed by saturated aqueous NaHCO₃ (2x) to remove any remaining acid, and finally with brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: A generalized workflow for DMAP-catalyzed acylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficiently reactive nucleophile.- Inactive catalyst (e.g., protonated).- Wet solvent/reagents. | - Increase reaction temperature or time.- Ensure sufficient auxiliary base (1.5 equiv. Et₃N) is present.- Use freshly distilled, anhydrous solvents. Ensure acyl chloride is not hydrolyzed.[1] |
| Formation of Side Products | - Reaction temperature is too high.- Presence of water leading to hydrolysis of the acyl chloride to 4-phenoxybenzoic acid. | - Maintain a lower reaction temperature (e.g., 0 °C) during addition and initial reaction phase.- Ensure rigorously anhydrous conditions.[1] |
| Unreacted Starting Material | - Insufficient equivalents of acylating agent.- Short reaction time. | - Increase equivalents of this compound to 1.5.- Extend the reaction time and monitor carefully by TLC. |
| Difficulty Removing DMAP | - DMAP is basic and can be persistent. | - Perform multiple, thorough washes with dilute acid (1 M HCl or 0.5 N HCl) during work-up.[19] Check the pH of the aqueous layer to ensure it is acidic. |
Conclusion
4-(Dimethylamino)pyridine is an indispensable catalyst for activating this compound, enabling efficient synthesis of esters and amides under mild conditions. Its mechanism, which proceeds through a highly reactive N-acylpyridinium intermediate, allows for the acylation of even challenging, sterically hindered substrates common in pharmaceutical and materials science. By understanding this mechanism and adhering to meticulously planned experimental protocols, researchers can harness the full potential of this powerful catalytic system. However, the high toxicity of both DMAP and the acylating agent necessitates unwavering adherence to safety protocols to ensure safe and successful execution.
References
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]
- 4-Dimethylamino-pyridine(DMAP). (n.d.).
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. [Link]
- Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (n.d.).
- ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. (n.d.). National Institutes of Health (NIH). [Link]
- Scott, K. A., & BeSli, A. J. (2007). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 107(12), 5700-5732. [Link]
- 4-Dimethylaminopyridine. (n.d.). Wikipedia. [Link]
- Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934. [Link]
- Understanding DMAP: Your Guide to an Essential Organic Synthesis Catalyst. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Berry, D. J., DiGiovanna, C. V., Metrick, S. S., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(1), 201-226. [https://www.semantic scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Berry-DiGiovanna/6c51e067160395c808f9720b575704d9c7457a3e]([Link] scholar.org/paper/Catalysis-by-4-dialkylaminopyridines-Berry-DiGiovanna/6c51e067160395c808f9720b575704d9c7457a3e)
- Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. [Link]
- Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]
- The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). (2005). Semantic Scholar. [Link]
- 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. [Link]
- DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pathway, Including Spectral Characterization of the Putative Reactive Intermediate. (n.d.). Eastern Illinois University. [Link]
- Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Semantic Scholar. [Link]
- Asymmetric Nucleophilic Catalysis. (n.d.). University of Bristol. [Link]
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
- 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. (n.d.). Study.com. [Link]
- Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review. (2021). MDPI. [Link]
- Nitrogen-based nucleophilic catalysts employed in acylation reactions. (n.d.).
- Nucleophilic catalyst in acylation reaction. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 3. Application of Efficient Catalyst DMAP [en.highfine.com]
- 4. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) [pubmed.ncbi.nlm.nih.gov]
- 9. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 10. homework.study.com [homework.study.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Protecting Group Strategies for Reactions with 4-Phenoxybenzoyl Chloride
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of 4-Phenoxybenzoyl Chloride
This compound is a valuable bifunctional reagent in organic synthesis, prized for its role as a key intermediate in the production of pharmaceuticals like the Bruton's tyrosine kinase inhibitor, ibrutinib, and in the synthesis of poly(ether ketone)s (PEKs).[1] Its structure, featuring a reactive acyl chloride and a stable phenoxy ether linkage, allows for a variety of transformations, primarily nucleophilic acyl substitution.[1] However, the high reactivity of the acyl chloride moiety necessitates a carefully considered approach when other sensitive functional groups are present in the reacting partner. Unwanted side reactions can lower yields and complicate purification. This guide provides a comprehensive overview of protecting group strategies to ensure chemoselectivity in reactions involving this compound, empowering researchers to achieve their desired synthetic outcomes with precision and efficiency.
Understanding the Core Reactivity
This compound's primary mode of reaction is nucleophilic acyl substitution.[1] The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed rapidly to form stable amides, esters, and thioesters, respectively.
However, this high reactivity can be a double-edged sword. If the nucleophilic substrate contains other functional groups that can react with the acyl chloride, such as hydroxyl, amino, or even acidic protons, a mixture of products will likely result. This is where the strategic implementation of protecting groups becomes paramount. A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions, and can be cleanly removed later in the synthetic sequence.[2][3]
Strategic Protection of Common Functional Groups
The choice of a protecting group is dictated by its stability to the acylation conditions (typically neutral or slightly basic) and the orthogonality of its deprotection conditions, meaning it can be removed without affecting other functional groups in the molecule.[2]
Protecting Hydroxyl Groups (Alcohols and Phenols)
Alcohols and phenols readily react with this compound to form esters. To achieve selective acylation at other sites, the hydroxyl group must be protected.
1. Silyl Ethers: Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability to a wide range of non-acidic reagents, and mild deprotection conditions.[4][5]
-
Common Silyl Ethers:
-
Trimethylsilyl (TMS): Suitable for short-term protection; sensitive to mild acid.[6]
-
Triethylsilyl (TES): More stable than TMS.[6]
-
tert-Butyldimethylsilyl (TBDMS or TBS): A robust and widely used protecting group, stable to a broad range of conditions but readily cleaved by fluoride ions.[6][7]
-
tert-Butyldiphenylsilyl (TBDPS): Offers even greater steric hindrance and stability, particularly towards acidic conditions.[6][7]
-
Triisopropylsilyl (TIPS): Highly stable and sterically demanding.[6][7]
-
The stability of silyl ethers to acidic conditions generally follows the trend: TMS < TES < TBDMS < TIPS < TBDPS.[6]
Table 1: Silyl Ether Protection and Deprotection
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions |
| TBDMS | TBDMS-Cl, Imidazole, DMF, RT | TBAF, THF, RT |
| TBDPS | TBDPS-Cl, Imidazole, DMF, RT | TBAF, THF, RT |
| TIPS | TIPS-Cl, Imidazole, DMF, RT | TBAF, THF, RT |
2. Acetals and Ketals: Acetals, such as tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers, are excellent choices for protecting alcohols. They are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[5][8]
-
Tetrahydropyranyl (THP): Formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst (e.g., PTSA).[5]
-
Methoxymethyl (MOM): Installed using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).[6]
3. Benzyl Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are typically removed by hydrogenolysis (catalytic hydrogenation), a method that is orthogonal to the removal of many other protecting groups.[7][9]
Protecting Amino Groups
Primary and secondary amines are highly nucleophilic and will readily react with this compound to form amides.[1] Protecting the amine is crucial for directing the acylation to another site.
1. Carbamates: Carbamates are the most widely used protecting groups for amines.[2][10] They effectively decrease the nucleophilicity of the nitrogen atom.[2]
-
tert-Butoxycarbonyl (Boc): A cornerstone of amine protection, particularly in peptide synthesis.[11] It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).[2][11]
-
Benzyloxycarbonyl (Cbz or Z): Another classic protecting group, stable to acidic conditions and removed by hydrogenolysis.[2][11] The orthogonality of Boc and Cbz deprotection is a powerful tool in complex syntheses.[11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Frequently used in solid-phase peptide synthesis, it is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine.[2][11]
Table 2: Carbamate Protection and Deprotection of Amines
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions |
| Boc | (Boc)₂O, Base (e.g., NEt₃, DMAP), CH₂Cl₂, RT | TFA, CH₂Cl₂, RT |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃), Dioxane/H₂O, RT | H₂, Pd/C, MeOH, RT |
| Fmoc | Fmoc-OSu, Base (e.g., NaHCO₃), Dioxane/H₂O, RT | 20% Piperidine in DMF, RT |
2. Sulfonamides: Sulfonamides, such as the tosyl (Ts) group, can also protect amines. However, their removal often requires harsh conditions, such as strong acid or dissolving metal reduction.[3]
Protecting Carboxylic Acids
While less common to have a free carboxylic acid in the presence of an acyl chloride, it's important to note that the acidic proton can be problematic. Carboxylic acids are typically protected as esters.[12]
-
Methyl or Ethyl Esters: Simple esters that can be removed by saponification (base-mediated hydrolysis).[13]
-
tert-Butyl Esters: Cleaved under acidic conditions, offering orthogonality to base-labile groups.[13]
-
Benzyl Esters: Removed by hydrogenolysis, providing another orthogonal deprotection strategy.[13]
Experimental Protocols
Protocol 1: TBDMS Protection of a Primary Alcohol
This protocol describes the protection of a primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether, rendering it inert to subsequent reaction with this compound.
Materials:
-
Substrate containing a primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with Et₂O (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude TBDMS-protected alcohol by flash column chromatography on silica gel.
Protocol 2: Acylation with this compound in the Presence of a TBDMS-Protected Alcohol
Materials:
-
TBDMS-protected alcohol substrate with a nucleophilic site (e.g., an amine)
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
A non-nucleophilic base (e.g., Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq) and the base (1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the cooled substrate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: Deprotection of the TBDMS Group
This protocol describes the removal of the TBDMS protecting group to regenerate the free alcohol.
Materials:
-
TBDMS-protected acylated product
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF in a plastic flask (glass is etched by fluoride ions).
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with EtOAc (3 x volume of THF).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deprotected product by flash column chromatography.
Visualization of Protecting Group Strategy
Caption: General workflow for a protecting group strategy.
Conclusion
The successful application of this compound in the synthesis of complex molecules hinges on the strategic use of protecting groups. By temporarily masking reactive functional groups, chemists can achieve high chemoselectivity, leading to cleaner reactions, higher yields, and simplified purification processes. The choice of protecting group should be guided by its stability to the acylation conditions and the orthogonality of its removal. Silyl ethers and carbamates represent highly reliable and versatile options for the protection of alcohols and amines, respectively. The protocols and strategies outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their synthetic endeavors.
References
- National Center for Biotechnology Information. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Wikipedia. (2024). Protecting group.
- SlideShare. (n.d.). Protecting and Deprotecting groups in Organic Chemistry.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- SynArchive. (n.d.). Protecting Groups List.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- The Journal of Organic Chemistry. (n.d.). The acetyl function as a protecting group for phenols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Organic Syntheses. (2025, March 16). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
- ChemistryViews. (2018, October 20). New Protecting Group for Amines.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- National Center for Biotechnology Information. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride.
- FDA Global Substance Registration System. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. synarchive.com [synarchive.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis considerations for 4-Phenoxybenzoyl chloride reactions
Abstract
This comprehensive guide provides a detailed examination of the critical considerations for the scale-up synthesis of 4-phenoxybenzoyl chloride, a key intermediate in the production of pharmaceuticals, notably the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, and high-performance polymers.[1][2] Moving from the laboratory bench to pilot and industrial-scale production introduces significant challenges related to reaction kinetics, thermodynamics, process safety, and product purity. This document outlines field-proven protocols and explains the underlying chemical principles to ensure a robust, safe, and efficient manufacturing process. We will delve into raw material specifications, optimization of reaction conditions, management of hazardous off-gases, and strategies for purification and isolation.
Introduction: The Significance of this compound
This compound (C₁₃H₉ClO₂) is an aromatic acyl chloride distinguished by its phenoxy substituent.[1] This functional group imparts unique chemical properties that make it a valuable building block in organic synthesis. Its primary role as a precursor to the active pharmaceutical ingredient (API) ibrutinib underscores the need for a well-controlled and scalable manufacturing process to ensure product quality and consistency.[1] The synthesis typically involves the chlorination of 4-phenoxybenzoic acid using a suitable agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. While straightforward at the lab scale, scaling this reaction requires meticulous attention to process parameters to mitigate risks and maximize efficiency.
The Core Transformation: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The reaction with thionyl chloride is a widely adopted industrial method due to its cost-effectiveness and the convenient nature of its byproducts.[3][4]
Reaction Mechanism: The Role of Thionyl Chloride and DMF
The reaction proceeds by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate, which effectively converts the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6]
To accelerate this reaction, particularly at an industrial scale where shorter cycle times are crucial, a catalytic amount of N,N-dimethylformamide (DMF) is often employed.[7] DMF reacts with the chlorinating agent to form the Vilsmeier reagent, a more potent acylating agent, which then participates in a catalytic cycle to speed up the conversion.[8][9]
Diagram: Catalytic Cycle of Acyl Chloride Formation with DMF
Caption: Catalytic cycle showing DMF's role in the formation of this compound.
Scale-Up Synthesis: Critical Process Parameters
Translating a laboratory procedure to a large-scale manufacturing process requires a thorough understanding of how each parameter impacts reaction performance and safety.
Raw Material Quality and Stoichiometry
-
4-Phenoxybenzoic Acid: The starting material should be of high purity and, critically, must be anhydrous. The presence of moisture will lead to the hydrolysis of the thionyl chloride reagent and the this compound product, reducing yield and complicating purification.[7]
-
Thionyl Chloride (SOCl₂): A molar excess of thionyl chloride is typically used to ensure complete conversion of the carboxylic acid and to act as a solvent in some process variations. A common industrial stoichiometry ranges from 1.5 to 3.0 equivalents.[1][10] While a larger excess can drive the reaction to completion, it also necessitates a more rigorous purification step to remove unreacted reagent and increases the load on the off-gas treatment system.
-
Catalyst Loading (DMF): The amount of DMF catalyst is critical. Typically, 0.1 equivalents or less is sufficient.[11] While catalytic, excessive DMF can lead to side reactions and complicate purification. The quality of the DMF is also important; it must be anhydrous to prevent the deactivation of the Vilsmeier reagent.[7]
Solvent Selection and Reaction Concentration
While the reaction can be run neat in excess thionyl chloride, using an inert, high-boiling solvent like toluene is common in industrial settings.[10] Toluene offers several advantages:
-
Temperature Control: It allows for precise temperature control during reflux.
-
Azeotropic Removal: It can be used to azeotropically remove traces of water from the starting material before the addition of thionyl chloride.
-
Work-up Aid: It facilitates the removal of excess thionyl chloride during the work-up phase through distillation.[12]
Thermal Hazard and Exotherm Management
The reaction between 4-phenoxybenzoic acid and thionyl chloride is exothermic.[13] On a large scale, the diminished surface-area-to-volume ratio of reactors makes heat dissipation a primary concern.[14] Failure to control the reaction temperature can lead to a runaway reaction, excessive off-gassing, and the formation of impurities.
Control Strategy:
-
Controlled Addition: The thionyl chloride should be added to the slurry of 4-phenoxybenzoic acid in the solvent at a controlled rate.
-
Jacket Cooling: The reactor must be equipped with an efficient cooling system to maintain the desired internal temperature, typically between 40-90°C.[10]
-
Monitoring: Continuous monitoring of the internal and jacket temperatures is mandatory to detect any deviation from the expected thermal profile.
Process Safety and Environmental Considerations
Material of Construction
Thionyl chloride and the generated hydrogen chloride are highly corrosive. Therefore, the choice of reactor material is critical to prevent equipment failure and product contamination.
-
Glass-Lined Steel Reactors: These are the industry standard for this type of chemistry, offering excellent resistance to a wide range of corrosive materials.
-
Hastelloy™ Alloys: For components like valves and agitators, nickel-based alloys such as Hastelloy™ C are often used due to their superior resistance to both HCl and thionyl chloride.[15]
-
Incompatible Materials: Stainless steel is generally not suitable for prolonged contact, and plastics like PVC can be attacked by organic solvents and should be used with caution.[15]
Off-Gas Management
The reaction generates significant volumes of HCl and SO₂ gases, both of which are toxic and corrosive.[11] An industrial-scale setup must include a robust off-gas treatment system. A common and effective solution is a packed-bed wet scrubber using a circulating caustic soda (sodium hydroxide) solution to neutralize the acidic gases before they are vented to the atmosphere.
Diagram: Off-Gas Treatment Workflow
Caption: Workflow for the neutralization of acidic off-gases using a caustic scrubber.
Detailed Application Protocols
In-Process Controls (IPCs)
Monitoring the reaction's progress is key to ensuring consistent product quality and optimizing cycle time.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A sample of the reaction mixture is carefully quenched (e.g., with methanol to form the stable methyl ester) and then analyzed to determine the remaining percentage of 4-phenoxybenzoic acid. The reaction is considered complete when the starting material is below a specified limit (e.g., <1%).[11][16]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the disappearance of the starting material. As with HPLC, samples should be quenched before spotting to prevent streaking and decomposition on the silica plate.[12]
Protocol: 10 kg Scale Synthesis of this compound
Disclaimer: This protocol is intended for qualified professionals in a controlled industrial environment with appropriate safety measures in place. A thorough hazard analysis must be conducted before implementation.
Equipment:
-
100 L Glass-Lined Reactor with overhead agitation, reflux condenser, temperature probe, and addition vessel.
-
Reactor connected to a caustic scrubber system.
-
Vacuum system with a cold trap.
Materials:
| Material | Quantity | Molar Equiv. | Notes |
|---|---|---|---|
| 4-Phenoxybenzoic Acid | 10.0 kg | 1.0 | Must be dry (<0.1% water) |
| Toluene | 30 L | - | Anhydrous grade |
| Thionyl Chloride (SOCl₂) | 10.5 kg (6.4 L) | 2.0 |
| N,N-Dimethylformamide (DMF) | 0.34 kg (0.36 L) | 0.1 | Anhydrous grade |
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge 4-phenoxybenzoic acid (10.0 kg) and toluene (30 L) to the reactor.
-
Azeotropic Drying (Optional but Recommended): Heat the mixture to reflux and distill off approximately 5 L of toluene to remove any residual moisture. Cool the reactor contents to 40°C.
-
Catalyst Addition: Add DMF (0.34 kg) to the reactor.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (10.5 kg) to the reaction mixture over 1-2 hours, maintaining the internal temperature between 40-50°C using jacket cooling. Significant off-gassing will occur.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Reaction Monitoring: After 4 hours, take a sample for IPC analysis (HPLC) to check for the consumption of 4-phenoxybenzoic acid. Continue reflux until the starting material is <1%.
-
Work-up - Thionyl Chloride Removal: Once the reaction is complete, cool the mixture to 50°C. Apply a vacuum and distill off the excess thionyl chloride and approximately 10 L of toluene. The removal of thionyl chloride can be facilitated by adding fresh toluene in portions and continuing the distillation.[1]
-
Isolation: The resulting solution of this compound in toluene can be used directly in the next step or the product can be isolated.
-
Purification (if required): For high-purity material, the crude product can be purified by vacuum distillation or by crystallization. Low-temperature crystallization from a solvent like hexane can yield a product with ≥99.8% purity.[2]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Moisture in starting materials or solvent. | Ensure all materials are anhydrous. Perform an azeotropic drying step.[7] |
| Incomplete reaction. | Extend reaction time or slightly increase temperature. Confirm with IPCs. | |
| Product is Dark/Contains Impurities | Reaction temperature too high. | Maintain strict temperature control. Avoid localized overheating through efficient agitation. |
| Poor quality starting materials. | Use high-purity 4-phenoxybenzoic acid. | |
| Difficult Isolation/Purification | Residual thionyl chloride. | Ensure complete removal by distillation, potentially with a toluene chase. |
| Product hydrolysis during work-up. | Maintain anhydrous conditions throughout the process until the product is isolated or used.[2] |
Conclusion
The scale-up synthesis of this compound is a well-established industrial process that demands a rigorous approach to process chemistry and engineering. Success hinges on the meticulous control of key parameters, including raw material quality, reaction temperature, and the effective management of corrosive and hazardous materials. By understanding the underlying chemical principles and implementing robust safety and control strategies, researchers and drug development professionals can successfully transition this vital synthesis from the laboratory to production scale, ensuring a reliable supply of this critical intermediate.
References
- University of Wisconsin-Madison. (n.d.). Materials Compatibility.
- An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. (n.d.).
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Kulesza, A. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.
- Various Authors. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. ResearchGate.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Jenike & Johanson. (2024). Common Design Issues in Solids Handling Systems.
- DMF role in acid chloride formation. (n.d.).
- Zhang, Q., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis.
- Various Authors. (2025). Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. ResearchGate.
- Columbia University. (n.d.). Organic Chemistry c3444y.
- Chemical Processing. (n.d.). Powder Handling: Tips To Troubleshoot Solids.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Zhang, Q., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed.
- Various Authors. (2024). Continuous Flow Chemistry with Solids: A Review. ACS Publications.
- Google Patents. (n.d.). WO 2017/163257 Al.
- Various Authors. (2022). How to handle solids in flow chemistry and why it is a problem. YouTube.
- Reddit. (2021). How to efficiently remove thionyl chloride SOCl2?.
- Various Authors. (2025). Managing Solids in Microreactors for the Upstream Continuous Processing of Fine Chemicals. ResearchGate.
- Various Authors. (n.d.). Industrial Crystallization. ResearchGate.
- Various Authors. (2021). Project: Making thionyl chloride from easy-to-get precursors. Sciencemadness Discussion Board.
- Various Authors. (n.d.). DMF‐catalysed chlorination of carboxylic acids. ResearchGate.
- Amerigo Scientific. (n.d.). This compound.
- 1. Procedure. (n.d.). Organic Syntheses.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride.
- Various Authors. (n.d.). Industrial Preparation Methods of Chemical Solvents and Reagents.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Bro, P., & Levy, S. C. (1979). Heat generation in lithium/thionyl chloride batteries. OSTI.GOV.
- Various Authors. (2025). Thionyl Chloride - A Versatile Reagent. ResearchGate.
- Various Authors. (n.d.). Scale-up Synthesis of (R)- and (S)-N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide Hydrochloride, A Versatile Reagent for the Preparation of Tailor-Made α- And β-Amino Acids in an Enantiomerically Pure Form. ResearchGate.
- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.
- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.
- Google Patents. (n.d.). GB2103604A - Preparing of p-phenoxy-benzoyl compounds.
- Promag Enviro Systems. (n.d.). Chemical Resistance Chart.
- Various Authors. (2025). An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols. ResearchGate.
- Totton Pumps. (2025). Chemical Compatibility Chart.
- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. columbia.edu [columbia.edu]
- 10. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common impurities in 4-Phenoxybenzoyl chloride and their removal
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Phenoxybenzoyl chloride (CAS No. 1623-95-6). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, storage, and application of this critical reagent. As an important intermediate in the synthesis of pharmaceuticals like ibrutinib and specialty polymers, its purity is paramount for achieving high yields and predictable reaction outcomes.[1] This guide provides field-proven insights and validated protocols to help you identify and remove common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my this compound sample?
The impurity profile of this compound is almost exclusively linked to its synthesis pathway, which typically involves the chlorination of 4-phenoxybenzoic acid.[2] Therefore, the most prevalent impurities are:
-
4-Phenoxybenzoic Acid: The unreacted starting material. Its presence suggests an incomplete chlorination reaction. Due to its carboxylic acid group, it can interfere with subsequent nucleophilic substitution reactions by neutralizing bases or reacting sluggishly.
-
Residual Chlorinating Agents: Excess thionyl chloride (SOCl₂) or oxalyl chloride are often present post-synthesis. These are highly reactive and must be removed to prevent unwanted side reactions.[3][4][5]
-
Hydrolysis Product: this compound is highly susceptible to hydrolysis upon contact with atmospheric moisture, reverting to 4-phenoxybenzoic acid.[6] This is a common degradation pathway during storage or handling in non-anhydrous conditions.
-
Colored Impurities: Yellow or brown tints can develop in aged samples, potentially due to the slow decomposition of residual thionyl chloride into species like disulfur dichloride (S₂Cl₂).[7]
Q2: How can I analytically confirm the presence of 4-phenoxybenzoic acid in my acyl chloride?
Detecting the primary impurity, 4-phenoxybenzoic acid, can be accomplished using standard analytical techniques:
-
Infrared (IR) Spectroscopy: This is the most direct method. The presence of 4-phenoxybenzoic acid is indicated by a characteristic broad absorption band in the 2500–3300 cm⁻¹ range, corresponding to the O-H stretch of the carboxylic acid dimer.[6] You will also see a diminished acyl chloride C=O stretch (around 1770-1800 cm⁻¹) and the appearance of a carboxylic acid C=O stretch at a lower frequency (around 1680–1710 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton of 4-phenoxybenzoic acid appears as a very broad singlet far downfield, typically above 10 ppm.[6]
-
Thin-Layer Chromatography (TLC): 4-phenoxybenzoic acid is significantly more polar than this compound. On a silica gel plate, it will exhibit a lower Rf value. A common eluent system for this analysis is a 3:1 mixture of hexane and ethyl acetate.
Q3: My this compound is a viscous oil with some solid precipitate. What is the solid and is the material usable?
The solid precipitate is almost certainly 4-phenoxybenzoic acid, which has formed due to the hydrolysis of the acyl chloride upon exposure to moisture.[6] While the remaining oil is still this compound, the material should not be used as-is. The presence of the carboxylic acid will lead to inaccurate stoichiometry in your subsequent reactions and introduce impurities into your final product. The material must be purified before use, typically by vacuum distillation to separate the desired oil from the non-volatile acid.
Q4: What is the most effective, general-purpose method for purifying this compound?
For general-purpose, high-purity applications, vacuum distillation is considered the gold standard. This technique is highly effective because it separates the desired product from:
-
Less volatile impurities: such as the starting material, 4-phenoxybenzoic acid.
-
More volatile impurities: such as residual thionyl chloride or other solvents.
Distillation under vacuum is critical to prevent thermal decomposition, as this compound can degrade at elevated temperatures (above 80°C).
Troubleshooting Guide
This guide connects common experimental observations with their likely causes and provides validated solutions.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) |
| Low yield in subsequent reaction with a nucleophile (e.g., amine, alcohol). | 1. Hydrolysis of this compound: The acyl chloride has degraded to the less reactive 4-phenoxybenzoic acid.[6]2. Presence of unreacted 4-phenoxybenzoic acid: The starting material is consuming the base or nucleophile. | 1. Verify Purity: Check the purity of the acyl chloride using IR or NMR spectroscopy. 2. Purify: Perform vacuum distillation to remove the carboxylic acid impurity. 3. Ensure Anhydrous Conditions: Handle the reagent under an inert atmosphere (N₂ or Ar) and use anhydrous solvents to prevent further hydrolysis. |
| Product appears yellow or brown. | 1. Aged Reagent: The sample may be old, leading to the formation of colored degradation products.[7]2. Residual Synthesis Impurities: Trace impurities from the synthesis process. | 1. Adsorbent Filtration: Pass a solution of the material (e.g., in anhydrous hexane) through a short plug of activated carbon or silica gel.2. Vacuum Distillation: This is often sufficient to separate the product from colored, non-volatile impurities. |
| Strong, acrid odor (beyond the typical acyl chloride smell) and fuming in air. | Excess Chlorinating Reagent: The sample contains residual thionyl chloride (SOCl₂) or oxalyl chloride, which react with atmospheric moisture to release HCl and SO₂ or CO/CO₂.[5][7] | 1. Toluene Stripping: Add anhydrous toluene to the crude product and remove it under reduced pressure. Repeat 2-3 times to azeotropically remove the volatile impurities.[3]2. Vacuum Distillation: Carefully distill the product, collecting the fraction at the correct boiling point and pressure. |
| Inconsistent results between batches. | Variable Purity: Different batches likely contain varying levels of 4-phenoxybenzoic acid due to incomplete reaction or hydrolysis during storage. | 1. Standardize Purification: Implement a standard purification protocol (e.g., vacuum distillation) for every batch before use.2. Proper Storage: Store purified this compound in a tightly sealed container under an inert atmosphere in a cool, dry place.[6] |
Impurity Identification and Removal Workflow
The following diagram outlines the logical workflow for diagnosing and treating impurities in this compound.
Caption: Logical workflow for diagnosing and removing impurities.
Validated Purification Protocols
Protocol 1: High-Purity Purification by Vacuum Distillation
This is the most robust method for removing both volatile and non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation flask, short-path distillation head with vacuum adapter, receiving flasks
-
Heating mantle and magnetic stirrer
-
Vacuum pump with a cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and assembled while warm to prevent atmospheric moisture contamination.
-
Charge the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuate: Slowly apply vacuum to the system. A cold trap (liquid nitrogen or dry ice/acetone) is essential to protect the pump from corrosive HCl and SO₂ gases.
-
Heating: Once a stable vacuum is achieved, begin gently heating the flask with stirring.
-
Collect Fractions:
-
Fore-run: Discard the initial, low-boiling fraction, which will contain residual solvents or chlorinating agents.
-
Main Fraction: Collect the this compound product at its characteristic boiling point.
-
Residue: Stop the distillation before the flask goes to dryness. The residue will contain the non-volatile 4-phenoxybenzoic acid and other polymeric impurities.
-
-
Storage: Transfer the purified, clear product to a clean, dry, amber glass bottle and store under a nitrogen or argon atmosphere.
Protocol 2: Removal of Trace Volatiles by Toluene Stripping
This method is ideal for removing residual thionyl chloride when the primary impurity is not 4-phenoxybenzoic acid.[3]
Materials:
-
Crude this compound
-
Anhydrous toluene
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dilution: Place the crude this compound in a round-bottom flask. Add 2-3 volumes of anhydrous toluene.
-
Evaporation: Concentrate the mixture on a rotary evaporator under reduced pressure. The toluene will form an azeotrope with the residual thionyl chloride, facilitating its removal.
-
Repeat: Repeat the addition of anhydrous toluene and subsequent evaporation two more times to ensure complete removal of the volatile impurity.
-
Final Drying: Place the flask under high vacuum for 1-2 hours to remove the last traces of toluene.
Protocol 3: Purification by Low-Temperature Recrystallization
This method is effective for achieving very high purity (≥99.8%) and is particularly useful for removing colored impurities and baseline starting material.[4]
Materials:
-
Crude this compound
-
Anhydrous n-hexane
-
Erhlenmeyer flask
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude product in a minimum volume of hot n-hexane.[4] Perform this in a fume hood and under an inert atmosphere if possible.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further to -15°C to -20°C to induce crystallization.[4]
-
Isolation: Quickly collect the resulting precipitate by vacuum filtration.
-
Drying: Dry the crystals under a stream of nitrogen or in a vacuum desiccator to remove residual hexane.
References
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- WO 2017/163257 A1 - An improved process for the preparation of ibrutinib.
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. [Link]
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
- This compound | C13H9ClO2 | CID 74193. PubChem - NIH. [Link]
- Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Organic Syntheses. [Link]
- Thionyl chloride. Wikipedia. [Link]
- PTC Reaction of Thionyl Chloride – VALUABLE READER INPUT!.
- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?.
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
Sources
- 1. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Phenoxybenzoyl Chloride Acylation
Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions involving 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common experimental hurdles and achieve reliable, high-yield results.
Troubleshooting Guide: A Deeper Dive into Common Acylation Issues
This section addresses specific problems you might encounter during the acylation of aromatic compounds with this compound. We go beyond simple solutions to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Question 1: My reaction yield is disappointingly low, or I'm recovering a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Low conversion is a frequent issue in Friedel-Crafts acylation and can often be traced back to a few critical factors.
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any exposure to atmospheric water, or moisture in your glassware, solvent, or reagents, will lead to deactivation of the catalyst. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Loading: A common misconception is that Friedel-Crafts acylation requires only a catalytic amount of Lewis acid. In reality, a stoichiometric amount (or even a slight excess) is often necessary.[1][4][5] This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.[1][4]
-
Deactivated Aromatic Substrate: The success of this electrophilic aromatic substitution hinges on the nucleophilicity of the aromatic ring. If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated and less reactive towards the electrophilic acylium ion.[1][2]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter that needs to be empirically optimized. Some reactions require heating to overcome the activation energy, while others need to be run at lower temperatures (e.g., 0 °C) to control exothermicity and prevent side reactions.[1][6]
Question 2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my reaction?
While Friedel-Crafts acylation is generally less prone to isomers than its alkylation counterpart, achieving high regioselectivity is crucial.
-
Steric and Electronic Effects: The directing effects of substituents on the aromatic ring will dictate the position of acylation. Electron-donating groups generally direct ortho- and para-acylation, with the para-product often favored due to reduced steric hindrance.[2]
-
Solvent Choice: The polarity of the solvent can significantly influence the ortho/para product ratio.[5][7] For instance, in the acylation of naphthalene, non-polar solvents favor the kinetically controlled alpha-product, while polar solvents lead to the thermodynamically favored beta-product.[5][8]
Question 3: My reaction mixture is turning dark, and I'm isolating tar-like byproducts. What's causing this decomposition?
The formation of dark, intractable materials is often a sign of side reactions or product degradation.
-
Excessive Reaction Temperature: High temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[2] Careful temperature control is essential.
-
Reaction with Amine or Hydroxyl Groups: Aromatic substrates containing -NH₂ or -OH groups can be problematic. These functional groups can coordinate with the Lewis acid catalyst, deactivating both the catalyst and the substrate.[1]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of running a this compound acylation.
What is the best Lewis acid catalyst for my reaction?
Aluminum chloride (AlCl₃) is the most common and often the most reactive Lewis acid for Friedel-Crafts acylation.[9][10] However, other Lewis acids like iron(III) chloride (FeCl₃) can also be effective and may be preferred in some cases due to easier handling.[11][12] For highly activated substrates, milder catalysts such as zinc chloride (ZnCl₂) or even strong Brønsted acids may suffice.[4][7]
Which solvent should I use?
Non-polar solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used.[1][7] It is crucial to use anhydrous solvents to prevent catalyst deactivation.[1] In some instances, polar solvents like nitromethane can be used, but they may form complexes with the Lewis acid, reducing its reactivity.[7]
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product.[3]
What is the proper work-up procedure?
The reaction is typically quenched by carefully and slowly pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.[3][13] This breaks up the aluminum chloride-ketone complex and separates the organic and aqueous layers. The organic layer is then washed, dried, and the solvent is removed to yield the crude product.[3][13]
Experimental Protocols and Data
Table 1: Common Lewis Acids and Solvents for this compound Acylation
| Lewis Acid Catalyst | Typical Loading (Equivalents) | Common Anhydrous Solvents | Notes |
| Aluminum Chloride (AlCl₃) | 1.1 - 2.0 | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane | Highly reactive, very moisture-sensitive.[1][4] |
| Iron(III) Chloride (FeCl₃) | 1.1 - 2.0 | Dichloromethane (CH₂Cl₂), Nitrobenzene | Less moisture-sensitive than AlCl₃, can be a good alternative.[11][12] |
| Zinc Chloride (ZnCl₂) | Catalytic to Stoichiometric | Dichloromethane (CH₂Cl₂) | Milder catalyst, suitable for activated aromatic substrates.[7] |
| Tin(IV) Chloride (SnCl₄) | 1.1 - 2.0 | Dichloromethane (CH₂Cl₂) | Another effective Lewis acid catalyst. |
Step-by-Step Protocol: Acylation of Anisole with this compound
This protocol provides a general guideline. The specific quantities and reaction conditions should be optimized for your particular substrate.
1. Reagent and Glassware Preparation:
-
Ensure all glassware (a three-neck round-bottom flask, addition funnel, and condenser) is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dichloromethane can be dried by distilling over calcium hydride.[1]
2. Reaction Setup:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
3. Reaction Execution:
-
Add the this compound solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0 °C.[1]
-
After the addition is complete, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition of the aromatic substrate is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl with vigorous stirring.[3][13]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.[3]
-
The product can be further purified by recrystallization or column chromatography.
Visualizing the Process: Diagrams and Workflows
Diagram 1: The Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: General Experimental Workflow
Caption: Experimental workflow for acylation.
Diagram 3: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting low yield issues.
References
- Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride - Benchchem. (n.d.).
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (n.d.).
- Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions - Benchchem. (n.d.).
- Acylation Of Aromatic Compounds - Chemcess. (n.d.).
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. (2020, October 20).
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
- Catalysis of the acylation of aromatic derivatives by metallic tosylates - CDP Innovation. (2015, July 17).
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1).
- A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure | Journal of Chemical Education - ACS Publications. (n.d.).
- Optimizing Friedel-Crafts Acylation: A Technical Support Center - Benchchem. (n.d.).
- Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction - ACS Publications. (n.d.).
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.).
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions - ACS Publications. (n.d.).
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - RSC Publishing. (n.d.).
- Which acid is used in the Friedel-Crafts reaction? - Quora. (2018, March 28).
- Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.).
- friedel-crafts acylation reaction: Topics by Science.gov. (n.d.).
- This compound | 1623-95-6 - Benchchem. (n.d.).
- Friedel‐Crafts acylation of arenes. - ResearchGate. (n.d.).
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents. (n.d.).
- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
- Autocatalytic Friedel‐Crafts Acylation of Arenes without Additional Catalyst and Additive. (2021, February 19).
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5).
- 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - Chemistry LibreTexts. (2023, January 14).
- PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S - VTechWorks. (n.d.).
- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 29).
- What's the Difference Between PEEK's Two Production Routes? - PEEKCHINA. (2025, May 13).
- Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences - Scribd. (n.d.).
- (PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. (n.d.).
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019, December 24).
- US10981852B2 - Ripening of 1,4-bis (4-phenoxybenzoyl)benzene - Google Patents. (n.d.).
- Friedel–Crafts acylation reactions using metal triflates in ionic liquid - IT Services - University of Liverpool. (n.d.).
- Novel PEEK Copolymer Synthesis and Biosafety—I: Cytotoxicity Evaluation for Clinical Application - MDPI. (n.d.).
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (n.d.).
- GB2103604A - Preparing of p-phenoxy-benzoyl compounds - Google Patents. (n.d.).
- This compound | C13H9ClO2 | CID 74193 - PubChem - NIH. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemcess.com [chemcess.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. websites.umich.edu [websites.umich.edu]
Technical Support Center: Preventing Hydrolysis of 4-Phenoxybenzoyl Chloride
Welcome to the technical support center for handling 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the hydrolysis of this highly reactive intermediate. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, empowering you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What is hydrolysis and why is it a critical issue with this compound?
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, an acyl chloride, this reaction is particularly rapid and problematic.[1][2] The carbonyl carbon is highly electrophilic, making it extremely susceptible to nucleophilic attack by water, even trace amounts of atmospheric moisture.[3][4][5] This unwanted reaction converts the reactive acyl chloride into the significantly less reactive 4-phenoxybenzoic acid and generates corrosive hydrogen chloride (HCl) gas.[1][6][7]
This side reaction has three primary negative consequences for your experiment:
-
Reduced Yield: Your starting material is consumed, leading to a direct loss of potential product.[2]
-
Product Contamination: The resulting carboxylic acid can be difficult to separate from the desired product, complicating purification.[2][8]
-
Safety and Reaction Integrity: The generated HCl gas is corrosive and can react with acid-sensitive functional groups in your substrate or product, leading to further side reactions.[2][7]
Q2: What are the immediate signs that my reagent or reaction is suffering from hydrolysis?
Detecting hydrolysis early is key to salvaging an experiment. Look for these indicators:
-
Visual Cues: A fuming or "smoking" appearance when the reagent container is opened or exposed to air indicates a reaction with atmospheric moisture, producing HCl gas.[2][9]
-
Precipitate Formation: The hydrolysis product, 4-phenoxybenzoic acid, is a solid and may precipitate from the reaction mixture, especially in non-polar aprotic solvents.[1][2]
-
Analytical Confirmation:
-
TLC: The carboxylic acid byproduct is more polar than the acyl chloride and will appear as a separate spot with a lower Rf value on a silica gel plate.[1][8]
-
IR Spectroscopy: The most definitive sign is the appearance of a broad O-H stretch from 2500–3300 cm⁻¹, characteristic of a carboxylic acid. The sharp C=O stretch of the acyl chloride (approx. 1770 cm⁻¹) will diminish as a new C=O band for the acid appears at a lower wavenumber (approx. 1680-1710 cm⁻¹).[1][8]
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.[8]
-
Q3: What are the absolute essential precautions for storing and handling this reagent?
Proper storage is the first line of defense. This compound is moisture-sensitive and corrosive.[1][6]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool (recommended 2–8°C), dry, and well-ventilated area away from incompatible materials like water, alcohols, bases, and strong oxidizing agents.[1][2][6]
-
Handling: Always handle this compound in a fume hood.[1] Use dry syringes and needles for transfers. Never leave the container open to the atmosphere. When weighing, do so quickly and in a controlled environment.
Q4: Which solvents are best for reactions involving this compound?
The choice of solvent is critical. Always use anhydrous aprotic solvents.
-
Recommended: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), toluene, or diethyl ether are excellent choices as they are non-reactive and effectively solubilize the reagent.[1][2]
-
To Avoid: Protic solvents such as water, alcohols, or any solvent with labile protons must be strictly avoided as they will react directly with the acyl chloride.[1] While polar aprotic solvents like DMF can accelerate reactions, they may also increase side products and must be rigorously dried before use.[1]
Section 2: Troubleshooting Guide: Diagnosing and Solving Hydrolysis-Related Failures
When an experiment yields unexpected results, systematic troubleshooting is required. This guide helps diagnose issues where hydrolysis is the likely culprit.
Caption: Troubleshooting workflow for hydrolysis issues.
Symptom 1: Low or No Yield of Desired Product
-
Probable Cause A: Hydrolysis of this compound. If a significant portion of the acyl chloride hydrolyzed before or during the initial phase of the reaction, there simply isn't enough starting material to produce a high yield. This is common if an old bottle of the reagent was used or if it was handled improperly.[2][8]
-
Probable Cause B: Deactivation of Moisture-Sensitive Catalysts. In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[10][11] Water will react with and deactivate the catalyst, halting the reaction and leaving unreacted starting materials, which might then slowly hydrolyze during workup.[10][12]
-
Solution Pathway:
-
Verify Reagent Integrity: Before starting, test a small sample of the this compound via IR or ¹H NMR to check for the presence of the carboxylic acid.
-
Ensure Anhydrous Conditions: Re-evaluate your entire setup. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere. Use solvents from a solvent purification system or freshly opened anhydrous grade bottles.[2][10]
-
Catalyst Handling: If using a Lewis acid, add it under a positive pressure of nitrogen or argon and ensure it is a fresh, anhydrous powder.[10][12]
-
Symptom 2: Presence of an Insoluble White Precipitate
-
Probable Cause: Formation of 4-Phenoxybenzoic Acid. The hydrolysis product, 4-phenoxybenzoic acid, has limited solubility in common non-polar organic solvents like DCM or hexane and will often precipitate out as a white solid.[1][2]
-
Solution Pathway:
-
Isolate and Confirm: If possible, isolate the precipitate by filtration and run an analysis (e.g., melting point, IR) to confirm its identity.
-
Review Protocol: This is a clear indication of significant water contamination. Scrutinize every step of your experimental setup, from solvent purity to the seal on your reaction vessel.
-
Section 3: Core Experimental Protocols for Anhydrous Reactions
Prevention is always the best strategy. Following these rigorous protocols will minimize the risk of hydrolysis.
Protocol 1: Rigorous Preparation of Glassware and Apparatus
-
Cleaning: Clean all glassware (reaction flask, dropping funnel, condenser) with a suitable solvent and detergent, followed by rinsing with deionized water and then acetone.
-
Drying: Dry the glassware in an oven at >120°C for at least 4 hours (preferably overnight).
-
Assembly and Cooling: Assemble the apparatus hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Allow it to cool to room temperature under this inert atmosphere. This prevents atmospheric moisture from being drawn into the flask as it cools.
-
Sealing: Use high-quality rubber septa for any addition ports. For syringe transfers, flush the syringe with inert gas before drawing up any reagent.[2]
Protocol 2: General Procedure for Acylation Under Anhydrous Conditions
-
Setup: Assemble the flame-dried apparatus under a positive pressure of argon or nitrogen, equipped with a magnetic stirrer and a temperature probe.
-
Reagent Preparation: In the reaction flask, dissolve your nucleophile (e.g., amine, alcohol) and any non-nucleophilic base (see Section 4) in anhydrous solvent, delivered via a dry syringe.
-
Temperature Control: Cool the reaction mixture to the desired temperature (typically 0°C for reactions with amines) using an ice-water bath to manage the exothermic nature of the reaction.[1][8]
-
Acyl Chloride Addition: Dissolve the this compound in a small amount of anhydrous solvent in a separate dry flask. Using a dry syringe, add this solution dropwise to the cooled, stirring reaction mixture over a period of 15-30 minutes. A slow addition rate is crucial to maintain temperature control and prevent side reactions.[8]
-
Reaction Monitoring: Allow the reaction to stir at the controlled temperature and monitor its progress by TLC. Once the starting material is consumed, proceed with the appropriate workup.
Section 4: The Role of Acid Scavengers
Acylation reactions with acyl chlorides generate one equivalent of HCl.[7] This acidic byproduct can be detrimental if your substrate or product contains acid-labile functional groups. An "acid scavenger," typically a non-nucleophilic base, is added to neutralize the HCl as it forms.[13][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. savemyexams.com [savemyexams.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. lohtragon.com [lohtragon.com]
Troubleshooting low yields in Friedel-Crafts acylation with 4-Phenoxybenzoyl chloride
Welcome to the technical support center for troubleshooting Friedel-Crafts acylation reactions, with a specific focus on the use of 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity. Here, we move beyond simple procedural lists to delve into the underlying chemical principles governing this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with this compound is resulting in a very low yield. What are the most common initial checks I should perform?
Low yields in this specific acylation can often be traced back to a few critical factors. Before delving into more complex optimization, verify the following:
-
Anhydrous Conditions: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3] This complex is typically broken during the aqueous workup.[3][4]
-
Reagent Purity: The purity of both the this compound and the aromatic substrate is crucial.[1] Impurities can lead to side reactions and the formation of byproducts. Ensure your this compound is free from the corresponding carboxylic acid, which can inhibit the reaction.
Q2: I'm observing the formation of multiple products. Is this expected with this compound?
While Friedel-Crafts acylation is generally less prone to poly-substitution compared to its alkylation counterpart, the formation of multiple products can occur, particularly with highly activated aromatic rings. The introduction of an acyl group deactivates the ring, making a second acylation less favorable.[3][5] However, issues with regioselectivity (ortho vs. para substitution) can arise. The steric bulk of the 4-phenoxybenzoyl group and the substituents on your aromatic substrate will influence the regiochemical outcome, often favoring the para product.[6]
Q3: Can the phenoxy group on the acyl chloride interfere with the reaction?
The ether linkage in this compound is generally stable under Friedel-Crafts conditions. However, the oxygen atom's lone pairs can potentially coordinate with the Lewis acid catalyst. This interaction is usually not strong enough to completely inhibit the reaction but could modulate the reactivity of the acylium ion.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low conversion is a frequent challenge. This troubleshooting guide will walk you through a systematic approach to identify and resolve the root cause.
Possible Cause 1: Inactive or Insufficient Catalyst
As mentioned, the Lewis acid catalyst is the linchpin of this reaction. Its activity is paramount.
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a fresh, unopened container of anhydrous aluminum chloride or another suitable Lewis acid. If the catalyst has been opened previously, it may have been compromised by atmospheric moisture.
-
Optimize Catalyst Loading: While a 1:1 stoichiometric ratio of Lewis acid to acyl chloride is a common starting point, increasing the molar ratio to 1.1-1.5 equivalents can sometimes improve yields, especially if trace moisture is present or if the product-catalyst complex is particularly stable.[2]
-
Ensure Anhydrous Conditions: This cannot be overstated. Dry your solvents over an appropriate drying agent (e.g., molecular sieves) and distill them before use. Assemble your reaction apparatus while hot and cool under a stream of dry nitrogen or argon.
-
Possible Cause 2: Deactivated Aromatic Substrate
The Friedel-Crafts acylation is an electrophilic aromatic substitution. Therefore, the nucleophilicity of the aromatic ring is critical.
-
Explanation: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated and less susceptible to electrophilic attack by the acylium ion.[1]
-
Troubleshooting Steps:
-
Assess Substrate Reactivity: Review the electronic properties of the substituents on your aromatic ring. If they are strongly deactivating, the reaction may require more forcing conditions.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy.[1][7] Monitor the reaction closely, as higher temperatures can also lead to an increase in side products.[1][7]
-
Consider a More Potent Lewis Acid: While AlCl₃ is a workhorse, other Lewis acids such as FeCl₃ or even stronger options like trifluoromethanesulfonic acid (triflic acid) for moderately deactivated rings could be explored.[7][8]
-
Possible Cause 3: Sub-Optimal Reaction Temperature or Time
Reaction kinetics are highly dependent on temperature and duration.
-
Troubleshooting Steps:
-
Temperature Optimization: Many Friedel-Crafts acylations are initially performed at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, and then allowed to warm to room temperature or heated to reflux.[7][9] Experiment with a temperature gradient to find the optimal conditions for your specific substrate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Experimental Protocols
General Procedure for Friedel-Crafts Acylation with this compound
This protocol provides a starting point for your experiments. Modifications may be necessary based on the reactivity of your aromatic substrate.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet.
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).[10] Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, dissolve this compound (1.0 equivalent) in the anhydrous solvent.
-
-
Reaction Execution:
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the temperature at 0 °C.[9]
-
After the addition is complete, add the aromatic substrate (1.0-1.2 equivalents), also dissolved in the anhydrous solvent, dropwise.
-
Once all reagents have been added, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated to reflux, depending on the substrate's reactivity. Monitor the reaction by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid.[1][9] This will decompose the aluminum chloride complex.[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).[1][9]
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[1][11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1][11]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: The key steps in the Friedel-Crafts acylation reaction.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A systematic approach to diagnosing and resolving low yield issues.
Data Summary
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ (or other Lewis Acid) | Highly sensitive to moisture which causes deactivation.[1] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | The ketone product forms a complex with the catalyst, taking it out of the catalytic cycle.[2][3] |
| Solvent | Anhydrous Dichloromethane or 1,2-Dichloroethane | Inert solvent that effectively dissolves reagents and facilitates the reaction. |
| Temperature | 0 °C to reflux | Temperature needs to be optimized based on the reactivity of the aromatic substrate.[1][7] |
| Work-up | Quench with ice/HCl | Decomposes the product-catalyst complex to liberate the final ketone product.[1][4] |
References
- Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Wikipedia. Friedel–Crafts reaction.
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. (2019-12-24).
- StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. (2023-10-21).
- ResearchGate. Optimization of Reaction Conditions.
- YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020-10-21).
- ResearchGate. Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
- ResearchGate. (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015-02-15).
- RSC Publishing. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction.
- Google Patents. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
- ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016-12-29).
- Save My Exams. Friedel-Crafts Acylation - A Level Chemistry Revision Notes. (2024-10-26).
- Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Side Reactions of 4-Phenoxybenzoyl Chloride with Polar Aprotic Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this highly reactive intermediate. Here, we move beyond standard protocols to address a critical and often overlooked aspect of its use: the complex and problematic interactions with polar aprotic solvents. Our focus is to provide not just solutions, but a deep mechanistic understanding to empower you to proactively design more robust and successful experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and points of failure encountered when using this compound, particularly concerning solvent choice.
Q1: My acylation reaction with this compound is giving a low yield, and I see a significant amount of a polar byproduct that appears to be 4-phenoxybenzoic acid. What is the primary cause?
A: The most frequent cause of failure in reactions involving acyl chlorides is hydrolysis. This compound is extremely sensitive to moisture, including trace amounts in your solvent or glassware, and even ambient humidity. It readily reacts with water to form the significantly less reactive 4-phenoxybenzoic acid, consuming your starting material and halting the desired reaction.[1]
-
Core Insight: Absolute commitment to anhydrous conditions is non-negotiable. This is the first variable to control before troubleshooting any other parameter.[2][3]
Q2: I need to improve the solubility of my substrate and was considering N,N-dimethylformamide (DMF) as the reaction solvent. Is this advisable?
A: Using DMF as a bulk solvent for a reaction with a pre-formed, highly reactive acyl chloride like this compound is strongly discouraged. While polar aprotic solvents can accelerate reactions, DMF is not an inert spectator here.[1] It will react with the acyl chloride to form an electrophilic N,N-dimethylchloroiminium salt, also known as a Vilsmeier reagent.[4][5]
This in-situ generation of a Vilsmeier reagent introduces a potent and often unwanted formylating agent into your reaction, which can lead to a complex mixture of unanticipated side products.[6][7][8] While DMF is used catalytically with agents like oxalyl chloride to generate acyl chlorides from carboxylic acids, its role as a bulk solvent with the purified acyl chloride is problematic.[5][9][10]
Q3: What about dimethyl sulfoxide (DMSO)? It's an excellent polar aprotic solvent.
A: DMSO is fundamentally incompatible with acyl chlorides and should be avoided entirely.[11] The reaction between DMSO and an acyl chloride is the basis for several oxidation reactions (e.g., Swern, Pfitzner-Moffatt).[11][12] This interaction generates reactive intermediates and byproducts, including dimethyl sulfide, which is recognizable by its strong, unpleasant odor.[11] Using DMSO will consume your acyl chloride in a pathway entirely unrelated to your intended acylation, leading to a complex and often inseparable mixture.
Q4: What are the recommended solvents for reactions with this compound?
A: The best practice is to use relatively non-polar, inert aprotic solvents. The most commonly recommended and successful choices are:
-
Dichloromethane (DCM): An excellent first choice for solubility and inertness.[13][1][2]
-
Tetrahydrofuran (THF): Another reliable option, provided it is rigorously dried and peroxide-free.[1][2]
-
Toluene: Often used in the synthesis of this compound itself and is a suitable, non-reactive solvent for subsequent steps.[14][15]
Q5: How can I reliably monitor my reaction's progress, and how do I confirm if my acyl chloride is degrading on the TLC plate?
A: Monitoring acyl chloride reactions by Thin-Layer Chromatography (TLC) can be misleading because the silica gel on the plate is slightly acidic and contains adsorbed water, which can hydrolyze the acyl chloride on the spot.[16]
A more reliable method is to use a "methanol quench" test.
-
Withdraw a small aliquot from your reaction mixture.
-
Add it to a microvial containing a few drops of anhydrous methanol. The methanol will rapidly and quantitatively react with any remaining this compound to form the stable, less polar methyl 4-phenoxybenzoate.
-
Spot your starting material, the quenched aliquot, and a co-spot on the TLC plate. The disappearance of your starting nucleophile and the appearance of the new, less polar methyl ester spot provides a much more accurate indication of reaction progress than trying to track the unstable acyl chloride directly.[16]
Section 2: Troubleshooting Guide: Problem & Solution
This guide provides a structured approach to diagnosing and solving specific experimental issues.
Problem 1: Low Yield & Persistent Carboxylic Acid Contamination
-
Symptoms: Your final product yield is low, and NMR/LC-MS analysis shows the presence of 4-phenoxybenzoic acid. TLC analysis shows a persistent baseline or highly polar spot corresponding to the acid.
-
Root Cause Analysis: This is the classic signature of hydrolysis due to moisture contamination.[13][1] The acyl chloride is being destroyed faster than it can react with your nucleophile.
-
Solution Workflow: Implement a rigorous anhydrous protocol.
-
Glassware: Oven-dry all glassware at >120 °C for at least 4 hours (or flame-dry under vacuum) and cool under a stream of inert gas (Nitrogen or Argon).[2]
-
Solvents: Use freshly opened anhydrous grade solvents or purify and dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent).
-
Reagents: Ensure your nucleophile and any other reagents (e.g., bases like triethylamine) are dry. Liquid bases can be distilled from CaH₂. Solid reagents can be dried under high vacuum.
-
Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas. Use septa and dry syringes/cannulas for liquid transfers.[13]
-
Problem 2: Unexpected Byproducts and Complex NMR When Using DMF
-
Symptoms: The reaction yields a mixture of products, some of which may have incorporated a formyl (-CHO) or dimethylaminomethyl group. The desired product may be present but is difficult to purify.
-
Root Cause Analysis: You are inadvertently running a Vilsmeier-Haack type reaction. The this compound is reacting with the DMF solvent to form a highly reactive iminium salt, which then attacks your substrate or other molecules in the flask.[4][6][17]
-
Solution Workflow: Change your solvent system.
-
Immediate Action: Discontinue the use of DMF as a bulk solvent.
-
Solvent Re-screening: Select an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]
-
Solubility Issues: If your substrate's solubility is the reason you chose DMF, consider gentle heating in a less reactive solvent like toluene or acetonitrile, while carefully monitoring for thermal degradation. Alternatively, explore solvent mixtures (e.g., DCM/THF).
-
Problem 3: Difficulty Removing DMF During Aqueous Workup
-
Symptoms: After extraction, your organic layers are clean, but 1H NMR analysis of the "purified" product shows characteristic DMF peaks at ~8.0, 2.9, and 2.7 ppm.
-
Root Cause Analysis: DMF is a high-boiling (153 °C), water-miscible solvent. Simple aqueous washes are often insufficient to remove it, especially from organic layers extracted with solvents like DCM that have some miscibility with DMF.[18]
-
Solution Workflow: Employ advanced removal techniques.
| Method | Protocol | Advantages | Disadvantages |
| Aqueous LiCl Wash | Dilute the reaction mixture with an immiscible organic solvent (e.g., Ethyl Acetate, MTBE). Wash the organic layer 3-5 times with a 5-10% aqueous lithium chloride (LiCl) solution, followed by a final brine wash.[18][19] | Highly effective at partitioning DMF into the aqueous phase.[19] | Introduces salts that must be thoroughly removed. |
| Azeotropic Removal | After initial concentration, add toluene or heptane to the crude product and re-concentrate on a rotary evaporator. Repeat 2-3 times.[18][19] | Effective for removing the final traces of DMF. | Requires large volumes of the azeotroping solvent; may not be suitable for thermally sensitive compounds. |
| High Vacuum | Place the crude product under high vacuum (<1 mmHg) for an extended period, possibly with gentle heating (e.g., 40-50 °C) if the compound is stable. | Simple and requires no additional reagents. | Can be very slow; may not be effective for removing large quantities of DMF. |
Section 3: Key Protocols & Methodologies
Protocol 1: General Acylation in an Inert Solvent (DCM)
This protocol outlines the best practice for performing an acylation using this compound.
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas (N₂/Ar) inlet.
-
Reagent Preparation: In the flask, dissolve your nucleophile (1.0 equiv) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 equiv) in anhydrous Dichloromethane (DCM).[2]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[1] This mitigates the exothermicity of the reaction and minimizes side product formation.
-
Acyl Chloride Addition: Dissolve this compound (1.05 equiv) in a small amount of anhydrous DCM. Using a dry syringe, add this solution dropwise to the cooled reaction mixture over 10-15 minutes.[13]
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's completion using the TLC (Methanol Quench) method described in the FAQs.
-
Workup: Upon completion, quench the reaction by slowly adding water or saturated aq. NH₄Cl. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM. Combine the organic layers, wash with saturated aq. NaHCO₃ (to remove 4-phenoxybenzoic acid), then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Protocol 2: Workup and Removal of DMF using LiCl Wash
-
Quench: Cool the reaction mixture in an ice bath and slowly add cold water to quench any unreacted acyl chloride.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with a volume of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) approximately 5-10 times the volume of DMF used.
-
First Wash: Add an equal volume of 10% aqueous LiCl solution. Shake vigorously and allow the layers to separate. Discard the aqueous (lower) layer.[19]
-
Repeat Washes: Repeat the LiCl wash another 2-3 times. This is the critical step for removing the bulk of the DMF.
-
Final Washes: Wash the organic layer once with water, followed by one wash with saturated brine to remove residual LiCl and water.
-
Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Check for residual DMF by 1H NMR before proceeding.
Section 4: Mechanistic Insights & Workflow Diagrams
Visualizing the chemical pathways and decision-making processes is key to mastering these reactions.
Diagram 1: Competing Reaction Pathways
Caption: Desired acylation versus the hydrolysis side reaction.
Diagram 2: Vilsmeier Reagent Formation with DMF
Caption: Reaction of this compound with DMF solvent.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Review Article on Vilsmeier-Haack Reaction. (n.d.).
- Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
- Molecular Solvents – Replacements for DMF, DMAC, NMP. (n.d.). Wordpress.
- Are there any alternative solvents for DMF-DCM? (2015). ResearchGate.
- What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate.
- Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- How do you guys get DMF out of your products for a clean NMR? (2023). Reddit.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central.
- Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. (2014). ResearchGate.
- Method for synthesizing this compound, important intermediate of ibrutinib. (2016). Google Patents.
- Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses Procedure.
- If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react? (2021). Reddit.
- Process for the preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole an intermediate of ibrutinib. (2017). Google Patents.
- How to remove DMF from reaction mixture in room temperature? (2017). ResearchGate.
- Polar aprotic solvents – Knowledge and References. (n.d.). Taylor & Francis.
- Unusual interaction of perfluoroaromatic organozinc compounds with benzoyl chloride and DMF. (2009). ResearchGate.
- Organic Chemistry c3444y. (n.d.).
- This compound. (n.d.). PubChem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- How to kick DMF to the curb? (2023). Reddit.
- Dmf role in acid chloride formation. (n.d.).
- DMF‐catalysed chlorination of carboxylic acids. (n.d.). ResearchGate.
- A novel and an efficient synthesis of 2, 5 di-aryl oxazole derivatives using cyanuric chloride as catalyst. (2016). Elixir Journal.
- N,N -Dimethylamination of Acid Chlorides with Dmf. (2011). ResearchGate.
- Technical Bulletin Reaction Solvent Dimethyl Sulfoxide (DMSO). (n.d.).
- Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2017). PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. columbia.edu [columbia.edu]
- 11. reddit.com [reddit.com]
- 12. Application of DMSO as "oxidant" in organic synthesis! - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Improving regioselectivity in reactions with substituted aromatic compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into controlling and improving regioselectivity in reactions with substituted aromatic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Poor Regioselectivity
This section addresses common issues of poor regioselectivity and provides systematic approaches to diagnose and resolve them.
Issue 1: My electrophilic aromatic substitution (EAS) reaction yields a mixture of ortho and para isomers, with a lower than desired para-selectivity.
This is a frequent challenge, especially when the directing group is not particularly bulky. The ortho and para positions are both electronically activated by electron-donating groups, leading to competition.[1][2]
Root Cause Analysis and Solutions:
-
Steric Hindrance is Insufficient: The electrophile is not sterically hindered enough to disfavor the ortho position.
-
Solution A: Increase the Steric Bulk of the Electrophile. If possible, modify your electrophile to be bulkier. For instance, in Friedel-Crafts alkylation, using tert-butyl chloride instead of n-propyl chloride will significantly favor the para product.
-
Solution B: Increase the Steric Bulk of the Directing Group (if applicable). In some cases, a temporary bulky protecting group can be installed on a nearby functional group to block the ortho positions.
-
-
Reaction Temperature is Too High: At higher temperatures, the reaction may be under thermodynamic control, which can sometimes favor the more stable ortho isomer or lead to isomerization.[3]
-
Solution: Lower the Reaction Temperature. Running the reaction at lower temperatures (e.g., 0 °C or below) can favor the kinetically controlled product, which is often the less sterically hindered para isomer.[3]
-
-
Solvent Effects: The solvent can influence the effective size of the electrophile and the transition state energies.
-
Solution: Solvent Screening. Experiment with different solvents. Less polar solvents may not solvate the electrophile as strongly, potentially increasing its effective steric bulk.
-
-
Catalyst Choice: The catalyst can play a significant role in the regiochemical outcome.
Issue 2: My Friedel-Crafts acylation/alkylation is giving me a complex mixture of products, or a low yield of the desired isomer.
Friedel-Crafts reactions are notoriously sensitive to reaction conditions and substrate electronics.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Friedel-Crafts reactions.
Issue 3: I am trying to achieve ortho-substitution, but the para isomer is the major product.
Achieving high ortho-selectivity often requires overcoming the inherent steric preference for the para position.
Strategies for Ortho-Selectivity:
-
Directed ortho-Metalation (DoM): This is a powerful and reliable method for achieving ortho-functionalization.[8][9] The substrate must contain a directing metalation group (DMG) that can coordinate to an organolithium base, directing deprotonation to the adjacent ortho position.[10][11] The resulting aryllithium species can then be quenched with a wide range of electrophiles.[9][10]
Common Directing Metalation Groups (DMGs):
-
-CONR₂ (tertiary amide)
-
-OCONR₂ (O-carbamate)
-
-OMe (methoxy)
-
-SO₂NR₂ (sulfonamide)
Experimental Protocol: General Procedure for Directed ortho-Metalation
-
Dissolve the substituted aromatic compound containing a DMG in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium base (e.g., n-BuLi, s-BuLi, or LDA) dropwise. The choice of base can influence selectivity.[12]
-
Stir the reaction at -78 °C for the recommended time (typically 1-2 hours) to allow for complete deprotonation.
-
Add the desired electrophile (e.g., an alkyl halide, carbonyl compound, or silyl chloride) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Perform a standard aqueous workup and purify the product by chromatography or recrystallization.
-
-
Chelation-Assisted C-H Activation: Many transition metal-catalyzed C-H functionalization reactions utilize a directing group to achieve high ortho-selectivity.[13][14] The directing group coordinates to the metal center, bringing the catalyst into close proximity to the ortho C-H bond.
II. Frequently Asked Questions (FAQs)
Q1: How do I predict the major product in an electrophilic aromatic substitution on a disubstituted benzene ring?
When a benzene ring has two substituents, the directing effects of both groups must be considered.
-
Case 1: Both groups direct to the same position. The incoming electrophile will substitute at the position favored by both groups.
-
Case 2: The directing effects of the two groups are opposing.
-
Activating groups win over deactivating groups: The position of substitution is controlled by the more strongly activating group. For example, in the nitration of p-nitrophenol, the hydroxyl group (-OH) is a strong activator and will direct the incoming nitro group to the positions ortho to it.
-
When comparing two activating groups: The stronger activating group dictates the regioselectivity. For example, -OH is a stronger activator than -CH₃.
-
Steric hindrance: If multiple positions are activated, the electrophile will preferentially substitute at the least sterically hindered position.
-
Q2: Halogens are deactivating, so why are they ortho, para-directing?
This is a classic exception that is explained by the interplay of two opposing electronic effects: the inductive effect and the resonance effect.[10][15]
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma bond, deactivating the ring overall and slowing the reaction rate.[10]
-
Resonance Effect (+M): The lone pairs on the halogen can be donated into the aromatic pi system. This resonance donation of electron density stabilizes the carbocation intermediate (arenium ion) when the electrophile adds to the ortho or para positions.[10][15] This stabilization is not possible for meta attack.
Because the stability of the intermediate determines the regioselectivity, the resonance effect, although weaker than the inductive effect in this case, governs the direction of substitution, making halogens ortho, para-directors.[10]
Caption: Opposing effects of halogens in EAS.
Q3: Can I improve the regioselectivity of a nucleophilic aromatic substitution (SNAr) reaction?
Yes, the regioselectivity of SNAr reactions is primarily governed by electronic factors. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate.[16] To improve selectivity:
-
Ensure a strong electron-withdrawing group (EWG) is present ortho or para to the leaving group. The EWG is necessary to stabilize the negative charge of the Meisenheimer complex through resonance. Common activating EWGs include -NO₂, -CN, and -COR.[17]
-
Leaving Group Ability: While fluorine is a poor leaving group in many contexts, it is often excellent for SNAr. Its high electronegativity makes the attached carbon highly electrophilic and accelerates the rate-determining nucleophilic attack step.[17]
-
Benzyne Mechanism: Be aware that under very strong basic conditions (e.g., NaNH₂), a different mechanism, the benzyne elimination-addition, can occur, which may lead to a different mixture of regioisomers.[18] The regioselectivity in this case is governed by the stability of the benzyne intermediate and the subsequent nucleophilic attack, which is influenced by both electronic and steric effects.[18]
Q4: Are there computational tools that can help predict regioselectivity?
Yes, computational chemistry has become a valuable tool for predicting the outcome of aromatic substitution reactions.[19][20]
-
RegioSQM: This is a freely available web-based tool that predicts the regioselectivity of electrophilic aromatic substitution reactions, particularly for heteroaromatic systems.[19][21][22] It calculates the proton affinity of each aromatic C-H position; the position with the highest proton affinity is predicted to be the most likely site of electrophilic attack.[19][23] The method has shown a high success rate in retrospective analyses of numerous literature examples.[19][21]
-
Density Functional Theory (DFT) Calculations: For more complex systems, DFT calculations can be used to model the energies of the possible reaction intermediates (e.g., the Wheland intermediate in EAS). The regioisomer that proceeds through the lowest energy intermediate is predicted to be the major product.[20]
| Tool/Method | Principle | Accessibility |
| RegioSQM | Calculates proton affinities of aromatic C-H bonds.[19][23] | Freely available web server.[21][22] |
| DFT Calculations | Calculates the relative energies of reaction intermediates.[20] | Requires specialized software and computational expertise. |
Q5: How can I achieve meta-selectivity in C-H functionalization reactions, which typically favor the ortho or para positions?
Achieving meta-selectivity is a significant challenge in modern synthetic chemistry because it goes against the intrinsic electronic preferences of many aromatic systems. However, several advanced strategies have been developed:
-
meta-C-H Functionalization via a "Distal Directing Group" Strategy: This approach uses a specially designed directing group that creates a large macrocyclic transition state, positioning the catalyst over the meta C-H bond. This steric constraint overrides the electronic preference for ortho or para functionalization.
-
Non-covalent Interactions: Recent research has focused on using non-covalent interactions, such as hydrogen bonds or Lewis acid-base interactions, to control regioselectivity in C-H functionalization, including achieving distal selectivity.[24][25]
These are advanced topics, and successful implementation often requires careful optimization of the catalyst, ligand, and reaction conditions.
III. References
-
Electrophilic aromatic directing groups. Grokipedia.
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC.
-
Electrophilic aromatic directing groups. Wikipedia.
-
Directing Groups in SE Ar. Source unavailable.
-
Photocatalytic Regioselective C-H Functionalization of Arenes: Advances, Mechanisms, and Applications. International Journal of Pharmaceutical Sciences.
-
Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. Aakash Institute.
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
-
Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry - ACS Publications.
-
Technical Support Center: Controlling Regioselectivity in Friedel-Crafts Reactions of 1-Methoxynaphthalene. Benchchem.
-
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv | Cambridge Open Engage.
-
Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. NIH.
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Semantic Scholar.
-
Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem.
-
RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC - NIH.
-
Selective Methodologies for Direct Functionalization of Arenes and Heterocycles. eScholarship, University of California.
-
Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. ACS Omega - ACS Publications.
-
Sustainable and Greener Chemical Processes: Regioselective Aromatic Substitution Reactions Over Solid Catalysts. ResearchGate.
-
Electrophilic aromatic substitution. Wikipedia.
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF.
-
A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers (RSC Publishing).
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Source unavailable.
-
Directed ortho metalation. Grokipedia.
-
Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Total Synthesis.
-
Directed ortho metalation. Wikipedia.
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH.
-
Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry (RSC Publishing).
-
Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. -ORCA.
-
Regioselectivity and Substituent Effects. Introduction to Organic Chemistry - Saskoer.
-
Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. PubMed.
-
troubleshooting low conversion rates in Friedel-Crafts acylation. Benchchem.
-
DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.
-
Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. NIH.
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF.
-
Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.
-
High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society.
-
Directed ortho Metalation (DOM). Organic Chemistry Portal.
Sources
- 1. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 11. Directed Ortho Metalation [organic-chemistry.org]
- 12. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Dealing with the formation of colored impurities in 4-Phenoxybenzoyl chloride reactions
Welcome to the Technical Support Center for 4-Phenoxybenzoyl Chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. As a key intermediate in the synthesis of pharmaceuticals like Ibrutinib and in the production of specialty polymers, maintaining the purity of this compound is paramount.[1] One of the most frequently encountered challenges is the emergence of colored impurities, which can range from a pale yellow to a dark brown hue, indicating product degradation or the presence of unwanted side products.
This comprehensive guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose, prevent, and resolve issues related to colored impurity formation. Our approach is grounded in the fundamental principles of organic chemistry and backed by practical, field-proven insights.
Troubleshooting Guide: Diagnosing and Resolving Colored Impurities
The appearance of color in your this compound reaction or purified product is a visual indicator of underlying chemical issues. This section is designed to help you identify the root cause of the discoloration and implement effective solutions.
Issue 1: Product is Discolored (Yellow to Brown) Immediately After Synthesis
If your crude this compound is colored immediately following the reaction of 4-phenoxybenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), consider the following potential causes and solutions.
Potential Cause A: Impurities in the Chlorinating Agent
Thionyl chloride (SOCl₂), a common reagent for this conversion, can decompose over time to form species like disulfur dichloride (S₂Cl₂) or other sulfur-containing compounds, which are often yellow or orange. These impurities can be incorporated into your product.
Solutions:
-
Purify the Thionyl Chloride: If you suspect your thionyl chloride is old or impure, it can be purified by distillation, for example, from quinoline or linseed oil.
-
Use Fresh or High-Purity Reagent: Whenever possible, use a fresh bottle of high-purity thionyl chloride.
-
Consider an Alternative Chlorinating Agent: Oxalyl chloride is another effective reagent for this transformation and is often preferred for its cleaner reaction profile, as the byproducts (CO, CO₂, HCl) are all gaseous.[1]
Potential Cause B: Thermal Degradation
This compound has limited thermal stability and can decompose at temperatures above 80°C.[1] The synthesis from 4-phenoxybenzoic acid often requires heating, and excessive temperatures or prolonged reaction times can lead to the formation of colored degradation products.
Solutions:
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. When using thionyl chloride, a gentle reflux is often sufficient. For reactions with oxalyl chloride, lower temperatures can often be employed.
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or IR spectroscopy) to avoid unnecessarily long heating times. The disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum (around 2500–3000 cm⁻¹) is a good indicator of reaction completion.
Potential Cause C: Side Reactions Catalyzed by DMF
N,N-Dimethylformamide (DMF) is frequently used as a catalyst in these reactions. It reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. However, the Vilsmeier reagent is highly reactive and can potentially engage in side reactions with the aromatic rings of 4-phenoxybenzoic acid or the product, especially at elevated temperatures, leading to colored byproducts.
Solutions:
-
Use the Minimum Effective Amount of Catalyst: Titrate the amount of DMF to the minimum required for efficient conversion. Typically, only a catalytic amount is needed.
-
Control the Reaction Temperature: As with thermal degradation, maintaining the recommended reaction temperature can minimize side reactions involving the Vilsmeier reagent.
Issue 2: Color Develops During Workup or Purification
If the color appears or intensifies during the workup or purification steps, the following factors are likely culprits.
Potential Cause A: Hydrolysis
This compound is highly sensitive to moisture and will hydrolyze back to 4-phenoxybenzoic acid.[1] While 4-phenoxybenzoic acid itself is not colored, the presence of water can facilitate other degradation pathways, especially if trace acids or metals are present.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use, and use anhydrous solvents. Perform the reaction and any subsequent transfers under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Aqueous Workups Where Possible: If an aqueous wash is necessary, use it cautiously and minimize contact time. For less reactive acyl chlorides, a wash with a dilute sodium bicarbonate solution can remove acidic impurities, but this carries a high risk of hydrolysis with a reactive compound like this compound.
Potential Cause B: Trace Metal Contamination (Iron)
Contamination with trace metals, particularly iron, is a common source of color in organic synthesis. Iron can form colored complexes with phenolic compounds. Since this compound contains a phenoxy group, it is susceptible to this issue. Iron can be introduced from stainless steel reactors, spatulas, or impurities in reagents. Ferric chloride (FeCl₃) itself is a Lewis acid that can be used as a Friedel-Crafts catalyst.
Solutions:
-
Use High-Purity Reagents and Solvents: Ensure that the reagents and solvents used are low in metal content.
-
Avoid Metal Spatulas: Use glass or Teflon-coated equipment where possible.
-
Chelating Agents: In some cases, adding a small amount of a chelating agent during workup can help to sequester trace metals, although this should be tested on a small scale to ensure it does not introduce other complications.
Issue 3: Purified Product Develops Color During Storage
The development of color in a previously pure product indicates instability under the storage conditions.
Potential Cause A: Exposure to Air, Moisture, and Light
As a moisture-sensitive and potentially light-sensitive compound, exposure to the atmosphere and light can lead to degradation over time.[1]
Solutions:
-
Proper Storage: Store purified this compound in a tightly sealed, dry container under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Refrigeration: Storing the material at a low temperature (e.g., 2–8°C) can slow the rate of decomposition.[1]
-
Use of Amber Glass: To protect against light-induced degradation, store the compound in amber glass vials or bottles.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely chemical structures of the colored impurities?
While the exact structure of every colored impurity can vary, they are generally thought to arise from several key pathways:
-
Oxidative Dimerization/Polymerization: Trace impurities in starting materials can sometimes undergo oxidative dimerization, leading to highly conjugated and therefore colored molecules.
-
Friedel-Crafts Side Products: The highly reactive acyl chloride can potentially undergo intermolecular Friedel-Crafts acylation with the electron-rich phenoxy group of another molecule, leading to extended conjugated systems that absorb visible light.
-
Iron-Phenoxide Complexes: As mentioned, iron can form intensely colored complexes with phenolic compounds. The interaction of Fe(III) with the phenoxy group of this compound is a likely source of color.
-
Degradation of the Diphenyl Ether Moiety: Under certain conditions (e.g., strong acids, high temperatures), the diphenyl ether bond can cleave, leading to phenols and other reactive intermediates that can subsequently form colored products.
Q2: How can I remove colored impurities from my this compound?
Several methods can be effective, depending on the nature of the impurity:
-
Vacuum Distillation: This is often the most effective method for separating the desired acyl chloride from non-volatile, colored impurities and byproducts.
-
Adsorbent Filtration: Passing a solution of the crude product through a plug of activated carbon or silica gel can effectively remove colored impurities.[1] Activated carbon is particularly good at adsorbing large, flat, aromatic molecules, which are often the source of color.
-
Crystallization: Low-temperature recrystallization from a non-polar solvent like hexane can be a highly effective method for obtaining very pure material.[1]
Q3: What analytical techniques are best for identifying and quantifying colored impurities?
A multi-technique approach is often necessary for full characterization:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or photodiode array (PDA) detector is an excellent tool for separating and quantifying impurities. The PDA detector can provide the UV-Vis spectrum of the impurity, which can give clues about its structure.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown impurities. LC separates the components of the mixture, and the mass spectrometer provides the molecular weight and fragmentation pattern of each component, which can be used to elucidate its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also be used to identify major impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the conversion of the carboxylic acid to the acyl chloride by observing the shift in the carbonyl (C=O) stretching frequency to a higher wavenumber (around 1770 cm⁻¹ for the acyl chloride).
Q4: Can the choice of solvent impact the formation of colored impurities?
Yes, the solvent can play a significant role.
-
Anhydrous Solvents: Using anhydrous solvents is critical to prevent hydrolysis, which can be a precursor to other degradation pathways.
-
Inert Solvents: Solvents like dichloromethane, toluene, or hexane are generally good choices as they are less likely to react with the acyl chloride.
-
Polar Aprotic Solvents: While polar aprotic solvents like DMF can accelerate the reaction, they can also increase the likelihood of side reactions, as discussed earlier.
Experimental Protocols and Data
Protocol 1: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound from 4-phenoxybenzoic acid using oxalyl chloride.
-
To an oven-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add 4-phenoxybenzoic acid (1 equivalent) and anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous DMF (e.g., 0.03 equivalents) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equivalents) dropwise via the addition funnel. Gas evolution (CO, CO₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or IR). The mixture may turn a pale-yellow color.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.
-
The crude this compound can then be purified by vacuum distillation or another appropriate method.
Table 1: Spectroscopic Data for this compound
| Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | Aromatic protons typically appear in the range of 6.8–8.1 ppm. |
| ¹³C NMR (CDCl₃) | The carbonyl carbon of the acyl chloride typically appears around 167 ppm. Aromatic carbons will be in the range of 117-164 ppm. |
| FT-IR | A strong C=O stretch for the acyl chloride is observed around 1770 cm⁻¹. |
Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.
Visualizing Impurity Formation Pathways
The following diagrams illustrate potential pathways for the formation of colored impurities.
Diagram 1: Potential Side Reactions
Caption: Potential pathways leading to the formation of colored byproducts.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting colored impurities.
References
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Org. Synth. 2023, 100, 199-216.
- PubChem. This compound. National Center for Biotechnology Information.
- Wikipedia. Vilsmeier-Haack reaction.
- Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- SynThink. Ibrutinib EP Impurities & USP Related Compounds.
Sources
Technical Support Center: Driving 4-Phenoxybenzoyl Chloride Reactions to Completion
Welcome to the technical support center for 4-phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during reactions with this versatile reagent. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful, efficient, and reproducible.
Understanding this compound
This compound (C₁₃H₉ClO₂) is a specialized acyl chloride featuring a phenoxy group attached to a benzoyl chloride scaffold.[1] This structure gives it unique reactivity, making it a key intermediate in the synthesis of pharmaceuticals, such as the Bruton's tyrosine kinase inhibitor ibrutinib, and in the production of high-performance polymers like poly(ether ketone)s (PEKs).[1] Its primary reactivity stems from the highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack.[2] However, this reactivity also makes it prone to undesirable side reactions, most notably hydrolysis.
This guide will address common challenges in a question-and-answer format, providing detailed troubleshooting strategies to help you drive your reactions to completion.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is sluggish and giving low yields. What are the most likely causes?
Low conversion rates can be attributed to several factors:
-
Insufficiently Reactive Nucleophile: The nucleophilicity of your substrate is a critical factor. Sterically hindered alcohols or electron-deficient amines may react slowly.
-
Inadequate Activation: The electrophilicity of the acyl chloride might not be high enough to react efficiently with your nucleophile under the current conditions.
-
Presence of Moisture: this compound is highly sensitive to moisture and can readily hydrolyze to the unreactive 4-phenoxybenzoic acid, consuming your starting material.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact reaction rates.
Q2: I am observing a significant amount of an insoluble white solid in my reaction mixture. What is it and how can I prevent its formation?
The most common insoluble byproduct is 4-phenoxybenzoic acid, which results from the hydrolysis of this compound.[1][2] This occurs when the acyl chloride reacts with water present in the solvent, reagents, or glassware.
To prevent hydrolysis:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Molecular sieves or azeotropic distillation can be used to dry solvents.[1] An inert atmosphere of nitrogen or argon is also recommended.[1]
-
Proper Reagent Handling: Add liquid reagents via a dry syringe through a septum. Solid reagents should be added under a positive flow of inert gas.[2]
Q3: How can I monitor the progress of my reaction involving this compound?
Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and purity.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic C=O stretch of the acyl chloride (around 1770-1800 cm⁻¹) and the appearance of the carbonyl stretch of the ester or amide product can be monitored.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to follow the appearance of product peaks and the disappearance of starting material signals.[5]
Troubleshooting Guides
Driving Acylation Reactions to Completion
Acylation reactions, such as Friedel-Crafts acylation or the formation of esters and amides, are the most common applications of this compound.[1] The following guide will help you troubleshoot and optimize these reactions.
Issue: Low Yield in Friedel-Crafts Acylation
-
Potential Cause 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[6]
-
Solution: Ensure all glassware is rigorously dried, and use a fresh, high-purity Lewis acid. Conduct the reaction under an inert atmosphere.
-
-
Potential Cause 2: Deactivated Aromatic Substrate. Highly electron-deficient aromatic compounds are poor nucleophiles and may not react efficiently.
-
Solution: Consider using a more activating aromatic substrate if your synthesis allows. Alternatively, more forcing reaction conditions (higher temperature, stronger Lewis acid) may be required, but be mindful of potential side reactions.
-
-
Potential Cause 3: Product Inhibition. The ketone product of a Friedel-Crafts acylation is less reactive than the starting aromatic compound, which generally prevents polyacylation.[7][8] However, the product can complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[6]
-
Solution: Ensure you are using at least one equivalent of the Lewis acid catalyst.
-
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Catalyst Suspension: Add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred catalyst suspension.
-
Aromatic Substrate Addition: Add the aromatic substrate (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl.
-
Workup: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Optimizing Esterification and Amidation Reactions
Issue: Incomplete Conversion to Ester or Amide
-
Potential Cause 1: Poor Nucleophile. Sterically hindered or electron-poor alcohols and amines will react more slowly.[9]
-
Solution 1: Catalysis. For sluggish reactions with alcohols or phenols, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[1] For amidations, the addition of a non-nucleophilic base like triethylamine or diisopropylethylamine is often necessary to scavenge the HCl byproduct.[2]
-
Solution 2: Temperature. Gently heating the reaction mixture can increase the rate, but be cautious of potential side reactions.
-
-
Potential Cause 2: Reversible Reaction. Some esterification reactions are reversible.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the this compound to drive the reaction to completion.
-
Table 1: Recommended Solvents and Catalysts for this compound Reactions
| Reaction Type | Recommended Solvents | Common Catalysts/Additives | Key Considerations |
| Friedel-Crafts Acylation | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | AlCl₃, FeCl₃, ZnCl₂[1] | Strict anhydrous conditions are essential. |
| Esterification (Alcohols) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, DMAP (catalytic)[1] | A base is needed to neutralize the HCl byproduct. |
| Amidation (Amines) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to avoid competing reactions. |
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting workflows.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low reaction yields.
By systematically addressing these common issues, you can significantly improve the outcome of your reactions involving this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- This compound | 1623-95-6 - Benchchem. (URL: )
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis - Benchchem. (URL: )
- Acylation Reaction: Applications in Organic Chemistry - J&K Scientific LLC. (URL: )
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. (URL: )
- avoiding side reactions in the synthesis of N-(4-methoxybenzoyl)glycine - Benchchem. (URL: )
- 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA. (URL: )
- Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (URL: )
- Strategies for the acylation reactions - ResearchG
- Proposed mechanism pathways for the acylation.
- This compound | C13H9ClO2 | CID 74193 - PubChem - NIH. (URL: [Link])
- GB2103604A - Preparing of p-phenoxy-benzoyl compounds - Google P
- WO 2017/163257 Al - Googleapis.com. (URL: [Link])
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (URL: [Link])
- TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. (URL: [Link])
- Benzoyl chloride – Knowledge and References - Taylor & Francis. (URL: [Link])
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers. (URL: [Link])
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (URL: [Link])
- Why does benzoyl chloride react preferentially with the phenoxide anion and not with w
- Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (URL: [Link])
- Friedel–Crafts Acylation & Solutions to F–C Alkyl
- Variables and levels for optimization of the esterification reaction - ResearchG
- Reactions and Mechanisms - Master Organic Chemistry. (URL: [Link])
- (PDF)
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google P
- What Makes Friedel-Crafts Reactions So Tricky? - YouTube. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Isolating Pure Products from 4-Phenoxybenzoyl Chloride Reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-phenoxybenzoyl chloride chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. My goal is to move beyond simple protocols and provide you with the causal logic behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively. The inherent reactivity of the acyl chloride moiety presents specific challenges, primarily its susceptibility to hydrolysis.[1] This guide is structured to address these challenges head-on, ensuring you can consistently isolate pure products.
Frequently Asked Questions (FAQs): General Issues & First Principles
This section addresses overarching issues common to most reactions involving this compound.
Q1: My final product is consistently contaminated with a crystalline white solid. NMR analysis suggests it's 4-phenoxybenzoic acid. Why is this happening and how can I prevent it?
A1: This is the most common issue encountered. This compound is highly electrophilic and reacts readily with water, including atmospheric moisture, to hydrolyze back to its corresponding carboxylic acid, 4-phenoxybenzoic acid.[1][2]
-
Causality: The carbonyl carbon of the acyl chloride is highly susceptible to nucleophilic attack by water. This reaction is often faster than the desired reaction with less potent nucleophiles.
-
Prevention & Mitigation:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Strategic Work-up: The primary method to remove the 4-phenoxybenzoic acid byproduct is a basic aqueous wash during the work-up. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming the water-soluble sodium 4-phenoxybenzoate salt.[1][5] This salt will partition into the aqueous layer, effectively separating it from your desired, less polar product in the organic layer.
-
Q2: How do I monitor the reaction's progress to avoid unnecessary side reactions or incomplete conversion?
A2: Direct monitoring of the acyl chloride by Thin Layer Chromatography (TLC) can be misleading, as the compound may hydrolyze on the silica gel plate.[3]
-
Indirect TLC Monitoring: A reliable method is to take a small aliquot from the reaction, quench it with a nucleophile like methanol, and then run the TLC. The methanol will rapidly convert the remaining this compound into the stable methyl 4-phenoxybenzoate ester. This new, less polar spot can be easily tracked against your starting nucleophile to monitor the consumption of starting material.[3]
-
Advanced Monitoring: For precise tracking, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for monitoring the appearance of the product mass and the disappearance of starting materials.[4]
Q3: My crude product appears as a non-filterable oil after the initial work-up. What should I do?
A3: "Oiling out" is a common problem, often caused by residual high-boiling solvents, impurities depressing the melting point, or the product being a low-melting solid or oil at room temperature.
-
Ensure Complete Solvent Removal: Ensure all extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove trace amounts of water or other solvents.[6]
-
Induce Crystallization: If the product is expected to be a solid, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained pure crystal can also initiate crystallization.
-
Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane). The impurities may dissolve, while your product solidifies. The solid can then be collected by filtration.
-
Proceed to Chromatography: If the product is genuinely an oil, the next logical step is purification by column chromatography.
Troubleshooting Guide: Amidation Reactions
The formation of an amide bond by reacting this compound with a primary or secondary amine is a fundamental transformation.
Q4: My amidation reaction yield is low, and I recover a lot of my starting amine. What went wrong?
A4: This typically points to one of two issues: inactivation of the amine nucleophile or competitive hydrolysis of the acyl chloride.
-
HCl Scavenging: The reaction produces one equivalent of hydrogen chloride (HCl), which will protonate your starting amine, forming an unreactive ammonium salt. To prevent this, you must include a non-nucleophilic base (an "HCl scavenger") in the reaction. Commonly used bases are triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.5-2.0 equivalents.[4]
-
Reaction Conditions: Ensure you are using an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride.[4]
Workflow: Extractive Work-up for Amidation
Caption: General extractive work-up for amidation reactions.
Protocol 1: Amidation Work-up and Purification
-
Quench: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature and quench by adding water or a saturated aqueous NaHCO₃ solution.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the scavenger base.[4]
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any 4-phenoxybenzoic acid formed via hydrolysis.[4]
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[4]
-
Drying & Concentration: Dry the separated organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude amide.[4]
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.[4][5]
-
Column Chromatography: For oils or highly impure solids, purification by silica gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate system is a good starting point.[4]
-
Troubleshooting Guide: Esterification Reactions
Reacting this compound with an alcohol or phenol yields the corresponding ester.
Q5: My esterification reaction is very slow, even with a base catalyst. How can I improve the rate and yield?
A5: Alcohols, particularly hindered ones, are weaker nucleophiles than amines. While bases like pyridine are often used, a more potent catalyst may be required.
-
Catalyst Choice: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) alongside your stoichiometric base (like TEA) can significantly accelerate the reaction, especially with sterically hindered alcohols.[2] DMAP acts as a potent acyl transfer catalyst.
-
Solvent: Polar aprotic solvents like DMF can accelerate the reaction but may increase side products. Anhydrous dichloromethane or THF are generally preferred to maintain a balance between reaction rate and cleanliness.[2]
Protocol 2: Esterification Work-up and Purification
-
Reaction Quench: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Aqueous Washes: Transfer to a separatory funnel. Wash the organic layer sequentially with:
-
1M HCl (to remove pyridine, DMAP, or other basic catalysts).
-
Saturated NaHCO₃ solution (to remove any 4-phenoxybenzoic acid).
-
Water and finally, brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel or by recrystallization.[7]
Troubleshooting Guide: Friedel-Crafts Acylation
This reaction forms a C-C bond by acylating an aromatic ring, typically using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
Q6: The work-up of my Friedel-Crafts reaction is messy, and I get a low yield of the desired ketone. What are the critical steps?
A6: The work-up for a Friedel-Crafts acylation is critical because the ketone product forms a stable complex with the AlCl₃ catalyst. This complex must be hydrolyzed to liberate the product.
-
Quenching is Key: The reaction must be quenched by carefully and slowly pouring the reaction mixture into a beaker containing crushed ice and concentrated HCl.[9] This is a highly exothermic process. The acid protonates the aluminum hydroxide species formed, keeping them dissolved in the aqueous layer and preventing the formation of messy emulsions.
-
Stoichiometry: Unlike other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃ because the catalyst is complexed by the product ketone.[10] Using slightly more than one equivalent (e.g., 1.1 equiv) is common.[9]
Workflow: Friedel-Crafts Acylation Quench & Work-up
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Monitoring the progress of 4-Phenoxybenzoyl chloride reactions by TLC or LC-MS
Technical Support Center: Monitoring 4-Phenoxybenzoyl Chloride Reactions
Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for chemists and researchers in the pharmaceutical and fine chemical industries. Here, we will address common challenges and provide practical, field-tested solutions for effectively tracking your acylation reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of chemical reactions. It allows for a quick visual assessment of the consumption of starting materials and the formation of products.
Core Principles
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds travel further, yielding a higher Rf. In a typical acylation reaction with this compound, the product (an amide or ester) is generally less polar than the corresponding carboxylic acid byproduct (from hydrolysis) but may be more or less polar than the starting acyl chloride, depending on the nucleophile used.
Frequently Asked Questions (FAQs) for TLC
Q1: What is the best starting solvent system for monitoring a reaction with this compound?
A1: A good starting point for many aromatic compounds is a mixture of a non-polar and a moderately polar solvent. A 1:1 mixture of Hexane and Ethyl Acetate (EtOAc) is a common initial choice.[1] From there, you can adjust the ratio to achieve optimal separation (ideally, with Rf values between 0.15 and 0.85).[1]
| Compound Type | Polarity | Recommended Solvent System Adjustment |
| Non-polar Compounds | Low | Increase the proportion of hexane (e.g., 5% EtOAc in Hexane).[1] |
| Standard Compounds | Medium | Start with 10-50% EtOAc in Hexane.[1] |
| Polar Compounds | High | Increase the proportion of EtOAc or switch to a more polar system like 5-10% Methanol in Dichloromethane (DCM).[1] |
| This compound | Medium | Typically, 20-30% Ethyl Acetate in Hexane provides a good starting Rf. |
| Amide/Ester Product | Varies | Polarity will depend on the R-group of the amine/alcohol nucleophile. |
| 4-Phenoxybenzoic acid (Hydrolysis Byproduct) | High | Will have a very low Rf in less polar systems. |
Q2: How do I visualize the spots on the TLC plate?
A2: this compound and its likely products contain aromatic rings, making them UV-active.[2][3] The most common and non-destructive method is using a UV lamp at 254 nm.[2][4][5] On TLC plates containing a fluorescent indicator, UV-active compounds will appear as dark spots against a green fluorescent background.[4][5] It is crucial to circle the spots with a pencil immediately, as they will disappear once the UV lamp is turned off.[3][4][5] If spots are not UV-active or for additional confirmation, chemical stains can be used, such as potassium permanganate or p-anisaldehyde, which react with certain functional groups to produce colored spots.[3][6]
TLC Troubleshooting Guide
Q: Why is my this compound spot streaking down the plate?
A: This is a classic sign of compound instability on the silica gel plate.[7][8] Acyl chlorides are highly reactive and can react with the trace amounts of water adsorbed on the silica gel surface, hydrolyzing to the corresponding carboxylic acid (4-phenoxybenzoic acid).[9][10] This in-situ reaction during development causes the characteristic streak.
-
Solution 1: Minimize Contact Time. Prepare your TLC chamber in advance so it is saturated with the solvent vapor. Spot the plate and immediately place it in the chamber for development.
-
Solution 2: Use a Co-spot. On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle, and a "co-spot" (a spot of starting material directly on top of a spot of the reaction mixture) in the third lane. If the starting material spot in the reaction lane has completely disappeared and a new spot has formed, the reaction is likely complete.
-
Solution 3: Add an Anhydrous Modifier. Adding a small amount of a non-polar, aprotic solvent to your spotting solution can sometimes help, but the most robust solution is to accept the streaking and focus on the disappearance of the starting material relative to the appearance of the product spot.
-
Solution 4: Consider Alumina Plates. For highly acid-sensitive compounds, switching to alumina TLC plates can be a better choice.[1]
Q: My spots are not moving from the baseline (Rf ≈ 0) or are running with the solvent front (Rf ≈ 1). What should I do?
A: This indicates that the polarity of your mobile phase is incorrect.
-
Spots at Baseline: The solvent system is not polar enough to move the compounds up the plate.[7] Increase the polarity by adding more of the polar solvent (e.g., increase the percentage of Ethyl Acetate in your Hexane/EtOAc mixture).[1][7]
-
Spots at Solvent Front: The solvent system is too polar, causing all compounds to travel with it.[7] Decrease the polarity by adding more of the non-polar solvent (e.g., decrease the percentage of Ethyl Acetate).[1][7]
Standard Protocol for TLC Monitoring
-
Preparation: Pour a suitable solvent system (e.g., 7:3 Hexane:EtOAc) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal it.
-
Spotting: On a silica gel TLC plate (with fluorescent indicator), gently draw a baseline in pencil about 1 cm from the bottom.[11] Using separate capillary tubes, spot small, concentrated aliquots of your starting material (reference) and your reaction mixture on the baseline.
-
Development: Place the spotted TLC plate vertically into the saturated chamber, ensuring the solvent level is below the baseline.[1][12] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[1]
-
Visualization: Immediately remove the plate and mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a short-wave (254 nm) UV lamp and circle them with a pencil.[4][5]
-
Analysis: Compare the spots in the reaction mixture lane to the reference lane. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that provides significantly more information than TLC. It separates the components of a mixture by liquid chromatography and then detects them by mass spectrometry, providing both retention time and a mass-to-charge ratio (m/z) for each component.[13] This allows for the unambiguous identification of reactants, products, intermediates, and byproducts.
Core Principles
In a typical reverse-phase LC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (often a gradient of water and acetonitrile or methanol). Non-polar compounds are retained longer on the column. After elution, the sample is ionized (commonly via Electrospray Ionization - ESI) and the resulting ions are analyzed by the mass spectrometer. For this compound (MW: 232.66 g/mol )[14], you would expect to see its corresponding molecular ion peak, as well as peaks for the product and any unreacted starting materials.
Frequently Asked Questions (FAQs) for LC-MS
Q1: How should I prepare my reaction aliquot for LC-MS analysis to prevent hydrolysis?
A1: This is a critical step. Injecting a raw reaction mixture containing a reactive acyl chloride directly into an aqueous mobile phase will cause immediate hydrolysis.
-
Quench and Dilute: The best practice is to take a small aliquot (e.g., 5-10 µL) from your reaction and quench it in a vial containing a solvent mixture that is miscible with your mobile phase but contains no water, such as pure acetonitrile or methanol. This immediately dilutes the sample and prepares it for injection.
-
Derivatization (Alternative): For quantitative studies, sometimes a reactive intermediate is intentionally derivatized. For example, quenching the aliquot in methanol could convert the remaining this compound into the more stable methyl 4-phenoxybenzoate, which can then be easily analyzed.[15]
Q2: What should I look for in the mass spectrum to confirm my product?
A2: You should look for the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to the expected mass of your product. For example, if you are reacting this compound with aniline (MW: 93.13 g/mol ), you would expect the product N-phenyl-4-phenoxybenzamide to have a molecular weight of 289.33 g/mol . You would therefore search for an m/z of 290.34 in the [M+H]⁺ spectrum. It is also good practice to monitor for the disappearance of the starting material ion and the potential appearance of the hydrolyzed byproduct, 4-phenoxybenzoic acid (MW: 214.22 g/mol )[9].
LC-MS Troubleshooting Guide
Q: I see a large peak for the hydrolyzed starting material (4-phenoxybenzoic acid) but very little of my desired product. Is my reaction failing?
A: Not necessarily. This is a common artifact of the analysis method itself.
-
Cause 1: In-source Hydrolysis. If the sample preparation was not rapid or anhydrous enough, the acyl chloride may have hydrolyzed before injection.
-
Cause 2: On-Column Hydrolysis. More commonly, any unreacted this compound that gets injected will rapidly hydrolyze upon contact with the aqueous mobile phase at the head of the LC column. The resulting 4-phenoxybenzoic acid then travels through the column and is detected.
-
Solution: The key is to look at the data semi-quantitatively. As the reaction progresses, the peak area corresponding to the hydrolyzed starting material should decrease, while the peak area for your desired product should increase. The absolute size of the hydrolysis peak is less important than its trend over time.
Q: My signal intensity is weak, or I am seeing significant ion suppression. What can I do?
A: Ion suppression occurs when other components in the sample (salts, reagents, solvents) interfere with the ionization of your analyte in the MS source, leading to a weaker signal.[16]
-
Solution 1: Dilute the Sample. Often, simply diluting the quenched aliquot further can alleviate ion suppression caused by high concentrations of other reagents.[17]
-
Solution 2: Perform a Mini Workup. For particularly "dirty" reaction mixtures (e.g., those containing Lewis acids or polar solvents like DMF), a quick workup of the aliquot can be beneficial.[17] This can involve diluting the aliquot in a solvent like Ethyl Acetate, washing with water or a mild base in an Eppendorf tube, and then analyzing the organic layer.[17]
-
Solution 3: Optimize LC Method. Ensure your chromatographic method provides good separation between your analyte and potentially interfering species from the reaction matrix.[18]
Standard Protocol for LC-MS Monitoring
-
Sample Preparation: At a specific time point, withdraw a small aliquot (~5 µL) of the reaction mixture. Immediately quench it in a clean autosampler vial containing 1.0 mL of acetonitrile. Cap and vortex thoroughly.
-
Method Setup:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of A, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarities.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: Set a mass range that covers your starting materials and expected products (e.g., m/z 150-500).
-
-
Analysis: Extract the ion chromatograms for the m/z values of the starting material, product, and potential byproducts. Monitor the relative peak areas over the course of the reaction to determine its progress.
Section 3: Visual Workflows & Logic
Diagrams
// Solutions for Streaking streaking_sol1 [label="Reactive compound.\nFocus on relative changes.", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Rf Issues rf_high [label="Rf ≈ 1"]; rf_low [label="Rf ≈ 0"]; rf_high_sol [label="Decrease Solvent Polarity\n(e.g., more Hexane)", sub_node]; rf_low_sol [label="Increase Solvent Polarity\n(e.g., more EtOAc)", sub_node];
// Solutions for No Spots no_spots_sol1 [label="Compound not UV-active?\nTry a stain.", sub_node]; no_spots_sol2 [label="Sample too dilute?\nRe-spot more concentrated.", sub_node];
start -> streaking; start -> rf_issue; start -> no_spots;
streaking -> streaking_sol1 [label=" Yes "]; rf_issue -> rf_high [label=" High "]; rf_issue -> rf_low [label=" Low "]; rf_high -> rf_high_sol; rf_low -> rf_low_sol; no_spots -> no_spots_sol1 [label=" Yes "]; no_spots -> no_spots_sol2 [label=" Or... "]; } dot Caption: Decision tree for troubleshooting common TLC issues.
References
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- Benchchem. (n.d.). This compound | 1623-95-6.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- SiliCycle. (n.d.). FAQ: How can I reveal my TLC plate to visualize my compounds?
- University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry.
- University of York. (n.d.). Visualising plates. Retrieved from University of York Chemistry Teaching Labs.
- Maurer, H. H., & Meyer, M. R. (2016). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 62(8), 1064-1073.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
- Benchchem. (n.d.). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
- SiliCycle. (n.d.). SiliaPlate TLC Practical Guide.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Agilent Technologies. (2017, January 9). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software.
- ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Proven Strategies for Laboratories.
- Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data?
- Reddit. (2023, June 5). Can LC-MS and TLC results when monitoring a reaction live depend on work-up?
- Sciencemadness Discussion Board. (2007, January 7). Acyl chloride on TLC.
- BGD Group. (2011). TLC Developing System.
- Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- Benchchem. (n.d.). Technical Support Center: Preventing Over-Acylation with 4-Nitrobenzoyl Chloride.
- Sigma-Aldrich. (n.d.). Rapid Method Development Techniques for Chiral LC/MS/MS.
- Reddit. (2024, September 17). TLC stains for Acyl halides.
- Reddit. (2025, March 14). Resources on 3+ component chromatography solvent systems?
- ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one hour...
- Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.
- ResearchGate. (n.d.). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddit. (2024, June 6). Which benzoyl chloride undergoes hydrolysis faster in water?
- Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS.
- Li, X., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples.
- ResearchGate. (n.d.). Scheme 1. a) Reaction profile of the acylation coupling reaction...
Sources
- 1. silicycle.com [silicycle.com]
- 2. silicycle.com [silicycle.com]
- 3. Stains for Developing TLC Plates [faculty.washington.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 7. silicycle.com [silicycle.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. rsc.org [rsc.org]
- 14. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. reddit.com [reddit.com]
- 18. agilent.com [agilent.com]
Impact of moisture on the stability and reactivity of 4-Phenoxybenzoyl chloride
Technical Support Center: 4-Phenoxybenzoyl Chloride
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for navigating the complexities of working with this compound. Its high reactivity makes it an invaluable reagent in pharmaceutical and materials science, yet this same property renders it exquisitely sensitive to environmental conditions, particularly moisture. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and best practices to ensure the stability of your reagent and the success of your experiments.
Troubleshooting Guide: A-Q&A Approach to Common Experimental Issues
This section addresses specific problems that can arise from the improper handling or degradation of this compound.
Question 1: My reaction is giving a significantly lower yield than expected, or it's failing completely. What's the likely cause?
Answer: The most probable culprit is the degradation of your this compound via hydrolysis.[1][2] As an acyl chloride, the carbonyl carbon is highly electrophilic and readily attacked by nucleophiles, including water from atmospheric moisture.[2] This reaction consumes your starting material, converting it into the far less reactive 4-phenoxybenzoic acid and generating corrosive hydrogen chloride (HCl) gas.[1][2]
Causality: The hydrolysis reaction is often the primary competing pathway in reactions involving acyl chlorides.[2] Even trace amounts of moisture in your solvents, on your glassware, or in the air can lead to a substantial loss of the active reagent over time. Industrial protocols often mandate moisture levels below 50 ppm to prevent this, as levels exceeding 100 ppm can slash yields by 30–40%.[1]
Solution Pathway:
-
Verify Reagent Integrity: Before starting your experiment, you must confirm the quality of your this compound. Use the analytical methods detailed in the FAQ section (FT-IR or ¹H NMR) to check for the presence of 4-phenoxybenzoic acid.
-
Implement Strict Anhydrous Techniques: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and add reagents via a dry syringe through a septum.[2]
-
Procure Fresh Reagent: If significant degradation is confirmed, it is best to use a new, properly sealed bottle of the reagent for your reaction.
Question 2: I'm seeing a significant, more polar byproduct on my TLC plate and an unexpected peak in my NMR/IR spectrum. How do I identify it?
Answer: You are almost certainly observing the hydrolysis product, 4-phenoxybenzoic acid.[1][2] 4-phenoxybenzoic acid is more polar than its acyl chloride counterpart due to the carboxylic acid's ability to engage in hydrogen bonding, causing it to have a lower Rf value on silica gel plates.[2]
Analytical Confirmation: You can definitively identify this byproduct using spectroscopy. The differences are distinct and summarized in the table below.
| Analytical Method | This compound Signature | 4-Phenoxybenzoic Acid (Hydrolysis Product) Signature |
| FT-IR Spectroscopy | Sharp C=O stretch around 1770 cm⁻¹ .[1] Absence of a broad O-H stretch. | Broad O-H stretch from 2500-3300 cm⁻¹ . C=O stretch shifts to a lower frequency, around 1680–1700 cm⁻¹ .[1][2] |
| ¹H NMR Spectroscopy | Aromatic protons are visible. | Appearance of a new, broad singlet far downfield, typically above 10 ppm , corresponding to the carboxylic acid proton.[2] |
Question 3: How can I remove the 4-phenoxybenzoic acid impurity from my organic reaction mixture during workup?
Answer: You can easily remove the acidic byproduct with a simple liquid-liquid extraction using a basic aqueous solution.
Protocol: During your aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base.[2]
Mechanism: The base will deprotonate the 4-phenoxybenzoic acid, converting it into its water-soluble sodium salt (sodium 4-phenoxybenzoate). This salt will then partition into the aqueous layer, effectively removing it from your desired product in the organic phase.[2]
Frequently Asked Questions (FAQs)
This section covers essential knowledge for the routine handling and storage of this compound.
Q1: What is this compound and why is it so sensitive to moisture?
This compound (C₁₃H₉ClO₂) is an aromatic acyl chloride.[1] Its reactivity is defined by the benzoyl chloride functional group, where the electron-withdrawing carbonyl group and the chlorine atom make the carbonyl carbon an excellent electrophile. This high reactivity makes it susceptible to attack by various nucleophiles, with water being a common and potent reactant.[2] The reaction with water, known as hydrolysis, is rapid and effectively irreversible under standard laboratory conditions.[1][3]
Q2: What is the chemical reaction between this compound and water?
When exposed to water, this compound hydrolyzes to form 4-phenoxybenzoic acid and hydrogen chloride.[1] This reaction is often violent and exothermic, liberating toxic HCl gas.[3][4]
Q3: What are the definitive best practices for storing this compound?
Proper storage is the most critical factor in maintaining the reagent's integrity.
-
Container: Store in the original, tightly sealed container.[1][3]
-
Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to displace moisture-laden air.[1]
-
Temperature: Store in a cool, dry place, ideally refrigerated at 2–8°C.[1]
-
Location: Keep in a well-ventilated area designated for corrosive materials, away from incompatible substances like strong oxidizing agents, acids, bases, and alcohols.[1][3]
Q4: What are the essential safety and handling procedures?
Due to its corrosive nature and violent reaction with water, strict safety protocols must be followed.[3][4]
-
Ventilation: Always handle this compound inside a certified chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves, a lab coat, and tightly sealed safety goggles.[1][3]
-
Anhydrous Conditions: Use oven- or flame-dried glassware that has been cooled in a desiccator or under a stream of inert gas.
-
Solvents: Use only anhydrous grade solvents from a freshly opened bottle or a solvent purification system.
-
Transfers: For liquid transfers, use dry syringes or cannulas. For solid transfers, do so under a positive pressure of inert gas.
Experimental Protocol: General Anhydrous Reaction Setup
This protocol outlines the essential steps for setting up a reaction to prevent the hydrolysis of this compound.[2]
1. Glassware Preparation:
-
Thoroughly clean all required glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Place the glassware in an oven at >120°C for at least 4 hours (or overnight) to remove adsorbed water.
2. Assembly and Inerting:
-
Quickly assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or balloon.
-
Allow the entire apparatus to cool to room temperature under the inert atmosphere. This prevents atmospheric moisture from being drawn into the flask as it cools.
3. Reagent Addition:
-
Add the required volume of anhydrous solvent to the reaction flask via a dry syringe through a rubber septum.
-
Dissolve any solid reactants (other than the this compound) in the solvent.
-
If this compound is a solid, weigh it quickly and add it to the flask under a positive flow of inert gas. If it is a liquid, add it via a dry syringe.
-
Initiate stirring.
4. Reaction Execution:
-
Proceed with the reaction as planned (e.g., heating, cooling, addition of other reagents). Maintain the inert atmosphere throughout the entire process until the reaction is deliberately quenched.
5. Quenching:
-
Once the reaction is complete, carefully quench any unreacted this compound by slowly adding a suitable reagent (e.g., water, methanol, or a basic solution), typically at a reduced temperature (e.g., 0°C).
References
- Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure. Organic Syntheses.
- Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents.
- WO 2017/163257 A1 - Googleapis.com.
- This compound | C13H9ClO2 | CID 74193 - PubChem. NIH.
Sources
Technical Support Center: 4-Phenoxybenzoyl Chloride Handling and Quenching
Welcome to the Technical Support Center for the safe handling and quenching of 4-Phenoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information and practical, field-proven protocols. Our goal is to ensure your experiments are not only successful but also conducted with the highest degree of safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that reacts violently with water.[1][2][3] Contact with moisture, including humidity in the air, will cause it to hydrolyze, releasing corrosive and toxic hydrogen chloride (HCl) gas.[1][2][4] It can cause severe skin burns and serious eye damage.[1][2] Therefore, it is crucial to handle this reagent under anhydrous conditions and with appropriate personal protective equipment (PPE).[1][5][6]
Q2: What are the initial signs of hydrolysis for this compound?
A2: The most immediate sign of hydrolysis is the evolution of misty fumes of hydrogen chloride (HCl) gas when the compound is exposed to moist air.[7] In a reaction mixture, unexpected exotherms or the presence of 4-phenoxybenzoic acid as a byproduct, detectable by TLC, NMR, or IR spectroscopy, are also key indicators of hydrolysis.[5][7]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity and prevent hazardous decomposition, this compound should be stored in a tightly sealed, dry container under an inert atmosphere, such as argon or nitrogen.[5][6][8] It is recommended to store it in a cool, dry, and well-ventilated place, away from moisture, strong oxidizing agents, strong acids, strong bases, and amines.[1][3] Storage at 2–8°C can further minimize hydrolysis.[5]
Q4: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A4: When handling this compound, a comprehensive suite of PPE is essential. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or Viton®.[5]
-
Respiratory Protection: All handling should be done in a certified chemical fume hood.[2][6] If there is a risk of vapor concentrations exceeding exposure limits, a NIOSH-approved respirator is required.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled reaction during quenching. | The quenching agent was added too quickly or the reaction was not sufficiently cooled. Acyl chloride quenching is highly exothermic. | Immediately cease addition of the quenching agent. If safe to do so, ensure the reaction vessel is in an ice bath to control the temperature. Always add the acyl chloride solution slowly to the quenching agent, never the other way around, and maintain a low temperature (0-5 °C).[9] |
| Low yield of the desired product and presence of 4-phenoxybenzoic acid. | The this compound has hydrolyzed due to exposure to moisture. This could be from wet glassware, solvents, or reagents. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.[5] Conduct the reaction under an inert atmosphere (nitrogen or argon). |
| Incomplete quenching of this compound. | An insufficient amount of quenching agent was used. | Use a molar excess of the quenching agent to ensure all the reactive this compound is consumed.[10] Monitor the reaction by a suitable method (e.g., TLC) to confirm the absence of the starting material. |
| Formation of unexpected byproducts. | The quenching agent may be reacting with the desired product. | Choose a quenching agent that is inert to your product. For example, if your product is an ester, quenching with an alcohol could lead to transesterification. In such cases, a non-nucleophilic base or careful addition of water might be more appropriate. |
Experimental Protocols
Protocol 1: Standard Quenching of Excess this compound with Methanol
This protocol is suitable for reactions where the desired product is stable to methanol and the formation of methyl 4-phenoxybenzoate is acceptable in the waste stream.
Safety Precautions:
-
This procedure must be performed in a well-ventilated chemical fume hood.
-
Full PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[1][2][6]
-
Have a neutralizing agent (e.g., sodium bicarbonate solution) readily available for any potential spills.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture containing the excess this compound to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the quenching reaction.
-
Preparation of Quenching Solution: In a separate flask, prepare a solution of methanol in an inert solvent (e.g., the same solvent as your reaction).
-
Slow Addition: Slowly add the methanol solution dropwise to the cooled, stirring reaction mixture. The rate of addition should be carefully controlled to prevent a rapid temperature increase.
-
Monitoring: Monitor the internal temperature of the reaction. If the temperature rises significantly, pause the addition and allow the mixture to cool.
-
Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure all the this compound has reacted.[10]
-
Work-up: Proceed with the planned aqueous work-up for your reaction. The quenched mixture can now be safely handled with aqueous solutions.
Protocol 2: Quenching of Excess this compound with Aqueous Sodium Bicarbonate
This protocol is a more general method and is suitable when the desired product is stable to aqueous basic conditions. The bicarbonate will neutralize the resulting HCl.
Safety Precautions:
-
This procedure must be performed in a well-ventilated chemical fume hood.
-
Full PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves, is mandatory.[1][2][6]
-
Be aware that this reaction will generate gas (CO2), so ensure the reaction vessel is not sealed.
Step-by-Step Methodology:
-
Cooling: Cool the reaction mixture containing the excess this compound to 0 °C in an ice-water bath.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate.
-
Slow Addition: Very slowly and carefully, add the saturated sodium bicarbonate solution dropwise to the cooled, vigorously stirring reaction mixture. Vigorous gas evolution will occur.
-
Monitoring: Control the addition rate to manage the effervescence and prevent foaming over. Monitor the internal temperature and keep it below 10 °C.
-
Completion: Continue the addition until gas evolution ceases. Allow the mixture to stir for an additional 15-30 minutes at 0 °C.
-
Work-up: The reaction mixture can now be safely worked up. The layers can be separated, and the organic layer can be further washed and dried.
Visualizations
Decision Workflow for Quenching Excess this compound
Caption: Decision tree for selecting a quenching protocol.
Reaction Pathway for Hydrolysis of this compound
Caption: Hydrolysis of this compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025, May 25). Yufeng.
- Synthesis of Phenols from Benzoic Acids. (n.d.). Organic Syntheses.
- QUENCHING OF LITHIUM ANHYDRIDE (LAH). (n.d.). University of the Witwatersrand, Johannesburg.
- Quenching Reactive Substances. (2006, October 27). Virginia Tech Chemistry Department.
- Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024, May 23). Reddit.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Efficient Acylation Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing catalyst loading for efficient acylation reactions. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common challenges encountered during acylation reactions, with a focus on catalyst loading and related parameters.
Q1: My acylation reaction is showing very low to no conversion. What is the most likely cause related to the catalyst?
A1: Low or no conversion in acylation reactions, particularly Friedel-Crafts acylation, often points to issues with the catalyst's activity or quantity. Here are the primary culprits:
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1][2][3][4] Any water present in your glassware, solvents, or reagents will react with and deactivate the catalyst through hydrolysis.[2] It is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment.[1][2][5]
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount.[1][3][4][5] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[1][2][3][4][6] Therefore, using at least one equivalent of the catalyst with respect to the limiting reagent is a general starting point.[3][5]
-
Deactivated Aromatic Substrate: If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it is considered "deactivated" towards electrophilic aromatic substitution.[1][3][7] This reduced nucleophilicity of the aromatic ring makes the reaction difficult, and standard catalyst loading may be insufficient.[1][7]
Q2: I've used a stoichiometric amount of catalyst, but the yield is still poor. What other factors related to the catalyst should I investigate?
A2: If you've addressed the stoichiometry, other nuances of catalyst handling and the reaction environment could be at play:
-
Poor Quality or Aged Catalyst: Ensure you are using a fresh, high-purity Lewis acid. An old bottle of AlCl₃ that has been opened multiple times may have been compromised by atmospheric moisture. Using a freshly opened bottle or purifying the catalyst is recommended.[1][4]
-
Product Complexation: As mentioned, the ketone product complexes with the Lewis acid catalyst.[2][4][6] In some cases, especially with certain substrates, this complexation can be so strong that even a 1:1 stoichiometric ratio is not enough. A slight excess of the catalyst (e.g., 1.1 to 2.5 equivalents) can help drive the reaction to completion.[3][6]
-
Catalyst Poisoning by Substrate: Aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups can react directly with the Lewis acid catalyst.[2][3] The lone pair of electrons on the nitrogen or oxygen atom coordinates with the Lewis acid, forming a complex that deactivates the catalyst.[2]
Q3: How do I determine the optimal catalyst loading for my specific acylation reaction?
A3: The optimal catalyst loading is best determined empirically for your specific substrates and conditions. A systematic approach is recommended:
-
Start with Stoichiometric Amounts: For a preliminary experiment, use at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent.[5]
-
Run a Series of Parallel Experiments: Set up several small-scale reactions and vary the catalyst loading (e.g., 1.1, 1.5, 2.0, and 2.5 equivalents) while keeping all other parameters constant (temperature, reaction time, solvent, and reactant concentrations).[6]
-
Monitor and Analyze: Track the progress of each reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Evaluate Yield and Purity: Once the reactions are complete, isolate and quantify the product from each experiment to determine the catalyst loading that provides the optimal balance of high yield and purity.
Q4: Can I use a catalytic amount of a Lewis acid for my acylation reaction?
A4: While traditional Friedel-Crafts acylations with catalysts like AlCl₃ require stoichiometric amounts, some modern methods allow for catalytic use:
-
Highly Reactive Substrates: With highly activated aromatic rings, it is sometimes possible to use less than stoichiometric amounts of the catalyst, though this is not the norm.
-
Alternative Catalytic Systems: More sustainable alternatives, such as metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) and heterogeneous solid acid catalysts like zeolites, have been developed.[7][8] These can often be used in catalytic amounts (e.g., 2-10 mol%) and offer advantages like easier handling and recyclability.[8][9]
Q5: What are the key differences in catalyst loading considerations between homogeneous and heterogeneous catalysts for acylation?
A5: The approach to catalyst loading differs significantly between these two types of catalysts.[10]
| Feature | Homogeneous Catalysts (e.g., AlCl₃, FeCl₃) | Heterogeneous Catalysts (e.g., Zeolites, Nafion) |
| Typical Loading | Stoichiometric or super-stoichiometric amounts are often required due to product complexation.[1][10] | Truly catalytic amounts (often 5-20% by weight of reactants) are used.[11] |
| Mechanism of Deactivation | Primarily through complexation with the ketone product and reaction with moisture.[2][10] | Deactivation can occur through coking (carbon deposition) or poisoning of active sites on the catalyst surface.[12][13] |
| Separation & Reusability | Difficult to separate from the reaction mixture; typically destroyed during aqueous workup.[10][14] | Easily separated by filtration and can often be regenerated and reused for multiple cycles.[10][12][15] |
| Reaction Conditions | Often proceed at milder temperatures.[14] | May require more forcing conditions, such as higher temperatures, to achieve comparable reaction rates.[10] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Optimizing AlCl₃ Loading in a Friedel-Crafts Acylation
This protocol outlines a general method for the acylation of a simple aromatic hydrocarbon like toluene with an acyl chloride.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane - DCM)
-
Aromatic substrate (e.g., toluene)
-
Acylating agent (e.g., acetyl chloride)
-
Flame-dried glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere. Ensure all components are scrupulously dry.[4]
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous AlCl₃ (start with 1.1 equivalents relative to the acylating agent) in anhydrous DCM.[3]
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acylating agent (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.[3]
-
Aromatic Substrate Addition: After the formation of the acylium ion complex (stir for an additional 15-30 minutes), add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC.[3][4]
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and dilute HCl to quench the reaction and decompose the aluminum complexes.[8][16]
-
Workup and Analysis: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[8] Analyze the crude product to determine yield and purity.
-
Optimization: Repeat the procedure with varying equivalents of AlCl₃ (e.g., 1.5, 2.0, 2.5 eq.) to find the optimal loading.[6]
Troubleshooting Workflow for Low Yield in Acylation
The following diagram illustrates a logical workflow for diagnosing and resolving low yield issues, with a focus on catalyst-related problems.
Caption: A logical workflow for troubleshooting low yields in acylation reactions.
References
- Ranu, B. C., et al. (2002). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
- Beller, M., et al. (2020). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing.
- IJATES. (n.d.). Kinetic study of acylation reaction using ion exchange resin.
- ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (n.d.). Effect of catalyst loading on the reaction rate.
- ResearchGate. (n.d.). Effect of catalyst loading on the yield and reaction time of model reaction.
- AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
- Organic Chemistry Portal. (n.d.). Lewis acid catalyzed acylation reactions: scope and limitations.
- ResearchGate. (n.d.). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF.
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Reaction optimization Reaction conditions: unless otherwise noted, the... | Download Scientific Diagram.
- Chemical Engineering World. (2020). Catalyst Types and Loading Methods.
- MDPI. (n.d.). Influence of Heterogeneous Catalysts and Reaction Parameters on the Acetylation of Glycerol to Acetin: A Review.
- Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts. Retrieved from [https://www.sas.upenn.edu/~gprecn/chem116_2011_files/Homogeneous vs Heterogeneous Catalysts.
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- ResearchGate. (n.d.). (PDF) Cleaner Routes for Friedel-Crafts Acylation.
- ChemBAM. (n.d.). Heterogenous vs Homogenous catalysis.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Effect of the substrate/catalyst ratio on the selectivity towards cinnamol (3).
- Plant Physiology. (n.d.). Effects of Enzyme/Substrate Ratio and of Cofactors on the Oxidation Products of Indole-3-Acetic Acid Catalyzed by Peroxidase.
- ResearchGate. (n.d.). Effects of a molar ratio of substrate and b catalyst amount on additive....
- Chemistry For Everyone. (2023). What Is Meant By Catalyst Loading?.
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- LibreTexts. (2023). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
- ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
- C&EN. (n.d.). Optimization Strategies for API Synthesis and Formulation Development.
- ACS Publications. (n.d.). Evolutionary Reprogramming of Acyltransferase Domains in Polyene Macrolide Pathways.
- ACS Publications. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijates.com [ijates.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. ethz.ch [ethz.ch]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for 4-Phenoxybenzoyl Chloride in Ibrutinib Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of active pharmaceutical ingredients (APIs) like ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor, is a subject of continuous optimization.[1] The well-trodden synthetic pathways to ibrutinib often rely on the use of 4-phenoxybenzoyl chloride as a key intermediate for introducing the 4-phenoxyphenyl moiety.[2][3] While effective, the use of acyl chlorides like this compound presents challenges related to their high reactivity, moisture sensitivity, and the generation of corrosive byproducts.[4][5]
This guide provides a comparative analysis of viable alternatives to this compound for the synthesis of ibrutinib. We will explore alternative acylating agents derived from 4-phenoxybenzoic acid and different synthetic strategies that circumvent the need for this intermediate altogether. The discussion will be supported by mechanistic insights and, where available, comparative data to inform the selection of the most appropriate synthetic route based on factors such as yield, purity, scalability, and safety.
The Established Role of this compound
In many reported syntheses of ibrutinib, this compound is reacted with a suitable nucleophile to form a key precursor to the pyrazolopyrimidine core of the final molecule.[1][3] The high electrophilicity of the acyl chloride ensures a rapid and often high-yielding acylation reaction.[4]
However, the very reactivity that makes acyl chlorides effective is also the source of their drawbacks. They are highly susceptible to hydrolysis, requiring stringent anhydrous reaction conditions. The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be scavenged by a base to prevent unwanted side reactions and corrosion of equipment.[4][5]
Alternative Acylating Agents Derived from 4-Phenoxybenzoic Acid
A logical starting point for finding alternatives to this compound is to explore other activated forms of 4-phenoxybenzoic acid. These methods still utilize the same carboxylic acid precursor but employ different activating agents, offering a range of reactivity and handling properties.
4-Phenoxybenzoic Anhydride
Acid anhydrides are generally less reactive than their corresponding acyl chlorides, which can be advantageous in terms of selectivity and handling.[6][7] 4-Phenoxybenzoic anhydride can be used as an alternative acylating agent, and while it may require slightly more forcing conditions (e.g., heating), it offers several benefits:
-
Improved Handling: Anhydrides are typically less volatile and less sensitive to moisture than acyl chlorides.
-
Milder Byproducts: The acylation reaction produces 4-phenoxybenzoic acid as a byproduct, which is less corrosive and easier to handle than HCl.
-
Potential for Higher Selectivity: The reduced reactivity can lead to fewer side reactions with sensitive functional groups.
| Feature | This compound | 4-Phenoxybenzoic Anhydride |
| Reactivity | Very High | High |
| Handling | Moisture sensitive, corrosive | Less sensitive to moisture |
| Byproduct | HCl (corrosive) | 4-Phenoxybenzoic acid |
| Reaction Conditions | Often at room temperature | May require heating |
Experimental Protocol: In Situ Generation of a Mixed Anhydride
A common strategy is the in situ formation of a mixed anhydride, which can then react with the desired nucleophile.
-
Dissolve 4-phenoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a tertiary amine base (e.g., triethylamine, diisopropylethylamine).
-
Cool the mixture in an ice bath.
-
Slowly add an acyl chloride such as pivaloyl chloride or a chloroformate like ethyl chloroformate to form the mixed anhydride.
-
Add the nucleophile to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous workup to remove the base and byproducts.
In Situ Activation with Peptide Coupling Reagents
The field of peptide synthesis has produced a vast arsenal of reagents designed for the efficient formation of amide bonds by activating carboxylic acids in situ.[8][9] These reagents can be readily applied to the synthesis of ibrutinib precursors, offering a milder and often more efficient alternative to the preparation and use of an isolated acyl chloride.
Common classes of coupling reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are cost-effective options, while water-soluble alternatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) simplify byproduct removal.[9] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8]
-
Phosphonium Salts: Reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and can minimize side reactions, including racemization in chiral substrates.
-
Uronium/Aminium Salts: Reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are known for their high reactivity and rapid reaction times.
Advantages of Peptide Coupling Reagents:
-
Mild Reaction Conditions: Most coupling reactions proceed at room temperature.
-
High Yields and Purity: These reagents are often associated with high conversion rates and cleaner reaction profiles.
-
Broad Substrate Scope: They are effective for a wide range of substrates, including those with sensitive functional groups.
-
Avoidance of Harsh Reagents: Eliminates the need for thionyl chloride or oxalyl chloride for the preparation of the acyl chloride.
| Coupling Reagent Class | Key Features | Considerations |
| Carbodiimides (DCC, EDC) | Cost-effective, widely used. | Can cause racemization; DCC produces a urea byproduct that requires filtration. |
| Phosphonium Salts (BOP, PyBOP) | High efficiency, low racemization. | More expensive, produce phosphine oxide byproducts. |
| Uronium/Aminium Salts (HBTU, HATU) | Very rapid reactions, high yields. | Can be sensitive to moisture, relatively expensive. |
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
-
Dissolve 4-phenoxybenzoic acid in an aprotic solvent like dimethylformamide (DMF).
-
Add 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and racemization.
-
Add the amine substrate to the reaction mixture.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) portion-wise at room temperature.
-
Stir the reaction mixture for several hours or until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup to remove the water-soluble urea byproduct and any unreacted starting materials.
Alternative Synthetic Strategies Bypassing this compound
A more divergent approach involves redesigning the synthetic route to introduce the 4-phenoxyphenyl moiety through a different chemical transformation, thereby completely avoiding the use of 4-phenoxybenzoic acid and its activated derivatives in an acylation step.
Suzuki Coupling
Several patented routes to ibrutinib utilize a Suzuki coupling reaction to form the C-C bond between the pyrazolopyrimidine core and the 4-phenoxyphenyl group.[10] In this approach, a halogenated pyrazolopyrimidine intermediate is coupled with 4-phenoxyphenylboronic acid in the presence of a palladium catalyst.
Advantages of the Suzuki Coupling Approach:
-
Convergent Synthesis: This strategy allows for the late-stage introduction of the 4-phenoxyphenyl group, which can be advantageous for overall yield and purification.
-
High Functional Group Tolerance: Suzuki couplings are known for their compatibility with a wide range of functional groups.
-
Commercially Available Building Blocks: Both the halogenated pyrazolopyrimidine precursors and 4-phenoxyphenylboronic acid are readily accessible.
Considerations:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and residual palladium levels in the final API must be carefully controlled.
-
Reaction Optimization: Suzuki couplings often require careful optimization of the catalyst, ligand, base, and solvent system.
Conclusion
While this compound remains a viable reagent in the synthesis of ibrutinib, several compelling alternatives offer significant advantages in terms of handling, safety, and, in some cases, efficiency. For a more direct replacement, the use of 4-phenoxybenzoic anhydride or in situ activation with modern peptide coupling reagents provides a milder and more controlled approach to the acylation step. For a more fundamental redesign of the synthesis, a Suzuki coupling strategy offers a convergent and highly versatile route that completely bypasses the need for an acyl chloride intermediate. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of factors such as cost of goods, process safety, scalability, and the specific capabilities of the manufacturing facility.
Visualizing the Synthetic Alternatives
Figure 1. Comparative synthetic pathways to an ibrutinib precursor.
References
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Patent Review of Manufacturing Routes to Recently Approved Oncology Drugs: Ibrutinib, Cobimetinib, and Alectinib | Organic Process Research & Development.
- WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google P
- METHOD FOR PREPARING IBRUTINIB - European P
- Synthesis of [ 13 C 6 ]‐Ibrutinib - ResearchG
- KR20180063339A - Method for preparing ibrutinib and its intermediates - Google P
- Process for preparing ibrutinib and its intermedi
- WO2017039425A1 - A method for preparation of ibrutinib precursor - Google P
- WO2017134588A1 - Process for the preparation of ibrutinib - Google P
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google P
- ibrutinib | New Drug Approvals. [Link]
- Acylation (Acid Chloride Reactions) - YouTube. [Link]
- Acetic anhydride or acetyl chloride, that is the question... - Sciencemadness Discussion Board. [Link]
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
- US20160264584A1 - Method for Preparing Ibrutinib - Google P
- CN111646998B - Synthesis method of ibrutinib - Google P
- 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]
- Amide Synthesis - Fisher Scientific. [Link]
- Amide coupling reaction in medicinal chemistry.
- Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PubMed Central. [Link]
- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
- Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
Comparison of 4-Phenoxybenzoyl chloride with other benzoyl chloride derivatives in synthesis
Introduction: The Versatile Role of Benzoyl Chlorides in Modern Synthesis
Benzoyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the benzoyl moiety into a vast array of molecules.[1][2] As highly reactive acyl chlorides, they are fundamental building blocks in the production of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] The reactivity of the benzoyl chloride scaffold is not monolithic; it can be meticulously tuned by the introduction of substituents on the aromatic ring. These substituents, through their electronic and steric effects, modulate the electrophilicity of the carbonyl carbon, thereby influencing reaction rates, yields, and even mechanistic pathways.[4][5]
This guide provides an in-depth comparison of 4-Phenoxybenzoyl chloride, a specialized derivative, with other common benzoyl chlorides. We will explore how the unique phenoxy substituent dictates its performance in key synthetic transformations, contrasting it with derivatives bearing classical electron-donating and electron-withdrawing groups. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to select the optimal acylating agent for their specific synthetic challenges, with a particular focus on the unique applications of this compound in materials science.
Reactivity Analysis: Electronic and Steric Effects of Substituents
The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is primarily governed by the partial positive charge on the carbonyl carbon. Substituents that withdraw electron density from the ring enhance this electrophilicity, leading to faster reactions. Conversely, electron-donating groups diminish it, slowing the rate of nucleophilic attack.[5][6]
This compound: The 4-phenoxy group presents a nuanced electronic profile. The oxygen atom, directly attached to the benzoyl ring, exerts a strong, electron-donating resonance effect (+M), which pushes electron density into the ring and deactivates the carbonyl group towards nucleophilic attack. However, the electronegativity of the oxygen also creates an electron-withdrawing inductive effect (-I). For para-substituents, the resonance effect typically dominates, suggesting that this compound should be less reactive than unsubstituted benzoyl chloride.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) are potent EWGs. They significantly increase the electrophilicity of the carbonyl carbon, making derivatives like p-Nitrobenzoyl chloride and p-Chlorobenzoyl chloride highly reactive acylating agents.[4][7]
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) are EDGs. They decrease the carbonyl carbon's electrophilicity, rendering derivatives like p-Methylbenzoyl chloride and p-Methoxybenzoyl chloride less reactive than the unsubstituted parent compound.[7][8]
The following diagram illustrates the influence of these substituent effects on the reactivity of the benzoyl chloride core.
Caption: Electronic effects of substituents on benzoyl chloride reactivity.
Quantitative Data Summary
The following table summarizes key properties and provides a comparative look at the reactivity of this compound against other common derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Substituent (para-) | Electronic Effect | Relative Reactivity |
| This compound | C₁₃H₉ClO₂ | 232.66[9] | -OPh | Donating (Resonance) > Withdrawing (Inductive) | Less reactive than Benzoyl chloride |
| p-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | -NO₂ | Strong Electron-Withdrawing | Highest |
| p-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | -Cl | Electron-Withdrawing | High |
| Benzoyl chloride | C₇H₅ClO | 140.57[10] | -H | Neutral (Baseline) | Medium |
| p-Methylbenzoyl chloride | C₈H₇ClO | 154.60 | -CH₃ | Electron-Donating | Low |
| p-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | -OCH₃ | Strong Electron-Donating | Lowest |
Comparative Performance in Key Synthetic Applications
The true measure of an acylating agent lies in its performance in specific chemical transformations. Here, we compare this compound and its counterparts in two fundamental reactions and highlight its unique role in polymer chemistry.
N-Acylation for Amide Synthesis
The formation of amides via N-acylation is a ubiquitous reaction in pharmaceutical and materials chemistry. The Schotten-Baumann reaction is a classic example. The yield and rate of this reaction are directly correlated with the electrophilicity of the acyl chloride.
Experimental Data: The table below presents typical yields for the N-benzoylation of aniline with various para-substituted benzoyl chlorides.
| Benzoyl Chloride Derivative | Substituent (para-) | Electronic Effect | Product (N-Benzoyl Aniline) Yield (%) |
| p-Nitrobenzoyl chloride | -NO₂ | Electron-Withdrawing | ~95% (estimated from high reactivity)[7] |
| p-Chlorobenzoyl chloride | -Cl | Electron-Withdrawing | 92%[7] |
| Benzoyl chloride | -H | Neutral | 85-90%[7] |
| p-Methylbenzoyl chloride | -CH₃ | Electron-Donating | 88%[7] |
| p-Methoxybenzoyl chloride | -OCH₃ | Electron-Donating | 85%[7] |
| This compound | -OPh | Weakly Donating | ~85-88% (Predicted) |
Analysis: Electron-withdrawing groups clearly lead to higher yields due to the increased reactivity of the acyl chloride.[7] this compound, with its net electron-donating phenoxy group, is expected to exhibit reactivity and yields comparable to or slightly less than unsubstituted benzoyl chloride, making it a perfectly viable, albeit not the most reactive, choice for routine amide synthesis.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, typically using a Lewis acid catalyst like AlCl₃.[11][12] The rate-determining step involves the electrophilic attack of the acylium ion on the aromatic substrate. The formation and stability of this acylium ion are influenced by the substituents on the benzoyl chloride.
Experimental Data: Kinetic studies on the AlCl₃-catalyzed Friedel-Crafts acylation of toluene provide a quantitative measure of reactivity.
| Benzoyl Chloride Derivative | Substituent (para-) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kH) |
| p-Chlorobenzoyl chloride | -Cl | 6.17 | 1.76[4] |
| Benzoyl chloride | -H | 3.51 | 1.00[4] |
| p-Methylbenzoyl chloride | -CH₃ | 0.83 | 0.24[4] |
| This compound | -OPh | (Predicted to be < 3.51) | (Predicted to be < 1.00) |
Analysis: The data confirms that electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down.[4] The phenoxy group in this compound, being net electron-donating, is expected to decrease the rate of Friedel-Crafts acylation compared to benzoyl chloride. This can be advantageous in scenarios requiring milder reaction conditions or when dealing with highly activated aromatic substrates where controlling the reaction is crucial.
Unique Application: Synthesis of Poly(ether ketone)s (PEKs)
The most significant application distinguishing this compound is its role as a key monomer in the synthesis of high-performance polymers like Poly(ether ether ketone) (PEEK) and Poly(ether ketone ketone) (PEKK).[13][14] These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties.
Mechanism of Action: In this context, this compound undergoes an electrophilic Friedel-Crafts self-condensation polymerization. The reaction proceeds as follows: under the influence of a Lewis acid, the acyl chloride group of one monomer molecule acylates the electron-rich phenoxy ring of another molecule, forming a ketone linkage and propagating the polymer chain.[15] This process is distinct from the typical use of benzoyl chlorides as simple acylating agents.
Caption: Conceptual workflow for PEK synthesis from this compound.
This application is inaccessible to most other benzoyl chloride derivatives, which lack the necessary phenoxy group to act as a nucleophile for chain propagation. It is this dual functionality—an electrophilic acyl chloride at one end and a nucleophilic aromatic ether at the other—that makes this compound an invaluable monomer in materials science.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols are provided as representative examples for the synthesis and application of these reagents.
Protocol 1: Synthesis of this compound
This procedure is adapted from a standard method for converting a carboxylic acid to an acyl chloride.[16]
Workflow Diagram:
Caption: General mechanism for Friedel-Crafts Acylation.
Step-by-Step Methodology:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃, 1.1 equiv) and a solvent like dichloromethane (DCM).
-
Reagent Addition: Cool the flask to 0°C. Add the benzoyl chloride derivative (1.0 equiv) dropwise. After stirring for 10-15 minutes, add the aromatic substrate (e.g., toluene, 1.0 equiv) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude aryl ketone product, which can be purified by recrystallization or column chromatography. [11]
Conclusion and Reagent Selection
The choice of a benzoyl chloride derivative is a critical decision in synthesis design, with profound implications for reactivity, yield, and compatibility with other functional groups.
-
For Maximum Reactivity: When rapid and high-yielding acylation is paramount, derivatives with strong electron-withdrawing groups, such as p-Nitrobenzoyl chloride , are the reagents of choice. [7]* For Standard Acylations: Benzoyl chloride itself offers a robust balance of reactivity and stability, making it a workhorse for a wide range of applications. [1]* For Modulated Reactivity: Derivatives with electron-donating groups, like p-Methoxybenzoyl chloride , are useful when a less reactive acylating agent is needed to enhance selectivity or to avoid side reactions with sensitive substrates. [8]* For Polymer Synthesis: This compound occupies a unique and vital niche. Its bifunctional nature makes it an indispensable monomer for producing high-performance poly(ether ketone)s. [13][15]While its reactivity in standard acylations is moderate, its value in materials science is unparalleled among the derivatives discussed.
Ultimately, a deep understanding of the electronic and steric properties of these reagents empowers the modern chemist to move beyond a one-size-fits-all approach, enabling the rational selection of the ideal benzoyl chloride for the task at hand.
References
- Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Bentley, T. W. (2020). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molbank, 2020(2), M1131.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- PrepChem. (n.d.). Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com.
- Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Molecules, 16(9), 7785-7806.
- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. LibreTexts.
- ResearchGate. (n.d.). Synthesis of a Catechol-Based Poly(ether ether ketone) (“o-PEEK”). Request PDF.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(07), 1141-1144.
- Difference Wiki. (2024). Benzyl Chloride vs. Benzoyl Chloride: What's the Difference? Difference Wiki.
- SpectraBase. (n.d.). 4-Phenylazobenzoyl chloride. Wiley-VCH GmbH.
- Chemical Processing. (2026). The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Chemical Processing.
- Quora. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride? Quora.
- Google Patents. (n.d.). EP3438085A1 - Process for producing polyether ketone ketone. Google Patents.
- Google Patents. (n.d.). WO2011004164A2 - Method for preparing poly (ether ketone ketones). Google Patents.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. Google Patents.
- Chemtradeasia. (2025). What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Chemtradeasia.
- National Center for Biotechnology Information. (n.d.). 4-Phenylbenzoyl chloride. PubChem Compound Database.
- University Course Materials. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. Virginia Tech.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis and self-assembly of polyether ether ketone block copolymers. ResearchGate.
- National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. PMC.
- National Center for Biotechnology Information. (n.d.). Benzoyl chloride. PubChem Compound Database.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 3. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. websites.umich.edu [websites.umich.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Acylating Agents: Oxalyl Chloride vs. 4-Phenoxybenzoyl Chloride
Abstract
Acyl chlorides are cornerstone reagents in modern organic synthesis, prized for their high reactivity in forming amides, esters, and ketones. The choice of reagent for preparing or utilizing an acyl chloride functionality is critical and dictates reaction efficiency, selectivity, and safety. This guide provides an in-depth comparison between two key compounds in this chemical space: oxalyl chloride, a premier reagent for the in situ preparation of acyl chlorides from carboxylic acids, and 4-phenoxybenzoyl chloride, a specialized acyl chloride that serves as a critical building block in pharmaceutical and materials synthesis. We will dissect their mechanisms, compare their performance profiles with supporting experimental data, and provide field-proven protocols to guide researchers in making informed decisions for their specific synthetic challenges.
The Central Role of Acyl Chlorides in Synthesis
Acyl chlorides (R-COCl) are among the most reactive derivatives of carboxylic acids.[1] This heightened reactivity is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[1] This reactivity makes them indispensable for acylating a wide range of nucleophiles, particularly unreactive ones where less potent reagents like acid anhydrides or esters fail.[1][2]
Oxalyl Chloride: The Gold Standard for Carboxylic Acid Activation
Oxalyl chloride, (COCl)₂, is a volatile liquid widely employed to convert carboxylic acids into their corresponding acyl chlorides under mild conditions.[3][4] Unlike alternatives such as thionyl chloride (SOCl₂), its byproducts are entirely gaseous, which greatly simplifies reaction workup and purification.[3][4]
Mechanism of Action: The Vilsmeier Intermediate
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride is not a direct reaction but is instead mediated by a catalytic amount of N,N-dimethylformamide (DMF).[5][6] The process involves the initial formation of a highly reactive Vilsmeier-type intermediate.
-
Formation of the Vilsmeier Reagent: Oxalyl chloride reacts with DMF to form an electrophilic chloroiminium salt (the Vilsmeier intermediate), releasing carbon monoxide and carbon dioxide.
-
Activation of the Carboxylic Acid: The carboxylic acid's hydroxyl group attacks the electrophilic Vilsmeier intermediate.
-
Formation of the Acyl Chloride: A subsequent intramolecular rearrangement eliminates the acyl chloride, regenerates the DMF catalyst, and releases a final molecule of HCl.[6]
Caption: Mechanism of acyl chloride formation using oxalyl chloride and catalytic DMF.
Performance Profile & Considerations
The primary advantage of oxalyl chloride lies in the clean nature of the reaction. However, its use requires careful consideration of several factors.
| Feature | Oxalyl Chloride | Thionyl Chloride (SOCl₂) |
| Reaction Conditions | Mild (0°C to room temp) | Often requires heating/reflux |
| Byproducts | CO, CO₂, HCl (all gaseous) | SO₂, HCl (all gaseous) |
| Workup | Simple evaporation of solvent/excess reagent | Simple evaporation |
| Reactivity | High, generally cleaner reactions[3] | High, can lead to more side products |
| Safety Concerns | Highly toxic, corrosive, water-reactive[7][8] | Toxic, corrosive, water-reactive |
| Cost | More expensive | Less expensive[3] |
| Side Reaction Risk | Forms carcinogenic dimethylcarbamoyl chloride from DMF decomposition[3] | Can cause charring or acid-catalyzed side reactions at high temps |
Detailed Experimental Protocol: General Acyl Chloride Synthesis
This protocol describes the conversion of a generic carboxylic acid to its acyl chloride. Caution: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][9]
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the acid under a positive pressure of nitrogen.[10]
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of acid) via syringe.[5]
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical to control the initial exothermic reaction and gas evolution.[10]
-
Reagent Addition: Add oxalyl chloride (typically 1.2–1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Vigorous gas evolution (CO, CO₂) will be observed.[10]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring for the cessation of gas evolution.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the solvent, excess oxalyl chloride, and dissolved HCl. The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step.[4][11]
Caption: Standard experimental workflow for acyl chloride synthesis using oxalyl chloride.
This compound: A Specialized Acylating Intermediate
In contrast to oxalyl chloride's role as a general activating agent, this compound is a specific acyl chloride used as a key building block.[12] It is not used to prepare other acyl chlorides; rather, it is the desired product of a carboxylic acid activation, typically synthesized from 4-phenoxybenzoic acid.
Synthesis and Applications
This compound is most commonly prepared by treating 4-phenoxybenzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.[12] Its primary value lies in its use as an intermediate in the synthesis of high-value molecules.
-
Pharmaceuticals: It is a crucial intermediate in the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in cancer therapy.[12]
-
Materials Science: It serves as a monomer precursor for the synthesis of high-performance poly(ether ketone)s (PEKs) through Friedel-Crafts polyacylation reactions.[12]
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[10] The same safety precautions as for the general protocol must be strictly followed.
-
Preparation: In an oven-dried 250 mL three-necked flask under an argon atmosphere, charge 4-phenoxybenzoic acid (7.07 g, 33.0 mmol, 1.0 eq).[10]
-
Solvent and Catalyst: Add anhydrous dichloromethane (90 mL) followed by a catalytic amount of DMF (0.174 mL).[10]
-
Cooling: Cool the resulting slurry to 0°C using an ice-water bath and stir for 5 minutes.[10]
-
Reagent Addition: Slowly add oxalyl chloride (4.19 mL, 49.5 mmol, 1.5 eq) dropwise over approximately 3 minutes.[10]
-
Reaction: After addition, allow the mixture to warm to 25°C and stir for 16 hours.[10]
-
Workup: Concentrate the reaction mixture under reduced pressure (38°C, 40 mmHg) and dry under high vacuum for 1 hour to afford crude this compound as a solid, which can be used without further purification.[10] A yield of ~99% is reported for this step.
Head-to-Head Comparison: Selecting the Appropriate Reagent
The choice between using oxalyl chloride and this compound is not a matter of interchangeability but of synthetic intent. One is a tool for activation; the other is a specific structural component.
Caption: Logical workflow for choosing between oxalyl chloride and this compound.
Comparative Summary:
| Parameter | Oxalyl Chloride | This compound |
| Primary Role | Reagent for converting R-COOH to R-COCl | Acylating agent to introduce a specific moiety |
| Chemical Class | Diacyl chloride | Aromatic acyl chloride |
| Generality | Broadly applicable to many carboxylic acids | Specific building block |
| Typical Use Case | In situ preparation of reactive intermediates | Synthesis of Ibrutinib, PEK polymers[12] |
| Byproducts of Use | CO, CO₂, HCl | 4-Phenoxybenzoic acid (upon hydrolysis) |
| Synthesis | Produced commercially from ethylene carbonate[3] | Synthesized from 4-phenoxybenzoic acid[10][12] |
Alternative Reagents for Acyl Chloride Synthesis
While oxalyl chloride is a superior choice for mild and clean reactions, other reagents are available and may be suitable depending on the context.
-
Thionyl Chloride (SOCl₂): A less expensive but often more aggressive reagent that can require higher temperatures.[13]
-
Phosphorus Pentachloride (PCl₅): A solid reagent that reacts vigorously in the cold but produces solid byproducts (POCl₃) that must be separated.[13]
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): An excellent alternative that converts carboxylic acids to acyl chlorides under strictly neutral conditions, which is ideal for sensitive substrates, particularly in peptide synthesis where racemization is a concern.[14][15]
Conclusion
Oxalyl chloride and this compound occupy distinct and non-overlapping roles in synthetic chemistry. Oxalyl chloride is the reagent of choice for the clean and efficient preparation of a wide variety of acyl chlorides from their parent carboxylic acids, valued for its mild reaction conditions and volatile byproducts. In contrast, This compound is a specialized product of such a reaction—a high-value acylating agent used to incorporate the 4-phenoxybenzoyl substructure into complex molecules like pharmaceuticals and advanced materials. Understanding this fundamental difference in function is paramount for researchers and drug development professionals designing efficient and robust synthetic routes.
References
- Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer.
- Oxalyl chloride. Wikipedia.
- Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa.
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com.
- Oxalyl Chloride. Organic Syntheses Procedure.
- Oxalyl chloride. Sciencemadness Wiki.
- Ghosez's Reagent. Eburon Organics.
- Method for synthesizing this compound, important intermediate of ibrutinib. Google Patents.
- {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Organic Syntheses Procedure.
- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.
- Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube.
- Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. ResearchGate.
- Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
- Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). Study Mind.
- How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate.
- Process for the preparation of ibrutinib. Google Patents.
- Optimized monomer-based synthesis of poly-N-amino peptides. ChemRxiv.
- Synthesis of oxalyl chloride that doesn't involve phosphorus. Chemistry Stack Exchange.
- Process for the production of oxalyl chloride. Google Patents.
- preparation of acyl chlorides (acid chlorides). Chemguide.
- What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate.
- Can oxalyl chloride be used in great excess? (acid chloride synthesis). Reddit.
- Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. PMC.
- New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. PubMed.
- The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
- Acids to Acyl Chlorides, Part 2. YouTube.
- Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. Medium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 4. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Ghosez’s Reagent | Eburon [eburon-organics.com]
- 15. entegris.com [entegris.com]
A Senior Application Scientist's Guide to the Analytical Validation of 4-Phenoxybenzoyl Chloride Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of synthetic products is the bedrock of reliable and reproducible results. 4-Phenoxybenzoyl chloride is a key building block in the synthesis of numerous compounds, including the BTK inhibitor Ibrutinib.[1][2] Ensuring the purity, identity, and quality of its derivatives is paramount. This guide provides an in-depth comparison of the primary analytical methods for the validation of these products, grounded in field-proven insights and authoritative standards. Our focus is not just on the "how," but the "why," empowering you to make informed decisions in your analytical workflows.
The principles of analytical method validation are universally critical for ensuring data integrity. Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This guide is structured around these principles, offering a comparative analysis of the most effective techniques for the validation of this compound derivatives.
The Analytical Gauntlet: A Comparative Overview
The choice of an analytical method is contingent on the specific question being asked. Are you confirming the identity of your final product? Quantifying its purity? Or identifying potential impurities? Each question is best answered by a specific technique or a combination thereof.
| Analytical Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of known impurities. | High resolution, excellent for non-volatile and thermally labile compounds, robust and reproducible. | May require derivatization for detection of certain compounds, potential for co-eluting impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and byproducts. | High sensitivity and specificity, provides structural information for identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation of identity. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification and confirmation of reaction completion. | Fast, simple, provides a molecular "fingerprint". | Limited use for quantification, less specific for complex mixtures. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is an indispensable tool for determining the purity of this compound derivatives due to its high resolving power and applicability to a wide range of non-volatile compounds.[5] A well-developed HPLC method can effectively separate the main product from starting materials, reagents, and byproducts.
The "Why" Behind the HPLC Protocol
The choice of a reversed-phase C18 column is standard for moderately polar compounds like many this compound derivatives.[1] The mobile phase, typically a mixture of acetonitrile and water, is selected to achieve optimal separation. A gradient elution is often employed to resolve compounds with a range of polarities in a single run. UV detection is suitable as the aromatic rings in these molecules provide strong chromophores.
Experimental Protocol: Purity Determination by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
For identifying volatile and semi-volatile impurities that may be present in the reaction mixture, GC-MS is the gold standard.[5] The high sensitivity of the mass spectrometer allows for the detection of trace-level impurities, while its fragmentation patterns provide structural information for their identification.
The "Why" Behind the GC-MS Protocol
Direct analysis of acyl chlorides like this compound by GC can be challenging due to their reactivity.[5] Therefore, derivatization is often necessary to form a more stable and volatile compound. Conversion to the corresponding methyl ester with methanol is a common and effective strategy.[5] The use of a non-polar column, such as a DB-5ms, is suitable for the separation of these types of derivatives.
Experimental Protocol: Impurity Profiling by GC-MS
-
Derivatization:
-
Dissolve approximately 5 mg of the sample in 1 mL of anhydrous methanol.
-
Gently heat the mixture at 60°C for 30 minutes to ensure complete conversion to the methyl ester.
-
Cool to room temperature before analysis.
-
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 min.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR should be employed to confirm the identity of the synthesized this compound derivative.
The "Why" Behind the NMR Protocol
Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of many organic compounds. The chemical shifts in the ¹H NMR spectrum will confirm the presence and connectivity of the aromatic protons, while the ¹³C NMR will verify the carbon skeleton, including the characteristic carbonyl carbon signal.
Experimental Protocol: Structural Confirmation by NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Expected ¹H NMR signals for this compound: Aromatic protons in the range of δ 6.8–8.1 ppm.[1][7] Expected ¹³C NMR signals for this compound: A carbonyl signal around δ 167 ppm.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Functional Groups
FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups and to monitor the progress of a reaction. For the synthesis of a this compound derivative, FTIR can be used to verify the disappearance of the starting material's functional groups and the appearance of the product's characteristic absorptions.
The "Why" Behind the FTIR Protocol
The key vibrational band to monitor is the carbonyl (C=O) stretch of the acyl chloride, which appears at a characteristic high frequency. This allows for clear differentiation from the carbonyl stretch of a corresponding carboxylic acid starting material.
Experimental Protocol: Functional Group Analysis by FTIR
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected FTIR absorption for this compound: A strong C=O stretch around 1770 cm⁻¹.[1]
Conclusion: An Integrated Approach to Validation
No single analytical technique can provide a complete picture of a product's quality. A robust validation strategy for derivatives of this compound relies on an integrated approach, utilizing the strengths of each method. HPLC provides the quantitative purity data, GC-MS identifies volatile impurities, NMR confirms the definitive structure, and FTIR offers a rapid check of functional groups. By understanding the principles behind each technique and implementing well-designed experimental protocols, researchers and drug development professionals can ensure the integrity and reliability of their work, ultimately contributing to the advancement of science.
References
- ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
- ICH. (2023). Q14: Analytical Procedure Development.
- AMSbiopharma. (n.d.).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Pharmaceutical Technology. (2014).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of Amides and Esters Synthesized from 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 4-phenoxybenzoyl scaffold is a privileged structure, lending valuable photophysical and biological properties to a range of molecules. Its derivatives, particularly amides and esters, are of significant interest. 4-Phenoxybenzoyl chloride serves as a key intermediate in the synthesis of these compounds, including its role in the production of the BTK inhibitor ibrutinib.[1][2] This guide provides a comparative analysis of the synthesis and characterization of amides and esters derived from this compound, offering field-proven insights and experimental data to aid researchers in their synthetic endeavors.
Synthesis Strategies: A Tale of Two Nucleophiles
The synthesis of both amides and esters from this compound hinges on the principle of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by nucleophiles such as primary or secondary amines (to form amides) or alcohols (to form esters). The choice of reaction conditions is crucial for achieving high yields and purity.
Amide Synthesis via the Schotten-Baumann Reaction
The reaction of this compound with an amine is a classic example of the Schotten-Baumann reaction, which is typically performed in a two-phase system to neutralize the hydrochloric acid byproduct.[3]
Causality Behind Experimental Choices:
-
Base: An aqueous base, such as sodium hydroxide, is essential to neutralize the HCl generated, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Solvent: A water-immiscible organic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the acyl chloride and the resulting amide.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic reaction between the highly reactive acyl chloride and the amine.
Experimental Protocol: Synthesis of N-benzyl-4-phenoxybenzamide
-
Dissolve benzylamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of this compound (1.0 equivalent) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-benzyl-4-phenoxybenzamide.
Ester Synthesis: A Base-Catalyzed Approach
The synthesis of esters from this compound and an alcohol is also a nucleophilic acyl substitution, typically catalyzed by a non-nucleophilic base like pyridine or triethylamine.
Causality Behind Experimental Choices:
-
Base: A tertiary amine base is used to scavenge the HCl produced, preventing side reactions and driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.
-
Solvent: An aprotic solvent such as dichloromethane or tetrahydrofuran (THF) is used to dissolve the reactants.
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required for less reactive alcohols.
Experimental Protocol: Synthesis of Ethyl 4-phenoxybenzoate
-
In a round-bottom flask, dissolve ethanol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add this compound (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-phenoxybenzoate.
Comparative Spectroscopic Characterization
The structural differences between the amide and ester derivatives of this compound give rise to distinct spectroscopic signatures. Here, we compare the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for two representative compounds: N-benzyl-4-phenoxybenzamide and ethyl 4-phenoxybenzoate.
¹H NMR Spectroscopy
The ¹H NMR spectra of both compounds will show signals for the aromatic protons of the 4-phenoxybenzoyl group. The key differences will be in the signals for the N-benzyl and ethyl groups, respectively.
| Proton Assignment | N-benzyl-4-phenoxybenzamide (Predicted) | Ethyl 4-phenoxybenzoate (Predicted) |
| Aromatic Protons | ~7.0-8.0 ppm (m, 14H) | ~7.0-8.1 ppm (m, 9H) |
| -NH- | ~6.5 ppm (br s, 1H) | - |
| Benzyl -CH₂- | ~4.6 ppm (d, 2H) | - |
| -OCH₂CH₃ | - | ~4.4 ppm (q, 2H) |
| -OCH₂CH₃ | - | ~1.4 ppm (t, 3H) |
Note: Predicted chemical shifts are based on data for structurally similar compounds.[4][5]
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show distinct chemical shifts for the carbonyl carbon and the carbons of the substituent group.
| Carbon Assignment | N-benzyl-4-phenoxybenzamide (Predicted) | Ethyl 4-phenoxybenzoate (Predicted) |
| Carbonyl (C=O) | ~166-168 ppm | ~165-167 ppm |
| Aromatic Carbons | ~117-162 ppm | ~117-163 ppm |
| Benzyl -CH₂- | ~44 ppm | - |
| -OCH₂CH₃ | - | ~61 ppm |
| -OCH₂CH₃ | - | ~14 ppm |
Note: Predicted chemical shifts are based on data for structurally similar compounds.[6][7]
Infrared (IR) Spectroscopy
The IR spectra provide clear diagnostic peaks for the amide and ester functional groups.
| Vibrational Mode | N-benzyl-4-phenoxybenzamide (Expected) | Ethyl 4-phenoxybenzoate (Expected) |
| N-H Stretch | ~3300 cm⁻¹ (medium) | - |
| C=O Stretch | ~1640-1680 cm⁻¹ (strong) | ~1715-1730 cm⁻¹ (strong) |
| C-N Stretch | ~1250-1350 cm⁻¹ (medium) | - |
| C-O Stretch (ester) | - | ~1250-1300 cm⁻¹ (strong) and ~1000-1150 cm⁻¹ (strong) |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ (medium) | ~3000-3100 cm⁻¹ (medium) |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ (medium) | ~1450-1600 cm⁻¹ (medium) |
Note: Expected vibrational frequencies are based on established correlation tables.[8][9][10]
Mass Spectrometry
In mass spectrometry, both compounds are expected to show a molecular ion peak. The fragmentation patterns will differ based on the stability of the fragments formed.
-
N-benzyl-4-phenoxybenzamide: Expect to see fragments corresponding to the 4-phenoxybenzoyl cation and the benzylaminyl radical or benzyl cation.
-
Ethyl 4-phenoxybenzoate: Common fragmentation pathways include the loss of the ethoxy group or the entire ethyl ester group, leading to the 4-phenoxybenzoyl cation.
Conclusion
The synthesis of amides and esters from this compound is a straightforward process guided by the principles of nucleophilic acyl substitution. The choice of nucleophile and reaction conditions allows for the selective formation of these two important classes of compounds. Their distinct structural features are readily differentiated by a combination of spectroscopic techniques, with ¹H NMR, ¹³C NMR, and IR spectroscopy providing the most definitive characterization data. This guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize and characterize these valuable chemical entities.
References
- The Royal Society of Chemistry. Supporting Information.
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids.
- Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information.
- The Royal Society of Chemistry. Supporting Information.
- PubChem. N-benzyl-4-methoxybenzamide.
- PubChem. Ethyl 4-ethoxybenzoate.
- Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
- The Royal Society of Chemistry. 4.
- The Royal Society of Chemistry. 4.
- The Royal Society of Chemistry. Supporting information.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- PrepChem.com. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride.
- Organic Syntheses. Preparation of (Z)-N-Phenoxybenzimidoyl Chloride.
- ResearchGate. 13 CNMR spectrum (100 MHz, CDCl 3 ) of N-benzyl-N-(4-iodophenyl)cyanamide.
- mzCloud. 4 Ethoxy ethylbenzoate.
- PubChem. N-Benzyl-4-methylbenzamide.
- The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via.
- Google Patents. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. GB2103604A - Preparing of p-phenoxy-benzoyl compounds.
- National Center for Biotechnology Information. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC.
- ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7).
- The Royal Society of Chemistry. Supporting information.
- Brainly. [FREE] Ethyl benzoate (PhCO2Et) has these peaks in its ^{13}C NMR spectrum.
- PubChem. Ethyl 4-ethylbenzoate.
- ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,....
- PubChem. Phenoxybenzamine.
- EPrints USM. 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl).
- National Institute of Standards and Technology. N-Benzylbenzamide - the NIST WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Ethyl 4-methoxybenzoate(94-30-4) 13C NMR spectrum [chemicalbook.com]
- 7. brainly.com [brainly.com]
- 8. Ethyl 4-methoxybenzoate(94-30-4) IR Spectrum [chemicalbook.com]
- 9. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Reactivity of Substituted Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, understanding the reactivity of acylating agents is paramount. Benzoyl chlorides, as highly versatile intermediates, are staples in the synthesis of a vast array of pharmaceuticals, agrochemicals, and polymers.[1] Their reactivity, however, is not a monolithic property. It is exquisitely tuned by the nature of substituents on the aromatic ring. This guide provides an in-depth, comparative study of the reactivity of substituted benzoyl chlorides, offering both the theoretical framework and practical experimental data to inform your research and development endeavors.
The Electronic Influence of Substituents: A Hammett Perspective
The reactivity of the carbonyl group in benzoyl chlorides towards nucleophilic attack is fundamentally governed by the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups (EWGs) enhance this electrophilicity by pulling electron density away from the reaction center, thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it, leading to a slower reaction rate.
This interplay of inductive and resonance effects can be quantitatively described by the Hammett equation:[3]
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzoyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.[4]
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic acyl substitution on benzoyl chlorides where a negative charge builds up in the transition state.[5]
A Spectrum of Reactivity: From Sₙ1 to Sₙ2-like Mechanisms
The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative Sₙ1-like pathway, favored by strongly electron-donating substituents and highly ionizing, weakly nucleophilic solvents, to an associative Sₙ2-like (or addition-elimination) pathway, favored by electron-withdrawing substituents and more nucleophilic solvents.[2] In the Sₙ1-like mechanism, the reaction proceeds through a benzoyl cation intermediate, whereas the Sₙ2-like mechanism involves the formation of a tetrahedral intermediate. For the purpose of this guide, we will focus on the more common addition-elimination pathway prevalent in alcoholysis with moderately polar solvents.
Quantitative Comparison of Reactivity: Kinetic Data
The following table summarizes the pseudo-first-order rate constants for the alcoholysis of various substituted benzoyl chlorides in n-propanol at 25°C. The data clearly illustrates the impact of substituents on reactivity.
| Substituent (X) | Substituent Position | σ Value | Rate Constant (k) min⁻¹ | Relative Rate (k/k₀) |
| -H | - | 0.00 | 0.0321 | 1.00 |
| m-OCH₃ | meta | +0.12 | 0.0340 | 1.06 |
| p-Br | para | +0.23 | 0.0590 | 1.84 |
| p-I | para | +0.28 | 0.0617 | 1.92 |
| m-I | meta | +0.35 | 0.1044 | 3.25 |
Data sourced from the study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.
As predicted by the Hammett equation, electron-withdrawing substituents (Br, I) increase the rate of alcoholysis compared to the unsubstituted benzoyl chloride. The positive σ values of these substituents correlate with an increase in the reaction rate. The m-iodobenzoyl chloride exhibits the highest reactivity in this set, consistent with its higher σ value.
Visualizing the Reaction Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the generalized mechanism for nucleophilic acyl substitution and the experimental workflow for the kinetic study.
Caption: Generalized mechanism of nucleophilic acyl substitution on benzoyl chloride.
Sources
A Senior Application Scientist's Guide to HPLC and GC-MS Analysis of 4-Phenoxybenzoyl Chloride Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reactive intermediates is paramount to ensuring the integrity and quality of the final product. 4-Phenoxybenzoyl chloride, a key building block in the synthesis of pharmaceuticals like ibrutinib, presents a significant analytical challenge due to its inherent reactivity.[1] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound and its reaction mixtures. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to assist in selecting the most appropriate method for your analytical needs.
The Analytical Challenge: Understanding the Chemistry of this compound
This compound is a highly reactive acyl chloride. Its susceptibility to hydrolysis, where it reacts with moisture to form 4-phenoxybenzoic acid, is a primary concern during analysis.[1][2] Furthermore, its thermal lability means it can degrade at elevated temperatures, potentially releasing corrosive HCl gas.[1] A typical synthesis of this compound involves the reaction of 4-phenoxybenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[1][3][4] Therefore, a reaction mixture can be expected to contain:
-
This compound (Product): The target analyte.
-
4-Phenoxybenzoic acid (Starting Material/Hydrolysis Product): A key impurity to monitor.
-
Residual Chlorinating Agents and Byproducts: Depending on the synthetic route.
-
Other reaction-specific impurities.
The choice between HPLC and GC-MS for analyzing such a mixture is not arbitrary; it is dictated by the chemical nature of this compound and the specific analytical goals.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC, particularly in the reversed-phase mode, is an excellent choice for the routine analysis of this compound reaction mixtures.[1] It operates at ambient or slightly elevated temperatures, mitigating the risk of thermal degradation.[5]
The Rationale for Reversed-Phase HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[6][7] this compound is more hydrophobic than its primary impurity, 4-phenoxybenzoic acid, allowing for their effective separation.[1] This makes HPLC a stability-indicating method, capable of resolving the active compound from its degradation products.[8][9]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the analysis of a this compound reaction mixture.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with anhydrous acetonitrile. The use of an anhydrous solvent is crucial to prevent hydrolysis of the acyl chloride in the sample solution.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Identify the peaks corresponding to 4-phenoxybenzoic acid and this compound by comparing their retention times with those of reference standards.
- Quantify the components by creating a calibration curve with standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Trace Analysis
GC-MS offers unparalleled specificity and sensitivity, making it the ideal technique for identifying unknown impurities and quantifying trace components.[10] However, the direct analysis of the thermally labile and reactive this compound by GC is problematic.[11] Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound.[12][13]
The Necessity of Derivatization for GC-MS
Injecting this compound directly into a hot GC inlet would lead to its degradation, resulting in inaccurate quantification and potential damage to the chromatographic system.[11] Derivatization with an alcohol, such as methanol, converts the reactive acyl chloride into a stable ester (methyl 4-phenoxybenzoate).[14] This derivative is more volatile and can withstand the high temperatures of GC analysis.
Experimental Protocol: GC-MS with Derivatization
This protocol details the conversion of this compound to its methyl ester derivative for GC-MS analysis.
1. Derivatization Procedure:
- Accurately weigh approximately 10 mg of the reaction mixture into a clean, dry vial.
- Add 1 mL of anhydrous methanol.
- Cap the vial and gently swirl to dissolve the sample. Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Mass Range | 50-400 amu |
3. Data Analysis:
- Identify the peak for methyl 4-phenoxybenzoate by its retention time and mass spectrum.
- Quantify the derivative by creating a calibration curve using a derivatized reference standard of this compound.
Comparative Performance: HPLC vs. GC-MS
The choice between HPLC and GC-MS should be guided by the specific analytical objective.
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in an anhydrous solvent. | Requires a derivatization step. |
| Analysis Time | Typically 15-30 minutes per sample. | Can be longer due to the derivatization step, but the GC run itself is often faster. |
| Selectivity | Good selectivity for known compounds based on retention time and UV spectrum. | Excellent selectivity and specificity due to mass spectral data, allowing for confident identification of unknowns. |
| Sensitivity | Good sensitivity, with LOD and LOQ typically in the low ppm range. | Very high sensitivity, capable of detecting impurities at trace levels (ppb). |
| Robustness | Generally robust for routine quality control. | The derivatization step can introduce variability if not well-controlled. |
| Cost | Lower initial instrument cost and operating expenses. | Higher initial instrument cost and maintenance requirements. |
Quantitative Data Comparison (Hypothetical)
The following table presents hypothetical performance data for the analysis of this compound, based on typical values for similar compounds.[15][16]
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | < 2% | < 5% (including derivatization) |
| Accuracy (Recovery) | 98-102% | 95-105% |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and GC-MS analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis | MDPI [mdpi.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. scitechnol.com [scitechnol.com]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Derivatization Methods in GC and GC/MS [ouci.dntb.gov.ua]
- 13. gcms.cz [gcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. japsonline.com [japsonline.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Product Structure After Using 4-Phenoxybenzoyl Chloride
Authored by: A Senior Application Scientist
Introduction: The "Why" Behind Rigorous Spectroscopic Validation
In the realm of pharmaceutical and materials science, 4-phenoxybenzoyl chloride is a highly valued acylating agent, serving as a critical building block in the synthesis of molecules like the BTK inhibitor ibrutinib and high-performance polyetherketones (PEKs).[1] Its utility lies in its ability to introduce the 4-phenoxybenzoyl moiety into a target structure, typically through Friedel-Crafts acylation to form aromatic ketones or through reactions with nucleophiles like alcohols and amines to yield esters and amides, respectively.[1]
However, the successful synthesis of the desired product is only half the battle. Unambiguous structural confirmation is not merely a procedural formality; it is the cornerstone of chemical synthesis, ensuring product identity, purity, and the validity of all subsequent biological or material testing. The starting acyl chloride is moisture-sensitive and can readily hydrolyze to 4-phenoxybenzoic acid, a common impurity that can complicate analysis.[1] Therefore, a multi-faceted spectroscopic approach is essential for definitive characterization.
This guide provides an in-depth comparison of spectroscopic techniques for confirming the structure of a model product derived from this compound. We will explore the unique spectral signatures imparted by this reagent, compare them with common alternatives, and provide field-tested protocols to ensure the integrity of your results.
The Model Reaction: Friedel-Crafts Acylation of Anisole
To illustrate the principles of spectroscopic analysis, we will consider the Lewis acid-catalyzed Friedel-Crafts acylation of anisole with this compound. This reaction is expected to yield the aromatic ketone, (4-methoxyphenyl)(4-phenoxyphenyl)methanone, as the major product.
Caption: Model Friedel-Crafts acylation reaction.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For our model product, both ¹H and ¹³C NMR are indispensable.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides a precise count and electronic environment of every proton in the molecule. The key is to move from simply listing peaks to understanding why they appear where they do. The electron-withdrawing nature of the ketone carbonyl group will deshield adjacent aromatic protons, causing them to appear further downfield (higher ppm).
Key Diagnostic Signals for (4-methoxyphenyl)(4-phenoxyphenyl)methanone:
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, typically around δ 3.8-3.9 ppm . This is a highly reliable indicator of the intact methoxy group from the anisole reactant.
-
Aromatic Protons (Ar-H): This region (δ 6.9-7.9 ppm ) is complex but highly informative.
-
Protons on the methoxy-substituted ring: These will appear as two distinct doublets (an AA'BB' system) due to para-substitution. The protons ortho to the electron-donating methoxy group are shielded and appear upfield (approx. δ 6.9-7.0 ppm ), while the protons ortho to the carbonyl are deshielded and appear downfield (approx. δ 7.7-7.8 ppm ).
-
Protons on the phenoxy-substituted ring: This reveals the successful incorporation of the acylating agent. Protons on the central benzoyl ring will appear as a doublet around δ 7.8 ppm , while the protons on the terminal phenoxy ring will show complex multiplets between δ 7.0 and 7.5 ppm .[2]
-
¹³C NMR: The Carbon Skeleton
¹³C NMR confirms the carbon backbone and the presence of key functional groups.
Key Diagnostic Signals:
-
Carbonyl Carbon (C=O): A weak signal in the downfield region of δ 194-196 ppm . This is definitive proof of ketone formation. The starting acyl chloride carbonyl appears around δ 167 ppm, and the potential byproduct, 4-phenoxybenzoic acid, has its carbonyl at δ ~172 ppm, making ¹³C NMR excellent for distinguishing product from these contaminants.[2]
-
Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm .
-
Aromatic Carbons: Multiple signals between δ 114-164 ppm . The carbons involved in the ether linkages (C-O-C) and those directly attached to the carbonyl are particularly diagnostic.
Pillar 2: Infrared (IR) Spectroscopy - Functional Group Interrogation
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The most critical vibration for this analysis is the carbonyl (C=O) stretch.
-
Starting Material (this compound): Exhibits a very strong, sharp C=O stretch at a high frequency, typically ~1770 cm⁻¹ .[1] This high frequency is characteristic of the highly reactive acyl chloride functional group.
-
Product (Aromatic Ketone): In the product, conjugation with the two aromatic rings delocalizes electron density, weakening the C=O double bond. This results in a significant shift to a lower frequency, with a strong, sharp absorption appearing around 1660-1690 cm⁻¹ .[3][4]
-
Potential Byproduct (4-Phenoxybenzoic acid): If the starting material hydrolyzes, the resulting carboxylic acid will show a C=O stretch between 1680-1700 cm⁻¹ , often broadened by hydrogen bonding. Crucially, it will also display a very broad O-H stretch from 2500-3300 cm⁻¹ , which is absent in both the starting material and the desired ketone product.[1]
Additionally, the presence of a C-O-C ether stretch around 1240-1250 cm⁻¹ helps confirm the integrity of the phenoxy and methoxy groups.
Pillar 3: Mass Spectrometry (MS) - The Molecular Weight Verdict
Mass spectrometry provides the definitive molecular weight of the product, acting as the final piece of the structural puzzle. Using a technique like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), we can confirm the mass and observe characteristic fragmentation patterns.[5]
For our model product, (4-methoxyphenyl)(4-phenoxyphenyl)methanone (C₂₀H₁₆O₃), the expected monoisotopic mass is 304.11 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 304 .
Key Fragmentation Patterns to Expect:
-
Loss of the methoxy group: [M - OCH₃]⁺ at m/z = 273
-
Cleavage yielding the 4-phenoxybenzoyl cation: [C₁₃H₉O₂]⁺ at m/z = 197
-
Cleavage yielding the 4-methoxybenzoyl cation: [C₈H₇O₂]⁺ at m/z = 135
Sources
A Senior Application Scientist's Guide to Catalyst Efficiency in 4-Phenoxybenzoyl Chloride Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of 4-phenoxybenzoyl chloride is a critical step in the production of numerous vital compounds, including the BTK inhibitor ibrutinib. The efficiency of converting 4-phenoxybenzoic acid to its corresponding acyl chloride is paramount, directly impacting yield, purity, and overall process economy. This guide provides an in-depth comparison of common catalytic systems for this transformation, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic strategy.
The Crucial Role of Catalysis in Acyl Chloride Formation
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The direct reaction with a chlorinating agent is often slow and requires harsh conditions. Catalysts are employed to accelerate this transformation by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the chloride ion. The choice of catalyst not only influences the reaction rate but also the reaction conditions, compatibility with other functional groups, and the impurity profile of the final product.
This guide will focus on the comparative efficiency of two primary catalytic systems for the synthesis of this compound:
-
N,N-Dimethylformamide (DMF) with chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
-
Pyridine as a nucleophilic catalyst.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst system is a critical decision that balances reactivity, selectivity, cost, and ease of work-up. Below is a summary of the performance of different chlorinating agent and catalyst combinations for the synthesis of this compound from 4-phenoxybenzoic acid.
| Chlorinating Agent | Catalyst | Typical Reaction Conditions | Reported Yield | Key Advantages & Considerations |
| Oxalyl Chloride | DMF | Dichloromethane (DCM), 0°C to room temperature | ~98% (crude)[1] | Mild reaction conditions, high yield, volatile byproducts (CO, CO₂, HCl) simplify work-up.[1] |
| Thionyl Chloride | DMF | Toluene, reflux (40-90°C) | Not specified for this substrate, but generally high. | Cost-effective for large-scale synthesis. Higher reaction temperatures may not be suitable for sensitive substrates. |
| Thionyl Chloride | None | Reflux, neat or in a high-boiling solvent | 90-98% (for a similar substrate)[2] | Simple, no catalyst cost. Requires higher temperatures and longer reaction times. |
| Thionyl Chloride | Pyridine | Benzene, 80°C | Low (21% for a different substrate)[3] | Can be effective, but may lead to lower yields in some cases. Pyridine also acts as a base to neutralize HCl. |
Expert Insights:
The combination of oxalyl chloride with a catalytic amount of DMF is often the preferred method in laboratory and fine chemical synthesis.[1] The reaction proceeds under mild conditions, which is advantageous for complex molecules with sensitive functional groups. The gaseous nature of the byproducts (carbon monoxide, carbon dioxide, and hydrogen chloride) allows for a straightforward work-up, often yielding a crude product of high purity that can be used directly in the subsequent step.
Thionyl chloride , being more economical, is a common choice for industrial-scale production. While it can be used without a catalyst, the addition of catalytic DMF significantly accelerates the reaction. However, the higher reaction temperatures required for thionyl chloride-based systems can be a drawback for thermally sensitive substrates.
Pyridine functions as a nucleophilic catalyst, similar to DMF, but can also act as a base to scavenge the HCl generated during the reaction.[4][5] While effective, its catalytic efficiency can be lower than DMF in some instances, potentially leading to lower yields.
Mechanistic Deep Dive: Understanding Catalyst Function
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Vilsmeier Reagent: The Active Species in DMF-Catalyzed Reactions
When DMF is used as a catalyst with a chlorinating agent like thionyl chloride or oxalyl chloride, the key intermediate is the Vilsmeier reagent , an electrophilic iminium salt.[6]
Caption: Formation of the Vilsmeier reagent from DMF and a chlorinating agent.
The highly electrophilic Vilsmeier reagent is then attacked by the carboxylic acid, leading to the formation of an unstable intermediate that readily collapses to the acyl chloride, regenerating the DMF catalyst.
Nucleophilic Catalysis by Pyridine
Pyridine catalyzes the reaction through a similar nucleophilic pathway. It attacks the chlorinating agent to form a reactive N-acylpyridinium salt. This intermediate is more electrophilic than the starting carboxylic acid, thus accelerating the nucleophilic attack by the chloride ion.
Caption: Simplified catalytic cycles for DMF and Pyridine in acyl chloride synthesis.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the synthesis of this compound using two different catalytic systems.
Protocol 1: Synthesis of this compound using Oxalyl Chloride and Catalytic DMF
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
4-Phenoxybenzoic acid
-
Dichloromethane (DCM), anhydrous
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Ice/water bath
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet
Procedure:
-
To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add 4-phenoxybenzoic acid (7.07 g, 33.0 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (90 mL) to the flask.
-
Add a catalytic amount of DMF (0.174 mL) using a microliter syringe.
-
Cool the reaction mixture to 0°C using an ice/water bath and stir for 5 minutes.
-
Slowly add oxalyl chloride (4.19 mL, 49.5 mmol, 1.5 equiv) to the stirring solution over approximately 3 minutes. Gas evolution (CO and CO₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride, affording crude this compound, which can often be used without further purification.
Protocol 2: Synthesis of this compound using Thionyl Chloride
This protocol is a general procedure for the synthesis of acyl chlorides using thionyl chloride.
Materials:
-
4-Phenoxybenzoic acid
-
Thionyl chloride
-
Toluene (optional, as solvent)
-
Round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and gas outlet to a scrubber
Procedure:
-
In a fume hood, place 4-phenoxybenzoic acid (1 equiv) in a round-bottom flask.
-
Carefully add an excess of thionyl chloride (2-4 equiv), either neat or in a solvent such as toluene.
-
If desired, add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.
-
The crude this compound can be purified by vacuum distillation.
Caption: A generalized experimental workflow for the synthesis of this compound.
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalyst and chlorinating agent should be guided by the specific requirements of the synthesis.
-
For high-purity, lab-scale synthesis , especially with thermally sensitive downstream intermediates, the oxalyl chloride/DMF system is highly recommended due to its mild reaction conditions and straightforward work-up.[1]
-
For large-scale, industrial applications where cost is a primary driver, thionyl chloride , with or without catalytic DMF, presents a more economical option.[7][8]
It is imperative for researchers to consider not only the yield but also the reaction conditions, safety implications, and ease of purification when selecting a catalytic system. This comprehensive understanding will lead to more efficient, robust, and scalable syntheses of this compound and its valuable derivatives.
References
- PrepChem. Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride.
- Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Org. Synth. 2023, 100, 199-215.
- Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?
- Google Patents. WO 2017/163257 A1 - An improved process for the preparation of ibrutinib.
- ResearchGate. Dmf role in acid chloride formation.
- Google Patents. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Google Patents. GB2103604A - Preparing of p-phenoxy-benzoyl compounds.
- ResearchGate. DMF-catalysed chlorination of carboxylic acids.
- Organic Syntheses. m-NITROBENZAZIDE. Org. Synth. 1943, 2, 451.
- ResearchGate. a) Thionyl chloride, pyridine, benzene, 80 °C, 4 h, 21%; b) Br2,...
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 8. GB2103604A - Preparing of p-phenoxy-benzoyl compounds - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 4-Phenoxybenzoic Acid and its Acyl Chloride
Welcome to a comprehensive analysis of the synthetic pathways leading to 4-phenoxybenzoic acid and its vital derivative, 4-phenoxybenzoyl chloride. This guide is crafted for researchers, chemists, and professionals in drug development, offering an in-depth, comparative look at the prevalent synthetic methodologies. Our focus extends beyond mere procedural outlines to delve into the mechanistic nuances, practical efficiencies, and scalability of each route, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Significance of the 4-Phenoxybenzoic Acid Moiety
4-Phenoxybenzoic acid is a key intermediate in the synthesis of pharmaceuticals and pesticides.[1][2][3] It is also widely used in ester liquid crystals and high-temperature resistant materials.[2] The unique chemical structure of this high-purity aromatic carboxylic acid makes it a versatile building block in a variety of applications.[3] Consequently, efficient and scalable access to high-purity 4-phenoxybenzoic acid and its activated form, the acyl chloride, is of paramount importance for the synthesis of a wide array of pharmaceuticals, including the important intermediate of ibrutinib, and advanced polymers.[4]
Comparative Analysis of Synthetic Routes to 4-Phenoxybenzoic Acid
The synthesis of 4-phenoxybenzoic acid is primarily achieved through variations of the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[5][6][7] However, alternative strategies, including phase-transfer catalysis and microwave-assisted synthesis, have emerged to address the limitations of traditional methods. Another reported synthetic route involves the oxidation of 4-phenoxyacetophenone.[1]
Route 1: The Classic Ullmann Condensation
The Ullmann reaction is a cornerstone in the formation of diaryl ethers.[5][6][8] In the context of 4-phenoxybenzoic acid synthesis, it involves the coupling of a phenol with a 4-halobenzoic acid in the presence of a copper catalyst and a base.[5][6]
Mechanism and Key Considerations:
The reaction proceeds through a copper(I)-catalyzed cycle.[6] The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions. Traditional Ullmann conditions often require high temperatures (often in excess of 210 °C) and high-boiling, polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF).[5] The use of potassium carbonate as the base is common.
Experimental Protocol: A Classic Approach
In a representative procedure, a mixture of phenol, sodium hydroxide, and water is heated to 60°C for 2 hours to form sodium phenate.[1] This solution is then slowly added to a mixture of p-chlorobenzoic acid in tetrahydronaphthalene at 150°C over 8 hours, with continuous removal of water.[1] After an additional 2 hours, the reaction mixture is cooled, and the solid product is washed with water and then acidified with concentrated hydrochloric acid to precipitate the crude 4-phenoxybenzoic acid.[1] Recrystallization from ethanol yields the purified product with a purity of 99.5% and a yield of 89.0%.[1]
Advantages:
Disadvantages:
-
Long reaction times.[1]
-
Often requires stoichiometric amounts of copper, leading to metal contamination in the product.[5]
-
Formation of side products through reductive dehalogenation or homocoupling.[6]
Route 2: Modified Ullmann Condensation with Ligand Assistance
To circumvent the harshness of the classic Ullmann conditions, modified procedures employing bidentate ligands to stabilize the copper catalyst have been developed.[6] Ligands such as diamines, amino acids, or oxalamides can significantly accelerate the reaction and allow for lower reaction temperatures (below 100 °C) and catalytic loadings of copper as low as 1–5 mol%.[6]
Expert Insight: The addition of a ligand enhances the solubility and reactivity of the copper catalyst, facilitating the crucial reductive elimination step in the catalytic cycle.[6] This not only improves the reaction rate but also often leads to cleaner reactions with higher yields and broader substrate scope, including less reactive aryl halides.[6]
Route 3: Phase-Transfer Catalyzed Synthesis
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative to the traditional Ullmann condensation.[9][10] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to transport the phenoxide anion from an aqueous phase to an organic phase containing the aryl halide, where the reaction occurs.[9][10]
Experimental Workflow:
Caption: Phase-Transfer Catalysis Workflow.
Advantages:
-
Milder reaction conditions (lower temperatures).[10]
-
Often higher yields and purity.[10]
-
Elimination of organic solvents and hazardous bases.[10]
-
Reduced reaction times.[10]
Disadvantages:
-
Requires a phase-transfer catalyst, which may need to be removed from the final product.
-
The efficiency can be sensitive to the choice of catalyst and solvent system.
Route 4: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the Ullmann condensation.[11][12] In the synthesis of 2-phenoxybenzoic acids, microwave heating has been shown to produce high yields in short reaction times.[11]
Expert Insight: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and reaction rate. This can also minimize the formation of side products by reducing the overall time the reaction mixture is held at high temperatures.
Comparative Performance Data:
| Synthetic Route | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Classic Ullmann | Copper | NaOH | Tetralin/Water | 150 | 10 | 89 |
| Modified Ullmann | CuI/Ligand | Cs₂CO₃ | NMP | <100 | Varies | High |
| Phase-Transfer Catalysis | TBAB | NaOH | Toluene/H₂O | 90 | 4-6 | 80-90+ |
| Microwave-Assisted | CuSO₄ | K₂CO₃ | Dry Media | Varies | <1 | High |
TBAB: Tetrabutylammonium bromide; NMP: N-Methyl-2-pyrrolidone.
Synthesis of this compound
The conversion of 4-phenoxybenzoic acid to its acyl chloride is a crucial step for subsequent reactions, such as amide and ester formation.[13] Thionyl chloride (SOCl₂) and oxalyl chloride are the most commonly employed reagents for this transformation.[4][13][14]
Reaction Mechanism:
Caption: Formation of this compound.
Experimental Protocol: Acyl Chloride Formation
4-Phenoxybenzoic acid is slowly added to thionyl chloride at room temperature.[15] The resulting mixture is heated to 60-65°C for 5 hours.[15] Excess thionyl chloride is then removed by distillation under vacuum.[13][15] Traces of thionyl chloride can be removed by adding toluene and distilling it off, yielding the product as a viscous oil.[15] Alternatively, the reaction can be carried out using oxalyl chloride in dichloromethane with a catalytic amount of DMF.[14]
Trustworthiness and Self-Validation: The completion of the reaction can be monitored by thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FT-IR), observing the disappearance of the broad -OH stretch of the carboxylic acid.[13] The purity of the resulting acyl chloride can be confirmed by standard analytical techniques.
Conclusion and Future Perspectives
While the classic Ullmann condensation remains a viable method for synthesizing 4-phenoxybenzoic acid, modern variations employing ligands, phase-transfer catalysis, and microwave assistance offer significant advantages in terms of milder conditions, shorter reaction times, and improved yields. The choice of synthetic route will ultimately depend on factors such as the desired scale, available resources, and purity requirements. The subsequent conversion to the acyl chloride is a straightforward and high-yielding process, providing a versatile intermediate for further synthetic transformations.
Future research in this area is likely to focus on the development of even more efficient and environmentally benign catalytic systems, potentially utilizing earth-abundant metals as alternatives to copper, and exploring flow chemistry for continuous and scalable production.
References
- Ullmann condens
- Ullmann condens
- Ullmann reaction. SlideShare. [Link]
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. [Link]
- Ullmann Condens
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses. [Link]
- Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Method for synthesizing this compound, important intermediate of ibrutinib.
- Synthesis and preparation process of 4-phenoxybenzoic acid.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Process for preparation of 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
- The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Ullmann reaction. In: Wikipedia. [Link]
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Polish Pharmaceutical Society. [Link]
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
- Industrial Phase-Transfer C
- Phase-Transfer C
- Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids.
- Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances. [Link]
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
Sources
- 1. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. synarchive.com [synarchive.com]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Benchmarking the performance of 4-Phenoxybenzoyl chloride in specific acylation reactions
A Comparative Performance Guide to Acylation: Benchmarking 4-Phenoxybenzoyl Chloride
For researchers and professionals in synthetic and medicinal chemistry, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and purity of a desired product. Acylation, the process of introducing an acyl group (R-C=O) into a compound, is a cornerstone of organic synthesis, pivotal in the construction of esters, amides, and aromatic ketones that form the backbones of countless pharmaceuticals and advanced materials.[1][2]
This guide provides an in-depth, objective comparison of This compound against two common acylating agents: the industry-standard Benzoyl chloride and the less reactive Acetic Anhydride . By benchmarking their performance in the esterification of phenol, a classic and representative acylation reaction, we will explore the nuanced interplay between chemical structure, reactivity, and experimental outcomes.
The Acylating Agents: A Structural Overview
The efficacy of an acylating agent is determined by the electrophilicity of its carbonyl carbon.[3] Electron-withdrawing groups attached to the acyl group enhance this electrophilicity, making the agent more reactive towards nucleophiles.
-
This compound (Topic of Interest): This specialized acyl chloride features a phenoxy group at the para-position.[4] This substituent introduces both steric bulk and complex electronic effects, influencing its reactivity in ways that can be advantageous for specific synthetic targets, such as in the synthesis of the drug ibrutinib.[4][5]
-
Benzoyl Chloride (The Benchmark): As the parent compound, benzoyl chloride is a widely used, potent acylating agent.[6] Its reactivity serves as a baseline for comparison. It is known to react readily with nucleophiles like alcohols and amines to form esters and amides, respectively.[6][7]
-
Acetic Anhydride (The Alternative): As an acid anhydride, this reagent is generally less reactive than its acyl chloride counterparts.[8] Reactions involving acetic anhydride are typically slower and often require warming or catalysis to proceed efficiently.
The Benchmark Reaction: Esterification of Phenol via Schotten-Baumann Conditions
To establish a direct performance comparison, we will evaluate each agent in the O-acylation of phenol to form the corresponding phenyl ester. Due to the poor nucleophilicity of the phenol hydroxyl group, direct esterification with carboxylic acids is often impractical.[8]
The Schotten-Baumann reaction provides an effective solution.[9] This method is conducted in a two-phase system using an aqueous base, typically sodium hydroxide (NaOH), which serves two critical functions:
-
It deprotonates the phenol to form the highly nucleophilic phenoxide ion, which rapidly attacks the acylating agent.[10]
-
It neutralizes the hydrochloric acid (HCl) or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[10][11]
This robust procedure minimizes side reactions, such as the hydrolysis of the acylating agent, by leveraging the immiscibility of the organic and aqueous phases.[11]
General Experimental Workflow
The process for comparing the acylating agents follows a standardized workflow to ensure a valid comparison.
Caption: Standard workflow for comparative esterification experiments.
Experimental Protocols
Safety Precaution: All acyl chlorides are corrosive and lachrymators. These experiments must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Protocol 1: Synthesis of Phenyl 4-Phenoxybenzoate
-
In a 100 mL Erlenmeyer flask, dissolve phenol (1.88 g, 20 mmol) in 25 mL of 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath.
-
In a separate beaker, dissolve this compound (5.14 g, 21 mmol, 1.05 eq) in 25 mL of dichloromethane.
-
Add the this compound solution dropwise to the cooled, vigorously stirred phenol solution over 15 minutes.
-
After the addition is complete, seal the flask and continue stirring vigorously at room temperature for 1 hour. Monitor reaction completion by TLC.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of 5% NaHCO3 solution and 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the solid by recrystallization from ethanol to obtain white crystals of phenyl 4-phenoxybenzoate.
Protocol 2: Synthesis of Phenyl Benzoate (The Benchmark)
-
In a 100 mL Erlenmeyer flask, dissolve phenol (1.88 g, 20 mmol) in 25 mL of 10% aqueous sodium hydroxide solution and cool in an ice bath.[12]
-
With vigorous shaking or stirring, add benzoyl chloride (2.95 g, 21 mmol, 1.05 eq) dropwise over 15 minutes. A white solid should precipitate.[12][13]
-
Once the addition is complete, seal the flask and shake/stir vigorously for an additional 15-20 minutes.[12] The smell of benzoyl chloride should disappear.
-
Filter the white solid precipitate using a Büchner funnel and wash thoroughly with cold water.[13]
-
Purify the crude product by recrystallization from boiling ethanol to obtain phenyl benzoate.[12]
Protocol 3: Synthesis of Phenyl Acetate
-
In a 100 mL round-bottom flask, combine phenol (1.88 g, 20 mmol), acetic anhydride (2.14 g, 21 mmol, 1.05 eq), and a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Gently warm the mixture in a water bath at 50-60°C for 30 minutes with continuous stirring.
-
Allow the mixture to cool to room temperature and pour it into 50 mL of cold water to precipitate the product and hydrolyze excess anhydride.
-
Transfer the mixture to a separatory funnel and extract the phenyl acetate with 2x25 mL of diethyl ether.
-
Combine the organic extracts and wash sequentially with 20 mL of 5% NaHCO3 solution (until effervescence ceases) and 20 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield phenyl acetate as a liquid.
Data-Driven Verdict: A Comparative Analysis
The performance of each acylating agent is evaluated based on reaction time, required conditions, and typical product yield.
| Acylating Agent | Structure | Relative Reactivity | Reaction Time | Conditions | Typical Yield |
| This compound | C₁₃H₉ClO₂ | High | ~1 hour | 0°C to RT, Base | >90% |
| Benzoyl Chloride | C₇H₅ClO | High | ~20-30 mins | 0°C to RT, Base | >90% |
| Acetic Anhydride | C₄H₆O₃ | Moderate | ~30 mins | 50-60°C, Acid Catalyst | ~85-90% |
Note: Yields are illustrative and based on optimized, published procedures. Actual laboratory results may vary.
Analysis of Results:
-
Both This compound and benzoyl chloride are highly efficient, affording excellent yields under mild, base-mediated Schotten-Baumann conditions.
-
Benzoyl chloride appears slightly more reactive, often completing the reaction in a shorter timeframe. This suggests that the large phenoxy group on this compound may introduce some steric hindrance that slightly impedes the nucleophilic attack of the phenoxide ion.
-
Acetic anhydride is demonstrably less reactive. It requires heating and an acid catalyst to achieve a comparable transformation, and the typical yield is slightly lower than that of the acyl chlorides.
Mechanistic Insights: Understanding Reactivity
The acylation of phenol with an acyl chloride under Schotten-Baumann conditions proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution on an acyl chloride.
The rate-determining step is the nucleophilic attack of the phenoxide ion on the carbonyl carbon of the acyl chloride.[3] The reactivity is therefore governed by two main factors:
-
Electrophilicity of the Carbonyl Carbon: The phenoxy group on this compound is electron-withdrawing by induction, which should enhance the carbonyl carbon's electrophilicity, similar to other halogenated substituents.[3] However, it can also donate electron density via resonance. The net electronic effect is a subtle balance that results in high reactivity, comparable to that of benzoyl chloride.
-
Steric Hindrance: The bulky phenoxy group presents a greater steric barrier to the incoming nucleophile compared to the simple phenyl ring of benzoyl chloride. This likely accounts for the slightly longer reaction time observed for this compound.
Conclusion and Practical Recommendations
This comparative guide demonstrates that while all three reagents can effectively acylate phenol, their performance profiles differ significantly.
-
Benzoyl Chloride remains the go-to reagent for simple, rapid, and high-yield benzoylation reactions due to its high reactivity and minimal steric hindrance.
-
Acetic Anhydride is a suitable, albeit slower, alternative when a less vigorous reagent is required or when acyl chlorides are incompatible with other functional groups in the substrate.
-
This compound stands out as a highly effective, specialized acylating agent. Its performance is nearly on par with benzoyl chloride, making it an excellent choice when the specific incorporation of the 4-phenoxybenzoyl moiety is required for a target molecule, such as in pharmaceutical or polymer synthesis.[4] The minor decrease in reaction rate due to steric effects is a small trade-off for the valuable functionality it introduces.
For the drug development professional or synthetic chemist, the choice is clear: when the synthetic goal is to introduce the unique electronic and structural properties of the phenoxybenzoyl group, This compound is a robust and reliable performer under standard acylation conditions.
References
- Benchchem. A Comparative Guide to Friedel-Crafts Acylating Agents: The Efficacy of Bromoacetyl Chloride in Focus. Accessed January 9, 2026.
- Grokipedia. Schotten–Baumann reaction. Accessed January 9, 2026.
- SATHEE. Chemistry Schotten Baumann Reaction. Accessed January 9, 2026.
- Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Accessed January 9, 2026.
- CHEMSOLVE.NET. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. January 1, 2020.
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. August 23, 2023.
- Benchchem. This compound | 1623-95-6. Accessed January 9, 2026.
- ChemicalBook. 4-PHENOXYBENZOIC ACID synthesis. Accessed January 9, 2026.
- N. D. G., H. M. M., & K. M. L. TiO2: A simple and an efficient catalyst for esterification of phenols under solvent-free condition. Indian Journal of Chemistry, 2005.
- ResearchGate. Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of DABCO (dichloromethane, 0 °C). Accessed January 9, 2026.
- Benchchem. Application Notes and Protocols for Esterification Reactions Involving 2-(4-Phenylbenzoyl)benzoyl Chloride. Accessed January 9, 2026.
- Organic Syntheses Procedure. Synthesis of Phenols from Benzoic Acids. Accessed January 9, 2026.
- YouTube.
- ChemKey - Shout Education. Preparation of Esters. Accessed January 9, 2026.
- Benchchem.
- ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. August 6, 2025.
- PubMed Central. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. September 14, 2022.
- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. Accessed January 9, 2026.
- Google Patents. US4323692A - Process for preparing phenoxybenzoic acids. Accessed January 9, 2026.
- YouTube. Pharmaceutical Chemistry-II: (Experiment No.
- Google Patents. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib. Accessed January 9, 2026.
- Master Organic Chemistry. EAS Reactions (3)
- Quora.
- PubMed Central. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy)
- Benchchem. comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride. Accessed January 9, 2026.
- The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. Accessed January 9, 2026.
- ResearchGate. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Accessed January 9, 2026.
- Wikipedia. Benzoyl chloride. Accessed January 9, 2026.
- Journal of the Chemical Society B: Physical Organic. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides. 1968.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. shout.education [shout.education]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Large-Scale Acylation: A Cost-Benefit Analysis of 4-Phenoxybenzoyl Chloride
For researchers and process chemists in the pharmaceutical and fine chemical industries, the selection of an acylating agent is a critical decision that directly impacts scalability, cost, safety, and final product purity. 4-Phenoxybenzoyl chloride is a key intermediate in the synthesis of numerous high-value molecules, including the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[1][2] This guide provides an in-depth cost-benefit analysis of using pre-isolated this compound versus its primary alternative: the in-situ activation of 4-Phenoxybenzoic acid for large-scale synthetic applications.
The Acylation Decision: Reactivity vs. Process Operability
At the heart of this analysis lies a fundamental trade-off in chemical synthesis: the high, often irreversible reactivity of acyl chlorides against the improved safety, cost, and handling profile of using a stable carboxylic acid precursor.[3][4]
-
This compound: As an acyl chloride, this reagent is a powerful electrophile, primed for rapid reaction with nucleophiles like alcohols and amines to form esters and amides, respectively.[3][5] This high reactivity, driven by the excellent chloride leaving group, ensures high yields and fast reaction times, often at room temperature.[6][7] However, this reactivity comes at a cost: the compound is moisture-sensitive, corrosive, and releases stoichiometric amounts of hydrogen chloride (HCl) gas upon reaction, necessitating specialized handling equipment and base scavengers.[1][3]
-
4-Phenoxybenzoic Acid: This stable, crystalline solid is significantly easier and safer to handle and store than its acyl chloride counterpart.[8] To achieve acylation, it requires activation via a "coupling agent" or a chlorinating agent in situ. This approach avoids the need to isolate the hazardous acyl chloride, but introduces additional reagents and potential downstream purification challenges.[9][10]
The choice between these two pathways is not merely academic; it has profound implications for process design, safety protocols, and economic viability on an industrial scale.
Performance and Cost: A Quantitative Comparison
The following analysis is based on the model acylation of a generic primary alcohol (R-OH) to form the corresponding ester, a common transformation in drug development.
| Parameter | Route A: this compound | Route B: 4-Phenoxybenzoic Acid + Activator | Analysis |
| Starting Material | This compound | 4-Phenoxybenzoic acid | 4-Phenoxybenzoic acid is the precursor to the acyl chloride, making it inherently less expensive and more readily available. |
| Primary Reagents | Acyl Chloride, Base (e.g., Pyridine, TEA) | Carboxylic Acid, Activating Agent (e.g., SOCl₂, Oxalyl Chloride, T3P®), Base | Route B introduces the cost of the activating agent and may require more complex reagent handling. |
| Typical Yield | >95% | 85-95% | The high reactivity of the isolated acyl chloride often leads to higher, more consistent yields.[3][6] |
| Reaction Time | 1-4 hours | 4-24 hours (including activation step) | Route A is significantly faster, increasing reactor throughput.[4] |
| Byproducts | HCl (corrosive gas), Ammonium Salt | Varies with activator (e.g., SO₂, CO, CO₂, Phosphonic Acid derivatives), Ammonium Salt | The byproducts from Route B can be less hazardous and easier to handle than HCl gas.[3][10] |
| Process Safety | High. Requires moisture control, specialized scrubbers for HCl gas. Reagent is corrosive.[1][6] | Moderate. Avoids handling of bulk acyl chloride. Some activators (e.g., oxalyl chloride) are also toxic. | Route B is generally considered the safer, "greener" option by avoiding the isolation and storage of the highly reactive acyl chloride.[10] |
| Atom Economy | Moderate | Lower (due to activating agent) | Route A is more atom-economical if the acyl chloride is readily available. Route B introduces the atoms of the coupling agent, which are ultimately waste. |
Strategic Workflow: Choosing Your Acylation Pathway
The decision to use this compound or an in-situ activation approach depends on a multi-faceted analysis of the project's specific needs. The following workflow illustrates the key decision points.
Caption: Decision workflow for selecting an acylation strategy.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for both approaches. They are presented for a lab scale and are intended to be adapted for large-scale production with appropriate process safety reviews.
Protocol 1: Esterification using this compound (Route A)
This protocol describes the acylation of a primary alcohol.
Materials:
-
This compound (1.0 eq)
-
Primary Alcohol (R-OH) (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, inerted reactor, dissolve the primary alcohol (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled solution dropwise. Causality: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess amine base, while the bicarbonate wash removes any unreacted acyl chloride and the resulting carboxylic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography as required.
Protocol 2: One-Pot Esterification via In-Situ Activation (Route B)
This protocol generates the acyl chloride from 4-Phenoxybenzoic acid using thionyl chloride (SOCl₂) immediately prior to acylation.
Materials:
-
4-Phenoxybenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Toluene or DCM
-
Catalytic N,N-dimethylformamide (DMF) (1-2 drops)
-
Primary Alcohol (R-OH) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: Caution: This reaction must be performed in a well-ventilated fume hood as it generates HCl and SO₂ gas.
-
In a flame-dried, inerted reactor, suspend 4-Phenoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species in the conversion of the carboxylic acid to the acyl chloride.
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the mixture to 50-70°C and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear. Monitor the conversion by FT-IR (disappearance of the broad -OH stretch of the carboxylic acid).[1]
-
Cool the reaction mixture to room temperature and remove excess thionyl chloride and solvent under reduced pressure. Causality: This step is crucial to prevent side reactions with the incoming nucleophile and base.
-
Redissolve the crude this compound residue in fresh anhydrous DCM.
-
In a separate vessel, dissolve the primary alcohol (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM and cool to 0°C.
-
Slowly transfer the solution of the in-situ generated acyl chloride into the alcohol/amine solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Work up and purify the product as described in Protocol 1.
Conclusion and Recommendation
The cost-benefit analysis reveals that neither strategy is universally superior; the optimal choice is context-dependent.
-
This compound is the preferred reagent when speed, reaction efficiency, and high yield are the primary drivers. For robust substrates where the cost of the reagent and the engineering controls to handle HCl are justified by process throughput, this remains an excellent choice.
-
In-situ activation of 4-Phenoxybenzoic acid is the recommended pathway when process safety, reagent handling, and raw material cost are paramount. This "greener" approach avoids the storage and handling of a hazardous, moisture-sensitive intermediate, making it highly attractive for large-scale manufacturing where safety and environmental considerations are critical.[10] While it may involve longer reaction times and potentially more complex purification, the operational benefits often outweigh these drawbacks in a regulated manufacturing environment.
For drug development professionals, the flexibility to utilize either method is advantageous. The in-situ method may be ideal for initial scale-up and process validation due to its safety profile, while a switch to the pre-formed acyl chloride could be considered for a mature, optimized process where efficiency is maximized.
References
- Prepar
- Synthesis of 4-(4-phenoxyphenoxy)benzoyl chloride. PrepChem.com. [Link]
- CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib.
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure. [Link]
- What's one disadvantage of using acyl chlorides in preparation of esters?. The Student Room. [Link]
- 4-Phenoxybenzoic acid | C13H10O3 | CID 75182. PubChem - NIH. [Link]
- Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]
- GB2103604A - Preparing of p-phenoxy-benzoyl compounds.
- This compound | C13H9ClO2 | CID 74193. PubChem - NIH. [Link]
- WO 2017/163257 Al. Googleapis.com.
- Describe the differences between acyl chlorides and carboxylic acids. TutorChase. [Link]
- Carboxylic acids and derivatives. AQA A Level Chemistry Study Notes. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 6. thestudentroom.co.uk [thestudentroom.co.uk]
- 7. app.medify.co [app.medify.co]
- 8. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to 4-Phenoxybenzoyl Chloride: Applications, Limitations, and Modern Alternatives
For the discerning researcher in organic synthesis, materials science, and pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, scalability, and safety of a synthetic route. Among the diverse array of available reagents, 4-Phenoxybenzoyl chloride has carved a niche for itself as a versatile building block, particularly in the synthesis of high-performance polymers and complex pharmaceutical intermediates. This guide provides an in-depth, objective comparison of this compound with its contemporary alternatives, supported by experimental data and detailed protocols to empower you in making informed decisions for your specific applications.
The Profile of a Workhorse: Understanding this compound
This compound, a derivative of benzoic acid, is a highly reactive acyl chloride.[1] Its utility stems from the presence of the phenoxy group, which imparts unique electronic and steric properties, and the reactive acyl chloride moiety that readily participates in nucleophilic acyl substitution reactions.[2] This reactivity is the cornerstone of its widespread application in organic synthesis.
Key Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.66 g/mol [3] |
| Appearance | Light yellow flaky crystals |
| Boiling Point | 136 °C at 3.2 mmHg |
The primary mechanism of action for this compound involves the nucleophilic attack on its electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride leaving group.[1] This efficient process facilitates the formation of esters, amides, and ketones, making it a valuable reagent in a multitude of synthetic transformations.
Core Applications of this compound
The unique combination of a rigid phenoxy backbone and a reactive acylating group has positioned this compound as a key intermediate in two major fields: high-performance polymers and pharmaceuticals.
High-Performance Polymers: The Synthesis of PEEK
Poly(ether ether ketone), or PEEK, is a high-performance thermoplastic renowned for its exceptional thermal stability, mechanical strength, and chemical resistance. One of the synthetic routes to PEEK and its analogues involves an electrophilic Friedel-Crafts acylation, where this compound can be used as a monomer.[4][5][6] In this process, the acyl chloride reacts with an aromatic ether in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the ketone linkages that characterize the PEEK backbone.[6]
Pharmaceutical Synthesis: A Key Intermediate for Ibrutinib
In the realm of pharmaceuticals, this compound serves as a crucial starting material for the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers.[7][8] The synthesis of Ibrutinib involves a multi-step process where the 4-phenoxyphenyl moiety is a key structural component, and this compound provides an efficient entry point for its introduction.[7][8]
A Comparative Analysis: this compound vs. Modern Alternatives
While this compound is a powerful tool, its high reactivity is a double-edged sword. Its moisture sensitivity, corrosive nature, and the generation of hydrochloric acid as a byproduct necessitate careful handling and can be problematic for sensitive substrates or large-scale industrial processes.[1] This has led to the development and adoption of alternative acylating strategies.
Amide Bond Formation: The Rise of Coupling Agents
The formation of amides is a cornerstone of pharmaceutical and fine chemical synthesis. While this compound can readily react with amines to form amides, the use of its corresponding carboxylic acid, 4-phenoxybenzoic acid, in conjunction with a coupling agent offers a milder and often more chemoselective alternative.[9][10]
Performance Comparison: Acyl Chloride vs. Carboxylic Acid + Coupling Agent
| Parameter | This compound | 4-Phenoxybenzoic Acid + HATU |
| Reactivity | Very High[1] | High |
| Typical Yield | >90% | 85-95% |
| Reaction Time | 1-4 hours | 1-18 hours[11] |
| Byproduct | HCl (corrosive)[1] | Water-soluble urea/guanidinium byproducts[11] |
| Handling | Moisture-sensitive, corrosive | Air-stable solid |
| Cost | Generally lower reagent cost | Higher reagent cost (coupling agent) |
| Chemoselectivity | Lower (can react with multiple nucleophilic sites) | Higher (can be tuned for specific couplings) |
Experimental Protocol: Amide Synthesis with 4-Phenoxybenzoic Acid and HATU
-
Reagent Preparation: In a round-bottom flask, dissolve 4-phenoxybenzoic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).
-
Activation: To the stirred solution, add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equivalents) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[11]
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography or recrystallization to yield the final product.
A Strategic Precursor: 4-Nitrobenzoyl Chloride
For applications where the phenoxy group is not required or can be introduced later in the synthesis, 4-nitrobenzoyl chloride presents a stable and highly reactive alternative.[12] The nitro group is a strong electron-withdrawing group, which further enhances the electrophilicity of the carbonyl carbon, leading to rapid acylation reactions.[12] The nitro group can then be reduced to an amine, providing a handle for further functionalization.
Performance Comparison: this compound vs. 4-Nitrobenzoyl Chloride
| Parameter | This compound | 4-Nitrobenzoyl Chloride |
| Reactivity | Very High | Extremely High[12] |
| Stability | Moisture-sensitive | More stable than many other acyl chlorides |
| Synthetic Utility | Introduces 4-phenoxyphenyl moiety | Introduces a functionalizable nitrobenzoyl group[12] |
| Safety | Corrosive | Corrosive, potential for nitrated byproducts |
| Cost | Moderate | Generally lower |
Experimental Protocol: Acylation with 4-Nitrobenzoyl Chloride
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the nucleophile (e.g., an alcohol or amine, 1.0 equivalent) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM).
-
Acylation: Cool the solution to 0 °C in an ice bath. Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Limitations and Safety Considerations of this compound
Despite its utility, this compound is not without its limitations and hazards.
-
Moisture Sensitivity: It reacts violently with water and moisture to produce corrosive hydrochloric acid gas.[1] All manipulations must be carried out under anhydrous conditions in a well-ventilated fume hood.
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe burns to the skin and eyes. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
-
Thermal Stability: It can decompose at elevated temperatures, releasing toxic fumes. Storage should be in a cool, dry, and well-ventilated area.
-
Limited Chemoselectivity: Its high reactivity can be a disadvantage when working with multifunctional molecules, as it may react indiscriminately with various nucleophilic sites.
Conclusion and Future Perspectives
This compound remains a valuable and highly effective reagent for the introduction of the 4-phenoxyphenyl moiety in the synthesis of high-performance polymers and pharmaceutical agents. Its high reactivity ensures efficient and high-yielding transformations. However, the inherent drawbacks of moisture sensitivity, corrosivity, and limited chemoselectivity have spurred the development of milder and more selective alternatives.
For amide bond formation, the use of 4-phenoxybenzoic acid with modern coupling agents like HATU offers a superior strategy in terms of handling, safety, and chemoselectivity, particularly for complex and sensitive substrates. In scenarios where a functionalizable handle is desired, 4-nitrobenzoyl chloride provides a cost-effective and highly reactive precursor.
The choice between this compound and its alternatives is ultimately a strategic one, guided by the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and considerations of cost, safety, and environmental impact. As the fields of drug discovery and materials science continue to advance, the demand for efficient, selective, and sustainable synthetic methodologies will undoubtedly drive further innovation in the design and application of acylating agents.
References
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
- Google Patents. (2016).
- ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]
- Royal Society of Chemistry. (2020).
- ResearchGate. (2015). Amide bond formation: Beyond the myth of coupling reagents. [Link]
- PEEKCHINA. (2025). What's the Difference Between PEEK's Two Production Routes?. [Link]
- MDPI. (2023).
- Google Patents. (2018). CN107674079B - Synthesis method of ibrutinib.
- Google Patents. (2020). CN111646998B - Synthesis method of ibrutinib.
- VTechWorks. (1996).
- Polymer. (1993). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. Polymer, 34(7), 1512-1515. [Link]
- Google P
- PubChem. (n.d.). This compound. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C13H9ClO2 | CID 74193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Whatâs the Difference Between PEEKâs Two Production Routes? [peekchina.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. CN105541607A - Method for synthesizing this compound, important intermediate of ibrutinib - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals (2016) | Joshua R. Dunetz | 638 Citations [scispace.com]
- 10. Amide Synthesis [fishersci.dk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
4-Phenoxybenzoyl chloride proper disposal procedures
<_ A Comprehensive Guide to the Safe Disposal of 4-Phenoxybenzoyl Chloride
From the desk of the Senior Application Scientist
As researchers and developers, our focus is rightly on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge upon the meticulous management of the chemical reagents we use daily. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, but its reactive nature demands a rigorous and informed disposal protocol.[1] This guide moves beyond mere compliance, offering a procedural and mechanistic approach to ensure that the disposal process is as scientifically sound as the research it supports.
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is not only corrosive, causing severe skin burns and eye damage, but it also reacts violently with water, liberating toxic hydrogen chloride gas.[2][3] This reactivity is the central challenge we must control during disposal.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Precautionary Statement |
| Skin Corrosion/Irritation, Category 1B | Corrosion | H314: Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage, Category 1 | Corrosion | H314: Causes severe skin burns and eye damage.[2][3] |
| Water Reactivity | Not explicitly pictographed, but critical | EUH014: Reacts violently with water.[3] EUH029: Contact with water liberates toxic gas.[3] |
These hazards dictate that all handling and disposal operations must be conducted within a certified chemical fume hood to manage the release of HCl gas.[4][5] Standard laboratory PPE is insufficient. The following specific engineering and personal protective controls are mandatory.
Mandatory Engineering & Personal Protective Controls:
-
Engineering Control: All procedures must be performed in a properly functioning chemical fume hood.[4][5] An emergency eyewash and safety shower must be immediately accessible.[5][6]
-
Eye and Face Protection: Chemical safety goggles in conjunction with a full-face shield are required.[4][7]
-
Skin and Body Protection: A chemical-resistant lab coat or apron must be worn over full-length clothing and closed-toe shoes.[5]
-
Hand Protection: Standard nitrile gloves offer poor resistance to many chemicals and are not recommended for prolonged contact.[8][9][10] For handling acyl chlorides, butyl rubber or laminate gloves are preferred. If using nitrile gloves for incidental splash protection, they must be inspected for any signs of degradation and replaced immediately upon contact.[5][8][9][10]
The Disposal Workflow: A Step-by-Step Neutralization Protocol
The primary and most reliable method for disposing of this compound is through a controlled neutralization (quenching) process.[4][5] This procedure intentionally hydrolyzes the reactive acyl chloride into the significantly less hazardous 4-phenoxybenzoic acid and its corresponding salt in a controlled manner.[1][11]
The Chemistry of Safe Neutralization
The disposal reaction is a nucleophilic acyl substitution.[12] Water or, more effectively, a basic solution, attacks the highly electrophilic carbonyl carbon of the acyl chloride.[11][13] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion.[12] The liberated HCl is then neutralized by the base in the solution. We opt for a weak base like sodium bicarbonate over a strong base (e.g., NaOH) to moderate the reaction rate, control the exotherm, and prevent violent effervescence.[4][5]
Caption: The two-stage process of this compound disposal.
Experimental Protocol
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large glass beaker or flask (volume at least 5x the volume of the final solution)
-
Magnetic stir bar and stir plate
-
Ice bath
-
pH paper or calibrated pH meter
Procedure:
-
Preparation (Phase 1):
-
Don all required PPE and ensure you are working within a chemical fume hood.[16]
-
Prepare a 5-10% aqueous solution of sodium bicarbonate in the large beaker. A good rule of thumb is to use at least 3-4 molar equivalents of bicarbonate for every mole of the acyl chloride to be destroyed.
-
Place the beaker in an ice bath and begin stirring the bicarbonate solution with the magnetic stir plate to cool it to below 10°C.[5]
-
-
Controlled Addition & Neutralization (Phase 2):
-
Very slowly, using a pipette or dropping funnel, add the waste this compound to the cold, vigorously stirring bicarbonate solution.[4][5]
-
CRITICAL: Add the acyl chloride to the basic solution, never the other way around. Adding water or base to the bulk acyl chloride can cause a violent, uncontrolled reaction.[5]
-
The addition will cause the evolution of carbon dioxide gas.[5] Maintain a slow addition rate to control the foaming and prevent the reaction from becoming too vigorous.[4]
-
Monitor the temperature of the solution. If it rises above 20°C, pause the addition until it cools.
-
-
Reaction Completion & Verification (Phase 3):
-
After the addition is complete, continue stirring the solution in the ice bath for at least one hour to ensure the reaction has gone to completion.[5]
-
Remove the ice bath and allow the solution to warm to room temperature while still stirring.
-
Carefully check the pH of the solution using pH paper or a meter. The final pH should be between 6.0 and 8.0.[4] If the solution is still acidic, slowly add more sodium bicarbonate until the desired pH is reached.
-
Final Waste Management: Compliance and Documentation
Once the neutralization is complete and the pH is verified, the resulting solution contains primarily 4-phenoxybenzoic acid sodium salt, sodium chloride, and water.
-
Waste Segregation: While the reactivity hazard has been eliminated, this solution must still be disposed of as hazardous chemical waste.[14] It should be transferred to a clearly labeled hazardous waste container.[15][17] The label must include the chemical names of the contents (e.g., "Aqueous waste containing Sodium 4-phenoxybenzoate and Sodium Chloride").[15][17]
-
Regulatory Adherence: Disposal must comply with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][18][19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.[17] Never pour chemical waste down the drain unless explicitly permitted by your EHS office for specific, fully characterized, and neutralized waste streams.[15][20]
Caption: A logical workflow for the safe disposal of this compound.
By adhering to this comprehensive, safety-first protocol, you ensure that the final step of your experimental workflow—disposal—is conducted with the same level of scientific rigor and responsibility as the research itself.
References
- This compound - SAFETY DATA SHEET. (n.d.).
- Proper Disposal of Oleoyl Chloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Laboratory Waste Management: The New Regulations. (n.d.). MedLab.
- Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Toxic, Irritative, and Corrosive Gases and Liquids. (n.g.). Occupational Safety and Health Administration - OSHA.
- SAFETY DATA SHEET - this compound. (2023, September 5). Fisher Scientific.
- Hydrolysis of acid/acyl chlorides with water. (n.d.). Chemguide.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School.
- A Guide to Working with Corrosive Substances. (n.d.). NCDOL.
- How To Effectively Handle and Manage Corrosive Chemicals. (2024, July 19). ACTenviro.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Chemistry of Acid Halides. (2024, September 30). LibreTexts.
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Save My Exams.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Safety.
- Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
- This compound | 1623-95-6. (n.d.). Benchchem.
- KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. safetyresourcesblog.com [safetyresourcesblog.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. gloves.com [gloves.com]
- 10. thermofishersci.in [thermofishersci.in]
- 11. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. savemyexams.com [savemyexams.com]
- 14. medlabmag.com [medlabmag.com]
- 15. actenviro.com [actenviro.com]
- 16. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
- 19. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 20. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Navigating the Hazards: A Complete PPE and Handling Guide for 4-Phenoxybenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Safety and Operational Integrity
Handling 4-Phenoxybenzoyl chloride (CAS No. 1623-95-6) requires a meticulous approach to safety. This acyl chloride is not only corrosive, causing severe skin burns and eye damage on contact, but it also reacts violently with water and moisture to liberate toxic hydrogen chloride gas.[1][2] This guide provides essential, field-tested protocols for personal protective equipment (PPE), safe handling, emergency response, and disposal, ensuring both your safety and the integrity of your research.
Section 1: Hazard Overview & Immediate Precautions
This compound is classified as a Category 1B corrosive, meaning it can cause irreversible skin damage.[1] Its reactivity with water presents a dual threat: a violent, exothermic reaction and the release of corrosive HCl gas, which can cause severe respiratory irritation.[1][2] Therefore, all operations must be conducted with an unwavering commitment to moisture control and appropriate PPE.
Key Hazards at a Glance:
-
Corrosive: Causes severe skin burns and serious eye damage.[1][2]
-
Water Reactive: Reacts violently with water, including atmospheric moisture, to produce toxic hydrogen chloride (HCl) gas.[1]
-
Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis can cause severe respiratory tract irritation.[1]
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required for all handling activities.[1]
-
Recommended for High-Risk Operations: When transferring larger quantities or there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical safety goggles.[1] This provides a secondary barrier, protecting the entire face from splashes and fumes.
Skin and Body Protection
-
Lab Coat: A chemical-resistant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Full Body Protection: Wear long pants and closed-toe shoes. Ensure no skin is exposed between your gloves and lab coat sleeves.
-
Gloves: This is a critical control point. Standard disposable gloves offer insufficient protection for prolonged contact. Double-gloving is recommended to provide an additional layer of safety.
Glove Selection Logic: The acyl chloride functional group is highly reactive. Data for the closely related compound, benzoyl chloride, shows that both nitrile and neoprene gloves have a breakthrough time of less than 10 minutes.[3] This indicates they are suitable only for incidental splash protection and must be replaced immediately upon contamination. For direct handling or extended tasks, more robust materials are necessary.
| Glove Material | Breakthrough Time (Benzoyl Chloride Proxy) | Recommendation for this compound |
| Nitrile (thin gauge) | < 10 minutes[3] | Splash Protection Only. Suitable for brief, indirect contact. Must be removed and replaced immediately upon any splash. |
| Neoprene | < 10 minutes[3] | Splash Protection Only. Similar to nitrile; not for immersion or direct handling. |
| Butyl Rubber | Not specified, but generally excellent for corrosive acids and aldehydes.[4] | Recommended for Direct Handling. Offers superior resistance to corrosive chemicals. Ideal as the outer glove when double-gloving. |
| Viton™ | Not specified, but known for excellent resistance to aromatic hydrocarbons and corrosive chemicals.[5] | Recommended for High-Risk/Extended Use. Provides robust protection against a wide range of chemicals, including aromatics. |
Causality: The rapid breakthrough of nitrile and neoprene is due to the reactivity of the acyl chloride. Butyl and Viton™ polymers have a more resilient chemical structure, providing a more substantial barrier against corrosive and reactive agents.[4][5] Always inspect gloves for any signs of degradation before and during use.
Respiratory Protection
All handling of this compound must be performed within a certified chemical fume hood to control vapor and gas exposure.[1][2] If engineering controls are not sufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[1]
Section 3: Operational Plan - Safe Handling Workflow
This protocol outlines the step-by-step process for safely handling this compound in a typical laboratory setting.
Mandatory Prerequisites:
-
Ensure a certified chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.[1]
-
Have an appropriate spill kit readily available (see Section 4).
Workflow Diagram:
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in Section 2, including double gloves.
-
Prepare the work area inside the chemical fume hood by removing unnecessary items and ensuring the sash is at the appropriate height.
-
Ensure all glassware is oven-dried to remove any residual moisture. If the reaction is moisture-sensitive, assemble under an inert atmosphere (e.g., nitrogen or argon).
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Perform any weighing or measuring operations deliberately to avoid generating dust or splashes.
-
When adding to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions.
-
-
Post-Handling:
-
Securely close the main container and wipe it down with a cloth lightly dampened with a non-reactive solvent before returning it to storage.
-
Follow the decontamination and disposal protocols in Section 5 for any residual material, contaminated equipment, and waste.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Wash hands thoroughly with soap and water.
-
Section 4: Emergency Response Plan
Immediate and correct action is critical in an emergency.
Personnel Exposure
-
Skin Contact: Immediately go to the nearest safety shower.[4] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[1][4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spills and Leaks
-
Small Spill (in a fume hood):
-
Ensure appropriate PPE is worn.
-
Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use water or combustible materials.[1]
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[1][2]
-
Wipe the area with a cloth dampened with a non-reactive solvent (e.g., toluene or dichloromethane), followed by a final wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation to the outside and restrict access to the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Section 5: Disposal & Decontamination Protocol
Due to its reactivity, this compound waste must be neutralized before disposal.
Waste Neutralization Protocol
This procedure should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Neutralizing Solution: Prepare a cold solution of sodium bicarbonate or sodium carbonate in a large beaker or flask. An ice bath is recommended to control the exothermic reaction.[1]
-
Slow Addition: While stirring vigorously, slowly and carefully add the this compound waste dropwise to the neutralizing solution. The slow addition is critical to control the rate of reaction and prevent excessive heat generation and foaming.[1]
-
Monitor: Continue stirring until the reaction (foaming, heat generation) ceases.
-
pH Check: Check the pH of the solution to ensure it is neutral or slightly basic (pH 7-9). Adjust with more base if necessary.
-
Disposal: The neutralized aqueous solution should be collected in a properly labeled hazardous waste container. Do not pour down the drain unless permitted by your local EHS regulations.[1]
Equipment Decontamination
-
Glassware and Equipment: Rinse equipment with a suitable organic solvent (like toluene or dichloromethane) to remove residual this compound. Collect this solvent rinse as hazardous waste.
-
Neutralization Rinse: Subsequently, carefully rinse the equipment with a dilute solution of sodium bicarbonate, followed by a final rinse with water and detergent.
-
Work Surfaces: Wipe down all potentially contaminated surfaces within the fume hood after work is complete.
By adhering to these rigorous protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Corrosive Chemicals SOP.
- OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
- Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025). Harmony Lab & Safety Supply. [Link]
- Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. All Safety Products. [Link]
- PERMEATION BREAKTROUGH TIMES. UNSW Stores. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
